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  • Product: Verdamicin
  • CAS: 49863-48-1

Core Science & Biosynthesis

Foundational

Verdamicin: A Technical Guide to its Discovery, Isolation, and Characterization from Micromonospora grisea

For Researchers, Scientists, and Drug Development Professionals Abstract Verdamicin is a broad-spectrum aminoglycoside antibiotic first isolated from the fermentation broth of Micromonospora grisea. Structurally related...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdamicin is a broad-spectrum aminoglycoside antibiotic first isolated from the fermentation broth of Micromonospora grisea. Structurally related to the gentamicin (B1671437) and sisomicin (B1680986) families, it exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Verdamicin, with a focus on the experimental protocols and biosynthetic pathways involved. While Verdamicin's initial discovery dates back several decades, detailed modern characterization and production optimization data remain limited in publicly accessible literature. This document consolidates the available information to serve as a foundational resource for researchers in antibiotic development and microbial biotechnology.

Discovery and Microbial Source

Verdamicin was first identified as a novel aminoglycoside antibiotic produced by the actinomycete Micromonospora grisea (NRRL 3800).[1] The discovery was part of broader screening programs for new antimicrobial agents from microbial sources. Verdamicin was differentiated from other known aminoglycosides through a variety of chemical and biological methods, exhibiting an in vitro and in vivo activity spectrum similar to that of gentamicin and sisomicin.[1][2][3][4][5]

Fermentation for Verdamicin Production

Data Presentation: Fermentation Media Composition
Component Inoculum Medium (g/L) Fermentation Medium (g/L)
Dextrose1.05.0
Soluble Starch10.0-
Tryptone5.0-
Yeast Extract5.0-
Beef Extract3.0-
Calcium Carbonate2.07.0
Cobalt Chloride0.002-
Polypeptone-15.0
Tap Waterto 1 Lto 1 L

Note: The fermentation is typically carried out at 35°C for a period of 7 to 8 days.

Experimental Protocols

Fermentation of Micromonospora grisea

A detailed protocol for the fermentation process, based on common practices for actinomycete cultivation, is outlined below.

  • Inoculum Preparation: A vegetative inoculum is prepared by transferring spores of Micromonospora grisea to the inoculum medium. The culture is incubated on a rotary shaker at 250 rpm and 35°C for 48 to 72 hours.

  • Production Fermentation: The production fermentation is initiated by inoculating the fermentation medium with the vegetative inoculum (typically 5-10% v/v). The fermentation is carried out in baffled flasks or a fermenter under controlled conditions of temperature (35°C), agitation, and aeration for 7 to 8 days.

  • Monitoring: The fermentation progress can be monitored by measuring biomass, pH, and antibiotic activity through bioassays against susceptible organisms like Bacillus subtilis or Staphylococcus aureus.

Isolation and Purification of Verdamicin

While a specific, detailed protocol for Verdamicin is not available, a general procedure for the isolation of aminoglycoside antibiotics from fermentation broth can be adapted. This process typically involves cation exchange chromatography.

  • Harvest and Clarification: At the end of the fermentation, the broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

  • Cation Exchange Chromatography: The clarified supernatant, containing the dissolved Verdamicin, is adjusted to an acidic pH (e.g., pH 2.0 with sulfuric acid) and applied to a strong cation exchange resin column (e.g., Amberlite IRC-50).

  • Elution: After washing the column to remove impurities, the bound Verdamicin is eluted using a basic solution, such as ammonium (B1175870) hydroxide.

  • Further Purification: The eluted fractions containing Verdamicin can be further purified using techniques like carbon column chromatography or other chromatographic methods to separate it from related aminoglycosides that may be co-produced.

Structural Elucidation

The structure of Verdamicin was originally determined using spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, specific spectral data for Verdamicin is scarce in the published literature. Modern structural elucidation would involve a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional NMR techniques.

Key Structural Features: Verdamicin is an aminoglycoside of the sisomicin group. Its core structure consists of a 2-deoxystreptamine (B1221613) ring linked to other amino sugars.

Biosynthetic Pathway of Verdamicin

The biosynthesis of Verdamicin is closely linked to that of gentamicin and sisomicin, occurring as part of a branched metabolic pathway in Micromonospora species. Verdamicin is understood to be an intermediate in the biosynthesis of other gentamicin components. The pathway originates from the central metabolite D-glucose.

Mandatory Visualization: Proposed Biosynthetic Pathway of Verdamicin

Verdamicin_Biosynthesis Glucose D-Glucose DOS 2-Deoxystreptamine (2-DOS) Glucose->DOS Multiple Steps Paromamine Paromamine DOS->Paromamine Glycosylation Gentamicin_A2 Gentamicin A2 Paromamine->Gentamicin_A2 Glycosylation JI_20A JI-20A Gentamicin_A2->JI_20A Series of modifications JI_20Ba JI-20Ba Gentamicin_A2->JI_20Ba Series of modifications Sisomicin Sisomicin JI_20A->Sisomicin GenP, GenB3 Verdamicin Verdamicin JI_20Ba->Verdamicin GenP, GenB3 Gentamicin_C_Complex Gentamicin C Complex Sisomicin->Gentamicin_C_Complex Further modifications Verdamicin->Gentamicin_C_Complex Further modifications

Caption: Proposed biosynthetic pathway of Verdamicin from D-Glucose.

The key steps involve the formation of the central 2-deoxystreptamine (2-DOS) core, followed by glycosylation events and a series of enzymatic modifications. Verdamicin is believed to arise from the intermediate JI-20Ba through the action of enzymes such as a kinase (GenP) and a dehydratase/dephosphorylase (GenB3).[6] Further enzymatic steps convert Verdamicin into components of the gentamicin C complex.

Mandatory Visualization: Experimental Workflow for Verdamicin Isolation

Verdamicin_Isolation_Workflow Start Fermentation of Micromonospora grisea Harvest Harvest Fermentation Broth Start->Harvest Separate Separate Mycelium (Centrifugation/Filtration) Harvest->Separate Clarified Clarified Supernatant Separate->Clarified Acidify Acidify to pH 2.0 Clarified->Acidify Cation_Exchange Cation Exchange Chromatography Acidify->Cation_Exchange Wash Wash Column Cation_Exchange->Wash Elute Elute with Ammonium Hydroxide Wash->Elute Crude Crude Verdamicin Fraction Elute->Crude Purify Further Purification (e.g., Carbon Chromatography) Crude->Purify Pure Pure Verdamicin Purify->Pure

Caption: General experimental workflow for the isolation of Verdamicin.

Antimicrobial Activity

Verdamicin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its potency is comparable to that of sisomicin and gentamicin.

Data Presentation: In Vitro Antimicrobial Activity of Verdamicin
Organism MIC Range (µg/mL)
Staphylococcus aureus0.03 - 3.0
Escherichia coli0.03 - 3.0
Pseudomonas aeruginosa0.03 - 3.0
Other Gram-negative bacteria0.03 - 3.0

Source:[4]

Future Perspectives and Research Gaps

Despite its discovery decades ago, several aspects of Verdamicin warrant further investigation. Key research gaps include:

  • Optimization of Fermentation: A systematic optimization of the fermentation parameters could significantly enhance the yield of Verdamicin.

  • Detailed Isolation Protocol: The development and publication of a detailed, modern, and scalable purification protocol are essential for obtaining high-purity Verdamicin for further studies.

  • Complete Structural Characterization: A comprehensive structural elucidation using modern techniques like 2D NMR and high-resolution mass spectrometry would provide a definitive characterization of the molecule.

  • Elucidation of the Biosynthetic Pathway: While the general pathway is inferred, the specific enzymes responsible for the later steps in Verdamicin biosynthesis and its regulation are yet to be fully characterized. Genetic and biochemical studies could provide valuable insights.

The exploration of these areas will be crucial for unlocking the full potential of Verdamicin as a therapeutic agent and for enabling its bioengineering to produce novel derivatives with improved properties.

References

Exploratory

Verdamicin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Verdamicin (B1209214), an aminoglycoside antibiotic produced by the bacterium Micromonospora grisea, presents a significant area of interest in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdamicin (B1209214), an aminoglycoside antibiotic produced by the bacterium Micromonospora grisea, presents a significant area of interest in the ongoing search for potent antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Verdamicin. It includes detailed information on its molecular identity, and to the extent publicly available, its physical and chemical characteristics. Furthermore, this document outlines the general mechanism of action for aminoglycoside antibiotics, providing a framework for understanding Verdamicin's biological activity. Experimental methodologies for the isolation and characterization of similar aminoglycosides are also discussed to provide context for research and development.

Chemical Structure and Identification

Verdamicin is a complex aminoglycoside antibiotic. Its chemical identity is established through various nomenclature and registry systems.

IdentifierValueCitation
IUPAC Name (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3S)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol[1][2]
SMILES String C--INVALID-LINK--O[C@@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--(C)O)NC)O)N)N)N">C@@HN[2]
InChI Key XUSXOPRDIDWMFO-CTMSJIKGSA-N[2]
CAS Number 49863-48-1[2]
Molecular Formula C20H39N5O7[2]
Molecular Weight 461.56 g/mol [2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Verdamicin are not extensively available in publicly accessible literature. The following table summarizes available calculated and experimental data for Verdamicin and related aminoglycosides to provide an estimated profile.

PropertyValueNotesCitation
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not availableAminoglycosides are generally soluble in water.
pKa Data not available for Verdamicin.For the related aminoglycoside Tobramycin, experimentally determined pKa values for its five amino groups range from 6.7 to 9.1. It is expected that Verdamicin would have multiple pKa values in a similar range due to its amino groups.[3][4]
XLogP3 -3.1Calculated[1]
Hydrogen Bond Donors 8Calculated[1]
Hydrogen Bond Acceptors 12Calculated[1]

Mechanism of Action: Targeting the Bacterial Ribosome

As an aminoglycoside, Verdamicin's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. The binding of aminoglycosides to the 16S rRNA within the 30S subunit interferes with the translation process in several ways[5][6][7][8]:

  • Interference with the initiation complex: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

  • mRNA misreading: The binding of the antibiotic can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Inhibition of translocation: Aminoglycosides can inhibit the movement of the ribosome along the mRNA, stalling protein synthesis.

This disruption of protein synthesis is ultimately lethal to the bacterium.

Aminoglycoside_Mechanism_of_Action cluster_entry Bacterial Cell Entry cluster_ribosome Ribosomal Interaction cluster_inhibition Inhibition of Protein Synthesis cluster_outcome Cellular Outcome Verdamicin Verdamicin Porin Porin Channel (Outer Membrane) Verdamicin->Porin Passive Diffusion Uptake Active Transport (Inner Membrane) Porin->Uptake Ribosome 30S Ribosomal Subunit Uptake->Ribosome Cytoplasmic Accumulation Binding Binding to 16S rRNA Ribosome->Binding Initiation Inhibition of Initiation Complex Binding->Initiation Misreading mRNA Misreading Binding->Misreading Translocation Inhibition of Translocation Binding->Translocation CellDeath Bacterial Cell Death Initiation->CellDeath NonfunctionalProteins Non-functional/ Toxic Proteins Misreading->NonfunctionalProteins Translocation->CellDeath NonfunctionalProteins->CellDeath

Fig. 1: General mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

Isolation of Verdamicin from Micromonospora grisea
  • Fermentation: Culturing of Micromonospora grisea in a suitable nutrient medium to encourage the production of Verdamicin.

  • Extraction: Separation of the antibiotic from the fermentation broth, often involving techniques like ion-exchange chromatography due to the polar and basic nature of aminoglycosides.

  • Purification: Further purification of the crude extract using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure Verdamicin.

A more general selective isolation procedure for Micromonospora species from soil samples has also been described, which could be adapted for the initial isolation of producing strains[13].

Isolation_Workflow Start Soil Sample containing Micromonospora grisea Fermentation Fermentation in Nutrient Broth Start->Fermentation Extraction Extraction from Fermentation Broth (e.g., Ion-Exchange Chromatography) Fermentation->Extraction Purification Purification of Crude Extract (e.g., Column Chromatography, HPLC) Extraction->Purification Characterization Structural and Functional Characterization Purification->Characterization End Pure Verdamicin Characterization->End

Fig. 2: General workflow for the isolation and characterization of Verdamicin.
Structural Characterization

Modern analytical techniques are essential for the unambiguous structural elucidation and characterization of complex natural products like Verdamicin[14][15][16][17].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to establish the connectivity between different atoms and the stereochemistry of the molecule[18][19].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of Verdamicin. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in the structural elucidation of the different sugar and aminocyclitol moieties[20][21][22][23][24].

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as hydroxyl (-OH) and amine (-NH2) groups, which are characteristic of aminoglycosides.

While specific NMR and MS data for Verdamicin are not widely published, the general approaches used for other aminoglycosides would be directly applicable[4][25][26].

Synthesis

The total synthesis of complex aminoglycosides is a challenging endeavor due to the presence of multiple stereocenters and functional groups. While a specific total synthesis of Verdamicin is not prominently reported in the literature, the general strategies for aminoglycoside synthesis would involve:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials (e.g., sugars) to construct the different glycosidic units.

  • Glycosylation Reactions: Stereoselective formation of the glycosidic linkages between the aminocyclitol core and the sugar moieties.

  • Protecting Group Strategies: Extensive use of protecting groups to mask reactive functional groups (amines and hydroxyls) during the synthetic sequence.

  • Functional Group Manipulations: Introduction and modification of amino and other functional groups at specific positions.

The total synthesis of related complex natural products like Vancomycin (B549263) highlights the intricate planning and execution required for such molecules[27].

Conclusion

Verdamicin remains a molecule of interest within the aminoglycoside class of antibiotics. While its fundamental chemical structure is known, a comprehensive public database of its physicochemical properties and detailed experimental protocols for its synthesis and characterization is limited. This guide consolidates the available information and provides a framework based on the broader knowledge of aminoglycoside chemistry and biology. Further research to fully characterize the experimental properties of Verdamicin and to explore its full therapeutic potential is warranted.

References

Foundational

Verdamicin: A Technical Overview of its In Vitro Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin (B1209214) is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora grisea.[1][2] Like other am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin (B1209214) is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora grisea.[1][2] Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately, bacterial cell death. This document provides a technical guide to the in vitro spectrum of activity of Verdamicin against key Gram-negative bacterial pathogens, based on available data.

In Vitro Spectrum of Activity

Verdamicin has demonstrated a broad spectrum of activity against various Gram-negative bacteria, with potency comparable to other aminoglycosides such as gentamicin (B1671437) and sisomicin.[1][2] The following tables summarize the available quantitative data on the in vitro susceptibility of Gram-negative isolates to Verdamicin.

Table 1: Range of Minimum Inhibitory Concentrations (MICs) of Verdamicin and Comparator Aminoglycosides against Gram-Negative Bacteria
OrganismNo. of StrainsVerdamicin MIC Range (μg/mL)Gentamicin MIC Range (μg/mL)Sisomicin MIC Range (μg/mL)
Escherichia coli240.08 - 0.30.08 - 0.30.08 - 0.3
Klebsiella-Enterobacter220.08 - 0.80.08 - 0.80.08 - 0.8
Proteus (indole-positive)120.3 - 3.00.3 - 3.00.08 - 0.8
Proteus (indole-negative)110.3 - 3.00.3 - 3.00.3 - 3.0
Pseudomonas aeruginosa250.3 - 3.00.3 - >1000.08 - 3.0
Serratia sp.40.4 - 2.91.91.3

Data sourced from Weinstein et al., 1975.

Table 2: Cumulative Percentage of Gram-Negative Isolates Inhibited by Verdamicin and Gentamicin
OrganismAntibiotic≤0.5≤1.0≤2.0≤4.0≤8.0
Enterobacteriaceae (488 isolates)Verdamicin6585949899
Gentamicin6886949799
Pseudomonas aeruginosa (181 isolates)Verdamicin210326586
Gentamicin312305880

Data adapted from Yu and Washington, 1974. It is noteworthy that in this study, Proteus rettgeri and Providencia stuartii were found to be notably more susceptible to Verdamicin than to gentamicin.[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented above were primarily generated using broth and agar (B569324) dilution techniques. Below are detailed, generalized protocols for these standard methods.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent: A stock solution of Verdamicin is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is added to microtiter plate wells containing the serially diluted Verdamicin. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of Verdamicin that completely inhibits visible bacterial growth.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium upon which a standardized bacterial inoculum is spotted.

  • Preparation of Antimicrobial Plates: A stock solution of Verdamicin is prepared and serial twofold dilutions are made. Each dilution is then added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and diluted to a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator, delivering a final inoculum of approximately 10⁴ CFU per spot. The plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Verdamicin that prevents the growth of more than one colony or a faint haze.

Mechanisms of Aminoglycoside Action and Resistance

The primary mechanism of action of Verdamicin, like other aminoglycosides, is the inhibition of protein synthesis. However, the emergence of resistance in Gram-negative bacteria is a significant clinical concern. The following diagram illustrates the key mechanisms of aminoglycoside resistance.

Aminoglycoside_Resistance cluster_cell Gram-Negative Bacterium cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Uptake Ribosome 30S Ribosome Inner_Membrane->Ribosome Binding Efflux_Pump Efflux Pump Inner_Membrane->Efflux_Pump Capture Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition AMEs Aminoglycoside-Modifying Enzymes (AMEs) Ribosome->AMEs Inactivation Methyltransferase 16S rRNA Methyltransferase Ribosome->Methyltransferase Target Site Modification AMEs->Inner_Membrane Modified Verdamicin Verdamicin_ext Verdamicin Efflux_Pump->Verdamicin_ext Active Efflux

Caption: Mechanisms of Aminoglycoside Resistance in Gram-Negative Bacteria.

Conclusion

The available in vitro data from foundational studies demonstrate that Verdamicin possesses significant activity against a range of clinically relevant Gram-negative bacteria, including members of the Enterobacteriaceae and Pseudomonas aeruginosa. Its potency is generally comparable to that of gentamicin and sisomicin. As with all aminoglycosides, the potential for resistance through various mechanisms necessitates ongoing surveillance and research. This technical guide provides a summary of the core in vitro characteristics of Verdamicin to inform researchers and drug development professionals. It is important to note that the majority of the detailed in vitro susceptibility data for Verdamicin originates from studies conducted in the 1970s. While this information is valuable, the evolution of bacterial resistance patterns over the intervening decades suggests that contemporary re-evaluation of Verdamicin's activity against current clinical isolates would be of significant interest. No recent clinical trial data for Verdamicin has been identified in the public domain.

References

Exploratory

Verdamicin molecular formula and molar mass

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of Verdamicin, an aminoglycoside antibiotic. It covers its chemical properties, mechanism of actio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Verdamicin, an aminoglycoside antibiotic. It covers its chemical properties, mechanism of action, and relevant experimental protocols, presenting data in a structured format suitable for a professional audience.

Core Molecular and Chemical Properties

Verdamicin is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora grisea.[1][2][3][4] Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₃₉N₅O₇PubChem
Molar Mass 461.56 g/mol Wikipedia
IUPAC Name (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3S)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diolPubChem
CAS Number 49863-48-1ChemicalBook
Synonyms Verdamycin, 6'-C-MethylsisomicinAntibioticDB
Appearance Not specified in provided resultsN/A

Mechanism of Action

As a member of the aminoglycoside class, Verdamicin's primary mechanism of action is the inhibition of bacterial protein synthesis.[5] This is achieved through high-affinity binding to specific sites on the bacterial ribosome.

Primary Target: 30S Ribosomal Subunit Verdamicin binds to the decoding A-site within helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit.[6][7] This interaction disrupts the fidelity of protein synthesis by causing misreading of the mRNA codon.[5] The binding stabilizes the interaction between the mRNA codon and a near-cognate aminoacyl-tRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.

Secondary Target: 50S Ribosomal Subunit Aminoglycosides, including likely Verdamicin, also exhibit a secondary binding site in helix 69 (H69) of the 23S rRNA within the large 50S ribosomal subunit.[6][8] H69 is a critical component of the intersubunit bridge that connects the 50S and 30S subunits. Binding at this site interferes with the recycling of the ribosome after a round of translation is complete, further disrupting the protein synthesis cycle.[6][8]

Verdamicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit A_Site A-Site (h44 of 16S rRNA) 50S_Subunit 50S Subunit H69 H69 of 23S rRNA mRNA_Miscoding mRNA Miscoding & Incorporation of Incorrect Amino Acids A_Site->mRNA_Miscoding Ribosome_Recycling_Inhibition Inhibition of Ribosome Recycling H69->Ribosome_Recycling_Inhibition Verdamicin Verdamicin Verdamicin->A_Site Primary Binding Verdamicin->H69 Secondary Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mRNA_Miscoding->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death Ribosome_Recycling_Inhibition->Cell_Death

Verdamicin's dual-site mechanism of action on the bacterial ribosome.

Antibacterial Spectrum and Potency

Verdamicin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potency has been shown to be comparable or superior to other widely used aminoglycosides like gentamicin (B1671437) and sisomicin.[3][9]

Organism TypePotency ComparisonNote
Gram-positive Bacteria 1.5 to 3 times more active than gentamicin[9]
Gram-negative Bacteria 1.5 to 3 times more active than gentamicinWith the exception of Pseudomonas species.[9]
Pseudomonas aeruginosa Activity similar to gentamicin and sisomicin[1][9]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

A crucial experiment to quantify the in vitro activity of an antibiotic like Verdamicin is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a standard protocol.

Broth Microdilution Protocol
  • Preparation of Antimicrobial Agent: A stock solution of Verdamicin is prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to create a range of concentrations.[12] These dilutions are typically performed in a 96-well microtiter plate.[13]

  • Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[11]

  • Inoculation: Each well of the microtiter plate containing the Verdamicin dilutions is inoculated with the standardized bacterial suspension.[13] Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only, no bacteria).

  • Incubation: The plate is incubated under standard conditions (e.g., 35-37°C for 18-24 hours).[12][13]

  • Reading Results: Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of Verdamicin in which there is no visible growth.[11]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock 1. Prepare Verdamicin Stock Solution Dilution 2. Perform Serial Dilutions in 96-Well Plate Stock->Dilution Inoculate 4. Inoculate Wells with Bacteria Dilution->Inoculate Inoculum 3. Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Inoculate Incubate 5. Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read 6. Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read Determine 7. Identify Lowest Concentration with No Visible Growth Read->Determine Result MIC Value (µg/mL) Determine->Result

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety and Toxicology Considerations

Common to all aminoglycosides, Verdamicin carries a risk of potential adverse effects, primarily:

  • Nephrotoxicity: Toxicity to the kidneys.

  • Ototoxicity: Damage to the inner ear, which can result in hearing loss and vestibular dysfunction.[5]

The risk of ototoxicity is significantly increased in individuals with certain genetic variations in the mitochondrial gene MT-RNR1.[14] Therefore, pharmacogenetic testing may be considered before initiating therapy with aminoglycosides.[15] Monitoring of renal function and hearing is often recommended during prolonged treatment courses.[5]

References

Foundational

Early Investigations into the Antimicrobial Profile of Verdamicin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin (B1209214), an aminoglycoside antibiotic, emerged from the fermentations of Micromonospora grisea.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin (B1209214), an aminoglycoside antibiotic, emerged from the fermentations of Micromonospora grisea.[1][2][3][4] Early research in the mid-1970s characterized it as a broad-spectrum antimicrobial agent with a pharmacological profile similar to other prominent aminoglycosides of the era, such as gentamicin (B1671437) and sisomicin.[1][3][5] This technical guide provides a detailed overview of the foundational studies that established the antimicrobial efficacy of Verdamicin, with a focus on quantitative data, experimental methodologies, and the molecular mechanism of action.

Mechanism of Action

Verdamicin exerts its bactericidal effects by disrupting protein synthesis in susceptible bacteria. As an aminoglycoside, it binds to the 30S ribosomal subunit.[1] This binding event interferes with the initiation of protein synthesis and can also cause misreading of the mRNA template, leading to the production of non-functional or toxic proteins. The culmination of these ribosomal disruptions is the inhibition of bacterial growth and, ultimately, cell death.[1]

Verdamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell Verdamicin Verdamicin Ribosome 30S Ribosomal Subunit Verdamicin->Ribosome Binds to Protein Functional Protein Ribosome->Protein Translates NonFunctional_Protein Non-Functional Protein Ribosome->NonFunctional_Protein Causes misreading of mRNA mRNA mRNA mRNA->Ribosome Associates with Cell_Death Bacterial Cell Death NonFunctional_Protein->Cell_Death Leads to

Verdamicin's mechanism of action on the bacterial 30S ribosomal subunit.

Quantitative Antimicrobial Activity

The in vitro potency of Verdamicin was established through the determination of its Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6]

Comparative In Vitro Activity against Gram-Positive Bacteria

The following table summarizes the range of MICs observed for Verdamicin and comparator aminoglycosides against various Gram-positive bacterial isolates.

Bacterial SpeciesVerdamicinGentamicinSisomicinTobramycin
Staphylococcus aureus (coagulase-positive)0.05 - 0.20.1 - 0.40.02 - 0.10.1 - 0.4
Staphylococcus aureus (coagulase-negative)0.1 - 0.40.2 - 0.80.05 - 0.20.2 - 0.8
Streptococcus pyogenes0.4 - 1.60.8 - 3.10.2 - 0.80.8 - 3.1
Streptococcus pneumoniae0.8 - 3.11.6 - 6.20.4 - 1.61.6 - 6.2
Enterococcus faecalis>100>100>100>100

Data sourced from Weinstein et al., 1975. All values are in µg/mL.

Comparative In Vitro Activity against Gram-Negative Bacteria

The table below presents the MIC ranges for Verdamicin and comparator agents against a selection of Gram-negative bacteria.

Bacterial SpeciesVerdamicinGentamicinSisomicinTobramycin
Escherichia coli0.4 - 1.60.8 - 3.10.2 - 0.80.4 - 1.6
Klebsiella pneumoniae0.2 - 0.80.4 - 1.60.1 - 0.40.2 - 0.8
Enterobacter aerogenes0.4 - 1.60.8 - 3.10.2 - 0.80.4 - 1.6
Proteus mirabilis0.8 - 3.11.6 - 6.20.4 - 1.60.8 - 3.1
Proteus vulgaris0.8 - 3.11.6 - 6.20.4 - 1.60.8 - 3.1
Pseudomonas aeruginosa0.4 - 3.10.8 - 6.20.2 - 1.60.2 - 1.6
Salmonella spp.0.4 - 1.60.8 - 3.10.2 - 0.80.4 - 1.6
Shigella spp.0.4 - 1.60.8 - 3.10.2 - 0.80.4 - 1.6

Data sourced from Weinstein et al., 1975. All values are in µg/mL.

Experimental Protocols

The foundational in vitro studies of Verdamicin relied on standardized methods for determining antimicrobial susceptibility.

Minimum Inhibitory Concentration (MIC) Assay

The MICs were determined using a tube dilution method in Mueller-Hinton broth, adjusted to a pH of 7.4.[7]

  • Preparation of Antibiotic Dilutions : A series of twofold dilutions of Verdamicin and comparator antibiotics were prepared in Mueller-Hinton broth in test tubes.

  • Inoculum Preparation : Bacterial strains were cultured in broth for 18 hours. This culture was then diluted 1:1,000.

  • Inoculation : Each tube containing the antibiotic dilution (final volume of 3 mL) was inoculated with 0.05 mL of the diluted 18-hour broth culture of the test organism.[7]

  • Incubation : The inoculated tubes were incubated at 37°C for 18 to 24 hours.

  • Determination of MIC : The MIC was recorded as the lowest concentration of the antibiotic that showed no visible turbidity (growth) after incubation.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Twofold Antibiotic Dilutions in Mueller-Hinton Broth D Inoculate Antibiotic Dilutions with Diluted Culture A->D B Culture Bacteria (18h Broth Culture) C Dilute Bacterial Culture (1:1000) B->C C->D E Incubate Tubes (37°C for 18-24h) D->E F Observe Tubes for Turbidity E->F G Determine Lowest Concentration with No Visible Growth (MIC) F->G

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

The early investigations into Verdamicin established its potent, broad-spectrum antimicrobial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit, is characteristic of the aminoglycoside class. The quantitative data from these initial studies demonstrated an in vitro efficacy comparable to, and in some cases exceeding, that of established aminoglycosides like gentamicin and sisomicin. These foundational findings provided the basis for further development and clinical evaluation of Verdamicin as a therapeutic agent for bacterial infections.

References

Exploratory

Verdamicin and the Gentamicin Complex: A Technical Deep Dive into a Close-Spun Antibiotic Relationship

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide explores the intricate relationship between Verdamicin (B1209214), a potent aminoglycoside antibiotic, and the well-e...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate relationship between Verdamicin (B1209214), a potent aminoglycoside antibiotic, and the well-established gentamicin (B1671437) antibiotic complex. Both derived from species of the actinomycete genus Micromonospora, these compounds share a common structural heritage and a similar broad-spectrum antibacterial profile. This document provides a detailed comparison of their core structures, an exploration of their biosynthetic origins, a summary of their comparative antimicrobial efficacy, and outlines the experimental methodologies used in their study.

Structural Relationship: A Tale of Methylation and Unsaturation

The gentamicin complex is a mixture of several related aminoglycoside compounds, with the major, most active components being gentamicin C1, C1a, and C2.[1][2] These components share a common 2-deoxystreptamine (B1221613) (2-DOS) core linked to a garosamine (B1245194) and a purpurosamine sugar moiety.[1][3] The key structural variations within the gentamicin C complex lie in the degree of methylation at the 6'-position of the purpurosamine ring.[1]

Verdamicin is structurally very similar to the components of the gentamicin C complex, and is often considered in the context of the gentamicin-sisomicin family of aminoglycosides.[1][4] Verdamicin is, in fact, 6'-C-methylsisomicin. Sisomicin (B1680986) itself is structurally analogous to gentamicin C1a, with the primary difference being an unsaturated bond in the purpurosamine ring of sisomicin.

The following table summarizes the key structural features of Verdamicin and the major components of the gentamicin C complex.

CompoundR1 Group (C6')R2 Group (C6')Molecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Gentamicin C1a HHC19H39N5O7449.54No methylation at C6'
Gentamicin C2 HCH3C20H41N5O7463.57Single methylation at C6'
Gentamicin C1 CH3CH3C21H43N5O7477.60Double methylation at C6'
Verdamicin --C20H39N5O7461.566'-C-methyl derivative of sisomicin (unsaturated purpurosamine ring)

Biosynthetic Pathways: A Shared Synthetic Logic

The biosynthesis of aminoglycoside antibiotics is a complex process involving a series of enzymatic modifications of a core aminocyclitol, in this case, 2-deoxystreptamine (2-DOS). While the complete biosynthetic gene cluster for Verdamicin has not been as extensively characterized as that of gentamicin, the close structural relationship and biotransformation studies provide significant insights into its formation.

The biosynthetic pathway for the gentamicin C complex is well-established and proceeds through the key intermediate, gentamicin X2.[5] From this branchpoint, a series of enzymatic reactions, including oxidation, transamination, and methylation, lead to the various components of the C complex.

Studies have shown that Verdamicin can be produced via the biotransformation of sisomicin by Micromonospora grisea, the Verdamicin-producing organism. This suggests that the final steps in Verdamicin biosynthesis likely involve the methylation of a sisomicin-like precursor. The enzymatic machinery responsible for this C-methylation at the 6' position represents a key divergence from the gentamicin biosynthetic pathway.

A proposed logical relationship between the biosynthetic pathways is illustrated below.

Biosynthetic_Relationship cluster_gentamicin Gentamicin Biosynthesis cluster_verdamicin Verdamicin Biosynthesis 2-DOS 2-DOS Gentamicin_A2 Gentamicin_A2 2-DOS->Gentamicin_A2 Multiple Steps Gentamicin_X2 Gentamicin_X2 Gentamicin_A2->Gentamicin_X2 Series of enzymatic reactions Gentamicin_C_Complex Gentamicin_C_Complex Gentamicin_X2->Gentamicin_C_Complex Parallel Pathways (Oxidation, Transamination, Methylation) Sisomicin_Precursor Sisomicin_Precursor Gentamicin_X2->Sisomicin_Precursor Shared Intermediates Verdamicin Verdamicin Sisomicin_Precursor->Verdamicin 6'-C-Methylation

Caption: Logical relationship of Gentamicin and Verdamicin biosynthesis.

Comparative Antimicrobial Activity: A Similar Spectrum of Efficacy

Verdamicin and the gentamicin complex exhibit broad-spectrum activity against a range of Gram-negative and some Gram-positive bacteria. Their primary mechanism of action involves binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.

In vitro studies have demonstrated that the antimicrobial spectrum of Verdamicin is largely similar to that of gentamicin.[1][4] Both antibiotics are effective against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[4] Some studies have indicated that Verdamicin may possess slightly greater activity against certain strains, such as Proteus rettgeri and Providencia stuartii.[4]

The following table provides a summary of the in vitro activity of Verdamicin and gentamicin against selected bacterial species, as reported in the literature. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies can be challenging due to variations in experimental conditions.

Bacterial SpeciesVerdamicin MIC (µg/mL)Gentamicin MIC (µg/mL)
Escherichia coliSimilar to Gentamicin0.25 - 4
Pseudomonas aeruginosa80.5 - 8
Klebsiella pneumoniaeSimilar to Gentamicin0.25 - 4
Proteus rettgeriMore susceptible to Verdamicin1 - 16
Providencia stuartiiMore susceptible to Verdamicin1 - 16
Staphylococcus aureusHighly Active0.12 - 2
Enterococcus faecalis (Group D streptococci)Not effectiveGenerally resistant (>16)

Experimental Protocols

Isolation and Purification of Verdamicin from Micromonospora grisea

A general protocol for the isolation and purification of aminoglycoside antibiotics from fermentation broths is outlined below. Specific parameters may need optimization depending on the fermentation conditions and scale.

Isolation_Workflow Fermentation_Broth Fermentation Broth of Micromonospora grisea Acidification Acidification to pH 2-3 (e.g., with H2SO4) Fermentation_Broth->Acidification Filtration Filtration to remove mycelia Acidification->Filtration Cation_Exchange Cation-Exchange Chromatography (e.g., Amberlite IRC-50) Filtration->Cation_Exchange Elution Elution with aqueous ammonia (B1221849) Cation_Exchange->Elution Concentration Concentration under vacuum Elution->Concentration Further_Purification Further Purification (e.g., Size-Exclusion or Reverse-Phase Chromatography) Concentration->Further_Purification Characterization Structural Elucidation (NMR, Mass Spectrometry) Further_Purification->Characterization

Caption: General workflow for the isolation of Verdamicin.

Detailed Method:

  • Fermentation: Cultivate Micromonospora grisea in a suitable liquid medium under optimal conditions for antibiotic production.

  • Harvest and Acidification: At the end of the fermentation period, acidify the whole broth to a pH of approximately 2.0 with a suitable acid (e.g., sulfuric acid) to release the cell-bound antibiotic into the aqueous phase.

  • Mycelial Separation: Remove the mycelia and other solid components from the acidified broth by filtration or centrifugation.

  • Cation-Exchange Chromatography: Apply the clarified broth to a cation-exchange resin column (e.g., Amberlite IRC-50, Na+ form). The basic aminoglycoside will bind to the resin.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound antibiotic from the resin using a gradient of aqueous ammonia or a suitable buffer.

  • Concentration: Concentrate the eluate containing the antibiotic under reduced pressure.

  • Further Purification: Subject the concentrated crude extract to further purification steps, such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (HPLC), to isolate pure Verdamicin.

  • Structure Elucidation: Confirm the structure of the purified compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

  • Stock solutions of Verdamicin and gentamicin of known concentrations

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a series of twofold serial dilutions of each antibiotic in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

MIC_Workflow Prepare_Dilutions Prepare serial dilutions of Verdamicin and Gentamicin in 96-well plate Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Dilutions->Inoculate_Plate Standardize_Inoculum Prepare and standardize bacterial inoculum Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine the lowest concentration with no visible growth (MIC) Incubate->Read_MIC

References

Foundational

In Vitro Antibacterial Profile of Verdamicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Verdamicin, a broad-spectrum aminoglycoside antibiotic, demonstrates significant in vitro activity against a range of clinically relevant Gram-posi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdamicin, a broad-spectrum aminoglycoside antibiotic, demonstrates significant in vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial properties of Verdamicin, including its minimum inhibitory concentrations (MICs). Due to the limited availability of public data on the time-kill kinetics and post-antibiotic effect (PAE) of Verdamicin, this document presents detailed, standardized experimental protocols for these assays and includes representative data for the structurally and functionally similar aminoglycoside, gentamicin, to provide a relevant comparative context. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of aminoglycoside antibiotics.

Introduction

Verdamicin is an aminoglycoside antibiotic produced by Micromonospora grisea.[1][2] Like other aminoglycosides, it is known for its broad spectrum of activity against various bacterial pathogens.[1][3] The in vitro evaluation of a novel antibiotic is a critical step in the drug development process, providing essential data on its potency and spectrum of activity. Key parameters for assessing in vitro antibacterial activity include the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the Post-Antibiotic Effect (PAE). This guide synthesizes the available in vitro data for Verdamicin and provides detailed methodologies for the key experiments used to determine these parameters.

Mechanism of Action

Verdamicin, as an aminoglycoside, exerts its bactericidal effect by inhibiting bacterial protein synthesis. The antibiotic binds to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of peptidyl-tRNA from the A-site to the P-site. This disruption of protein synthesis leads to the production of non-functional proteins and ultimately results in bacterial cell death.

cluster_bacterium Bacterial Cell Verdamicin Verdamicin 30S_Ribosome 30S Ribosomal Subunit Verdamicin->30S_Ribosome Binds to Protein_Synthesis_Block Inhibition of Protein Synthesis 30S_Ribosome->Protein_Synthesis_Block Leads to Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Cell_Death Results in Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Verdamicin Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Add_Antibiotic Add Verdamicin at Various Multiples of MIC Prepare_Culture->Add_Antibiotic Incubate_and_Sample Incubate and Collect Samples at Time Points (0, 2, 4, 8, 24 hours) Add_Antibiotic->Incubate_and_Sample Serial_Dilution_and_Plating Perform Serial Dilutions and Plate on Agar Incubate_and_Sample->Serial_Dilution_and_Plating Incubate_Plates Incubate Plates and Count Colonies Serial_Dilution_and_Plating->Incubate_Plates Plot_Data Plot Log₁₀ CFU/mL vs. Time Incubate_Plates->Plot_Data End End Plot_Data->End Start Start Expose_Culture Expose Log-Phase Culture to Verdamicin (e.g., 1-2 hours) Start->Expose_Culture Remove_Antibiotic Remove Antibiotic by Dilution or Centrifugation Expose_Culture->Remove_Antibiotic Monitor_Regrowth Monitor Regrowth by Viable Counts at Intervals Remove_Antibiotic->Monitor_Regrowth Calculate_PAE PAE = T - C Monitor_Regrowth->Calculate_PAE End End Calculate_PAE->End

References

Protocols & Analytical Methods

Method

Verdamicin Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin is a gentamicin-group aminoglycoside antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin is a gentamicin-group aminoglycoside antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate and reproducible susceptibility testing is crucial for determining its efficacy in preclinical and clinical studies. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Verdamicin using standardized methods such as broth microdilution, agar (B569324) dilution, and disk diffusion.

Disclaimer: As of the latest update of this document, specific quality control (QC) ranges and clinical breakpoints for Verdamicin have not been formally established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The QC ranges and interpretive criteria provided herein are based on those established for gentamicin (B1671437), a closely related aminoglycoside. Researchers are strongly advised to establish their own internal QC parameters and validate these methods for their specific applications.

Mechanism of Action

Verdamicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, specifically at the A-site of the 16S rRNA.[1][2] This binding interferes with the decoding process, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins, which ultimately results in cell death.[1]

Verdamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell Verdamicin Verdamicin Porin Porin Channel Verdamicin->Porin Entry Periplasm Periplasmic Space Porin->Periplasm Inner_Membrane Inner Membrane Transport Periplasm->Inner_Membrane Ribosome 30S Ribosomal Subunit (A-site on 16S rRNA) Inner_Membrane->Ribosome Binding Protein_Synthesis Protein Synthesis Mistranslation mRNA Mistranslation Protein_Synthesis->Mistranslation Inhibition & Error Induction Cell_Death Bacterial Cell Death Mistranslation->Cell_Death

Caption: Verdamicin's mechanism of action targeting the bacterial ribosome.

Antimicrobial Resistance Mechanisms

Bacterial resistance to aminoglycosides, including Verdamicin, can occur through several mechanisms. The most common is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which prevents it from binding to the ribosome.[3][4] Other mechanisms include altered drug uptake due to changes in the cell membrane and modifications of the ribosomal target site.[3][5]

Verdamicin_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Verdamicin Verdamicin Target Ribosomal Target Verdamicin->Target Binding Enzymatic_Modification Enzymatic Modification (AMEs: AAC, APH, ANT) Enzymatic_Modification->Verdamicin Inactivates Reduced_Uptake Reduced Uptake/ Efflux Pumps Reduced_Uptake->Verdamicin Prevents Entry/ Removes Target_Modification Target Site Alteration (e.g., rRNA methylation) Target_Modification->Target Alters Binding Site

Caption: Key mechanisms of bacterial resistance to Verdamicin.

Susceptibility Testing Protocols

Standardized susceptibility testing methods are essential for evaluating the in vitro activity of Verdamicin. The following sections detail the protocols for broth microdilution, agar dilution, and disk diffusion methods.

Quality Control

Prior to and concurrently with testing clinical isolates, it is imperative to perform quality control (QC) testing using reference strains. The recommended QC strains and their acceptable ranges for gentamicin are provided in the tables below and should be used as a guide for Verdamicin until specific ranges are established.

Table 1: Quality Control Strains for Verdamicin Susceptibility Testing (Based on Gentamicin)

QC StrainATCC Number
Escherichia coli25922
Staphylococcus aureus29213
Pseudomonas aeruginosa27853
Enterococcus faecalis29212

Table 2: Acceptable Quality Control Ranges for Verdamicin (Based on Gentamicin)

QC StrainMethodMIC (µg/mL)Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC 25922Broth Microdilution0.25 - 119 - 26
Staphylococcus aureus ATCC 29213Broth Microdilution0.12 - 119 - 27
Pseudomonas aeruginosa ATCC 27853Broth Microdilution0.5 - 216 - 21
Enterococcus faecalis ATCC 29212Broth Microdilution4 - 16N/A

Note: These ranges are for gentamicin and should be used for guidance only. Each laboratory should establish its own performance data for Verdamicin.

Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of Verdamicin in a liquid medium.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate (Final concentration ~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Dilute_Verdamicin Prepare Serial Dilutions of Verdamicin in Broth Dilute_Verdamicin->Inoculate_Plate Incubate Incubate at 35±2°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution susceptibility test.

Methodology
  • Preparation of Verdamicin Stock Solution: Prepare a stock solution of Verdamicin powder in a suitable solvent (e.g., sterile deionized water) at a concentration of at least 1000 µg/mL.

  • Preparation of Inoculum: From a pure culture on a non-selective agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Dispense the appropriate volumes of the diluted Verdamicin solution and the standardized bacterial suspension into the wells of a 96-well microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Verdamicin that completely inhibits visible bacterial growth.

Protocol 2: Agar Dilution Method

This method involves incorporating serial dilutions of Verdamicin into an agar medium to determine the MIC.

Agar_Dilution_Workflow Start Start Prepare_Plates Prepare Agar Plates with Serial Dilutions of Verdamicin Start->Prepare_Plates Inoculate_Plates Spot Inoculate Plates (~10^4 CFU per spot) Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35±2°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration plate with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the agar dilution susceptibility test.

Methodology
  • Preparation of Verdamicin-Containing Agar Plates: Prepare serial twofold dilutions of Verdamicin. Add an appropriate volume of each dilution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C. Pour the agar into petri dishes and allow them to solidify.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the surface of the agar plates, including a growth control plate without Verdamicin.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Verdamicin that prevents the growth of more than one colony or a faint haze.

Protocol 3: Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of bacteria to Verdamicin by measuring the zone of growth inhibition around a Verdamicin-impregnated disk.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate (Create a bacterial lawn) Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply Verdamicin Disk to Agar Surface Inoculate_Plate->Apply_Disk Incubate Incubate at 35±2°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (Diameter in mm) Incubate->Measure_Zone Interpret Interpret as S, I, or R (Using established breakpoints) Measure_Zone->Interpret End End Interpret->End

Caption: Workflow for the disk diffusion susceptibility test.

Methodology
  • Preparation of Inoculum: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

  • Application of Disk: Aseptically apply a Verdamicin-impregnated paper disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints.

Data Presentation and Interpretation

All quantitative data, including MIC values and zone diameters, should be recorded and summarized in tables for clear comparison and analysis.

Table 3: Interpretive Criteria for Verdamicin Susceptibility (Based on Gentamicin)

OrganismMethodSusceptibleIntermediateResistant
EnterobacteriaceaeMIC (µg/mL)≤ 48≥ 16
Disk Diffusion (mm)≥ 1513 - 14≤ 12
Pseudomonas aeruginosaMIC (µg/mL)≤ 48≥ 16
Disk Diffusion (mm)≥ 1513 - 14≤ 12
Staphylococcus aureusMIC (µg/mL)≤ 48≥ 16
Disk Diffusion (mm)≥ 1513 - 14≤ 12
Enterococcus spp. (for high-level resistance screening)MIC (µg/mL)≤ 500-> 500

Note: These breakpoints are for gentamicin and should be used for guidance only. The clinical significance of these values for Verdamicin has not been established.

References

Application

Application Notes and Protocols for the Purification of Verdamicin from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora grisea.[1][2] As with other aminoglycos...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora grisea.[1][2] As with other aminoglycosides, the purification of Verdamicin from the complex fermentation broth is a critical step in its production, directly impacting the final product's purity, yield, and safety. This document provides a detailed overview of the methods and protocols for the purification of Verdamicin, drawing from established techniques for aminoglycoside recovery. The protocols outlined below are based on best practices in downstream processing for this class of antibiotics and are intended to serve as a comprehensive guide for laboratory-scale purification and process development.

General Purification Strategy

The purification of Verdamicin, a basic compound, from fermentation broth typically follows a multi-step downstream process. The overall workflow is designed to first capture the target molecule and then remove impurities through various chromatographic techniques. A typical purification cascade involves:

  • Harvest and Clarification: Removal of microbial cells and other suspended solids from the fermentation broth.

  • Cation Exchange Chromatography (Capture Step): Adsorption of the positively charged Verdamicin to a cation exchange resin.

  • Elution: Recovery of Verdamicin from the resin using a pH or salt gradient.

  • Polishing Steps: Further purification to remove closely related impurities, color, and endotoxins. This may include anion exchange chromatography or hydrophobic interaction chromatography.

  • Desalting and Concentration: Removal of salts and concentration of the purified Verdamicin solution.

  • Crystallization/Lyophilization: Isolation of the final product in a solid, stable form.

Data Presentation: Quantitative Overview of a Representative Purification Protocol

The following table summarizes the expected quantitative data from a representative Verdamicin purification process. Please note that these values are illustrative and will vary depending on the specific fermentation conditions and purification parameters.

Purification StepVolume (L)Verdamicin Concentration (mg/L)Purity (%)Step Yield (%)Overall Yield (%)
Clarified Fermentation Broth1008505100100
Cation Exchange Eluate107800609292
Anion Exchange Flow-through10.57300859890
Final Concentrated Product175000959888

Experimental Protocols

Protocol 1: Harvest and Clarification of Fermentation Broth

This protocol describes the initial step of separating the Verdamicin-containing supernatant from the Micromonospora grisea mycelia and other insoluble components of the fermentation broth.

Materials:

  • Fermentation broth containing Verdamicin

  • Sulfuric acid (3 M)

  • Sodium hydroxide (B78521) solution (3 M)

  • Centrifuge capable of handling large volumes

  • Filtration apparatus (e.g., depth filter or tangential flow filtration system)

Procedure:

  • Acidification: Adjust the pH of the fermentation broth to 2.0 with 3 M sulfuric acid. This step helps to release the bound Verdamicin from the mycelium.[3][4][5]

  • Incubation (Optional): For enhanced release, the acidified broth can be incubated at 4°C for 12-24 hours.

  • Centrifugation: Separate the mycelial biomass from the supernatant by centrifuging at 8,000 x g for 20 minutes.

  • Neutralization: Carefully decant the supernatant and adjust the pH to 7.0 with 3 M sodium hydroxide solution.

  • Filtration: Further clarify the supernatant by passing it through a depth filter or a tangential flow filtration system with a 0.45 µm cutoff to remove any remaining fine particles. The resulting clarified broth is ready for chromatographic purification.

Protocol 2: Cation Exchange Chromatography (Capture Step)

This protocol details the capture of Verdamicin from the clarified fermentation broth using a strong cation exchange resin.

Materials:

  • Clarified fermentation broth

  • Cation exchange resin (e.g., Amberlite CG-50, Dowex 50WX2)

  • Equilibration buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Elution buffer (e.g., 0.5 N Ammonium (B1175870) Hydroxide)

  • Wash buffer (e.g., Deionized water)

  • Chromatography column

Procedure:

  • Resin Preparation: Pack the chromatography column with the chosen cation exchange resin and wash with 5-10 column volumes (CV) of deionized water.

  • Equilibration: Equilibrate the column with equilibration buffer until the pH and conductivity of the outlet stream are the same as the inlet buffer (typically 5-10 CV).

  • Loading: Load the clarified fermentation broth onto the column at a linear flow rate of 100-150 cm/hr. Collect the flow-through and monitor for any Verdamicin breakthrough.

  • Wash: Wash the column with 5-10 CV of deionized water to remove unbound impurities.

  • Elution: Elute the bound Verdamicin from the resin using a step or linear gradient of the elution buffer. For example, apply a step of 0.5 N ammonium hydroxide and collect fractions.[3]

  • Fraction Analysis: Analyze the collected fractions for Verdamicin concentration and purity using a suitable analytical method such as HPLC.

  • Pooling: Pool the fractions containing high-purity Verdamicin.

Protocol 3: Anion Exchange Chromatography (Polishing Step)

This protocol is designed to remove negatively charged impurities such as endotoxins and colored contaminants. Verdamicin, being positively charged at neutral pH, will be in the flow-through.

Materials:

  • Pooled fractions from cation exchange chromatography

  • Strong anion exchange resin (e.g., Q-Sepharose)

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Chromatography column

Procedure:

  • pH Adjustment: Adjust the pH of the pooled fractions from the cation exchange step to 7.5.

  • Resin Preparation and Equilibration: Pack a column with the anion exchange resin and equilibrate with 5-10 CV of equilibration buffer.

  • Loading: Load the pH-adjusted Verdamicin solution onto the column.

  • Collection: Collect the flow-through fraction, which contains the purified Verdamicin. The impurities will remain bound to the resin.

  • Analysis: Analyze the flow-through for Verdamicin concentration and purity.

Visualization of Workflows

Verdamicin Purification Workflow

Verdamicin_Purification_Workflow A Fermentation Broth (Micromonospora grisea) B Harvest & Clarification (Acidification, Centrifugation, Filtration) A->B C Clarified Broth B->C D Cation Exchange Chromatography (Capture Step) C->D E Impurity Removal D->E F Elution D->F G Partially Purified Verdamicin F->G H Anion Exchange Chromatography (Polishing Step) G->H I Endotoxin & Color Removal H->I J Purified Verdamicin H->J K Desalting & Concentration J->K L Final Product (Crystallization/Lyophilization) K->L

Caption: Overall workflow for Verdamicin purification.

Cation Exchange Chromatography Logic

Cation_Exchange_Logic cluster_column Cation Exchange Column Resin { Negatively Charged Resin} VerdamicinBound Verdamicin Binds Resin:port->VerdamicinBound UnboundImpurities Unbound Impurities (neutral/-ve charge) Wash Resin:port->UnboundImpurities Elution Elution (High pH or Salt) Resin:port->Elution ClarifiedBroth Clarified Broth (Verdamicin: +ve charge Impurities: neutral/-ve/+ve) ClarifiedBroth->Resin:port PurifiedVerdamicin Purified Verdamicin Elution->PurifiedVerdamicin

Caption: Logic of cation exchange chromatography.

References

Method

Verdamicin Dosage Calculation for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin (B1209214) is a broad-spectrum aminoglycoside antibiotic with potent activity against a range of Gram-positive and Gram-negative bac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin (B1209214) is a broad-spectrum aminoglycoside antibiotic with potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.[4] As with other aminoglycosides, in vivo studies are crucial to determine its therapeutic window, balancing efficacy against potential toxicity, primarily nephrotoxicity and ototoxicity. This document provides detailed application notes and protocols for the calculation of verdamicin dosage in in vivo animal studies, ensuring a systematic and data-driven approach to dose selection.

Quantitative Data Summary

For effective dose range finding and toxicity assessment, the following quantitative data for verdamicin and related aminoglycosides have been compiled.

Table 1: Acute Toxicity of Verdamicin and Other Aminoglycosides in Mice
AntibioticRoute of AdministrationMean Lethal Dose (LD50) (mg/kg)
Verdamicin Intravenous (IV) 68
Subcutaneous (SC) 290
GentamicinIntravenous (IV)67 - 96 (Rat)
Intramuscular (IM)371 - 384 (Rat)
Oral10,000 (Mouse)
Sisomicin-Data not available
Tobramycin-Data not available

Data for verdamicin and comparators from a comparative acute toxicity study.[1] Gentamicin data from safety data sheets.[5][6][7]

Table 2: In Vivo Efficacy of Vertilmicin (B10820947) (a related Aminoglycoside) in Mouse Systemic Infection Models
Pathogen50% Effective Dose (ED50) (mg/kg, SC)
Escherichia coli0.63 - 0.82
Klebsiella pneumoniae0.18 - 0.29
Staphylococcus aureus0.25 - 0.99
Enterococcus faecalis4.35 - 7.11

Data from in vivo studies with vertilmicin, which has a similar in vitro activity profile to verdamicin.[8]

Experimental Protocols

Protocol for Determining the Maximum Tolerated Dose (MTD)

This protocol outlines a dose-ranging study to determine the MTD of verdamicin in the selected animal model (e.g., mice).

Materials:

  • Verdamicin (sterile, of known purity)

  • Sterile saline (0.9% NaCl) for injection

  • Appropriate animal model (e.g., specific pathogen-free mice, 6-8 weeks old)

  • Syringes and needles for administration

  • Animal balance

  • Observation cages

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.

  • Dose Preparation: Prepare a stock solution of verdamicin in sterile saline. Perform serial dilutions to achieve the desired concentrations for dosing.

  • Dose Group Allocation: Randomly assign animals to dose groups (e-g., 5 animals per group). Include a vehicle control group receiving only sterile saline.

  • Dose Selection: Based on the LD50 data (Table 1), select a range of doses. A suggested starting point for a subcutaneous MTD study in mice could be a fraction of the LD50 (e.g., starting at 30 mg/kg, which is approximately 1/10th of the SC LD50 of 290 mg/kg). Subsequent dose levels can be escalated (e.g., 60, 120, 180, 240 mg/kg) in different groups.

  • Administration: Administer a single dose of verdamicin via the desired route (e.g., subcutaneous or intravenous injection).

  • Observation: Monitor animals closely for clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 14 days. Record observations such as changes in activity, posture, breathing, and any signs of pain or distress.

  • Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter. A significant weight loss (e.g., >15-20%) is an indicator of toxicity.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (including a body weight loss of not more than 15-20% from which the animals recover).

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to look for any organ abnormalities. For higher-tier studies, organ weights can be recorded and tissues collected for histopathological analysis.

Protocol for In Vivo Efficacy Study (e.g., Mouse Systemic Infection Model)

This protocol describes a general method to assess the efficacy of verdamicin in a mouse model of systemic infection.

Materials:

  • Verdamicin (sterile, of known purity)

  • Bacterial strain of interest (e.g., a clinical isolate of E. coli)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • Mucin or other agents to enhance infection (if required)

  • Appropriate animal model (e.g., specific pathogen-free mice, 6-8 weeks old)

  • Syringes and needles for infection and treatment

  • Animal balance

Methodology:

  • Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline to a predetermined concentration (CFU/mL). The infectious dose (e.g., 100 times the lethal dose 50, LD100) should be determined in preliminary studies.

  • Infection: Infect the mice intraperitoneally with the bacterial suspension.

  • Treatment Groups: Randomly assign infected animals to different treatment groups (e.g., 10 animals per group), including a vehicle control group and groups receiving different doses of verdamicin.

  • Dose Selection for Efficacy: Based on the vertilmicin ED50 data (Table 2) and the determined MTD, select a range of verdamicin doses. For an E. coli infection model, a starting dose could be in the range of 0.5 - 5 mg/kg administered subcutaneously.

  • Treatment Administration: Administer the first dose of verdamicin or vehicle control at a specified time post-infection (e.g., 1 or 2 hours). Depending on the pharmacokinetic properties of verdamicin, a second dose may be administered at a later time point (e.g., 6 or 12 hours post-infection).

  • Observation: Monitor the animals for signs of illness and mortality over a defined period (e.g., 7 days).

  • Data Analysis: The primary endpoint is typically survival. The 50% effective dose (ED50) can be calculated using probit analysis.

Visualizations

Signaling Pathway

Verdamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell Verdamicin Verdamicin Ribosome_30S 30S Ribosomal Subunit Verdamicin->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Leads to

Caption: Mechanism of action of Verdamicin.

Experimental Workflow

Dosage_Calculation_Workflow A Literature Review & Data Compilation B Determine Acute Toxicity (LD50) A->B C Maximum Tolerated Dose (MTD) Study B->C D Dose Range Selection for Efficacy C->D E In Vivo Efficacy Study (e.g., Infection Model) D->E F Determine 50% Effective Dose (ED50) E->F G Establish Therapeutic Index (LD50 / ED50) F->G H Refine Dosing Regimen for Pharmacokinetic/Pharmacodynamic Studies G->H

Caption: Workflow for Verdamicin dosage determination.

Conclusion

The provided protocols and data offer a foundational framework for conducting in vivo animal studies with verdamicin. By systematically determining the MTD and ED50, researchers can establish a therapeutic window, which is critical for the further development of this promising antibiotic. It is imperative to adhere to ethical guidelines for animal research and to adapt these protocols based on the specific animal model, bacterial pathogen, and experimental objectives.

References

Application

Application Note: Quantification of Verdamicin in Biological Samples using LC-MS/MS

Introduction Verdamicin is a broad-spectrum aminoglycoside antibiotic with potent activity against a range of bacterial pathogens.[1][2][3][4] As with other aminoglycosides, therapeutic drug monitoring (TDM) is crucial t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verdamicin is a broad-spectrum aminoglycoside antibiotic with potent activity against a range of bacterial pathogens.[1][2][3][4] As with other aminoglycosides, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing the risk of dose-dependent toxicities such as nephrotoxicity and ototoxicity.[5] This application note provides a detailed protocol for the quantification of Verdamicin in biological matrices, such as plasma and urine, using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies of Verdamicin.

The method is based on the established principles of bioanalytical method validation as outlined by regulatory agencies, ensuring data reliability and integrity.[2][6][7] Given that Verdamicin is a polar compound, this protocol will address the common challenges associated with aminoglycoside analysis, such as chromatographic retention and matrix effects.[8][9]

Physicochemical Properties of Verdamicin

Verdamicin, also known as 6'-C-Methylsisomicin, is a semi-synthetic aminoglycoside.[10] A summary of its key properties is provided in the table below.

PropertyValueReference
Chemical FormulaC20H39N5O7[1]
Molecular Weight461.56 g/mol [1]
IUPAC Name(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol[10]
General ClassAminoglycoside Antibiotic[1][2][3]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Verdamicin.

Materials and Reagents
  • Verdamicin reference standard (purity >95%)

  • Internal Standard (IS), e.g., Tobramycin or a stable isotope-labeled Verdamicin

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, rat urine)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Sample Preparation: Protein Precipitation

This is a rapid method suitable for initial screening and high-throughput analysis.

  • To 100 µL of biological sample (e.g., plasma), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile or a 10% (w/v) TCA solution to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.[9]

  • To 100 µL of biological sample, add 20 µL of the internal standard working solution and 200 µL of 2% formic acid in water.

  • Vortex to mix.

  • Condition an appropriate SPE cartridge (e.g., Mixed-mode Cation Exchange) with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar compounds like aminoglycosides.[8][9] An alternative is a reversed-phase C18 column with an ion-pairing agent in the mobile phase.

  • Mobile Phase A: 10 mM Ammonium acetate and 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The following are proposed MRM transitions for Verdamicin based on its structure as 6'-C-Methylsisomicin and the known fragmentation of sisomicin.[11] These transitions must be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Verdamicin462.3160.1To be optimized
Verdamicin462.3323.2To be optimized
Tobramycin (IS)468.3163.1To be optimized
Tobramycin (IS)468.3324.2To be optimized

Method Validation

The bioanalytical method should be validated according to international guidelines (e.g., EMA, FDA).[2][6][7] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A typical range for aminoglycosides in plasma is from approximately 10 ng/mL to 20,000 ng/mL.[5]

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation

The following table summarizes hypothetical quantitative data for a validated LC-MS/MS method for Verdamicin in human plasma.

ParameterResult
Linearity (r²) >0.995
Range 10 - 20,000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal, compensated by IS

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with Internal Standard Biological_Sample->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC or RP-IP) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Verdamicin quantification.

Method_Validation_Relationships cluster_core_validation Core Validation Parameters cluster_matrix_effects Matrix-Related Parameters cluster_stability Stability Assessment cluster_application Method Application Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Routine_Analysis Routine Sample Analysis LLOQ->Routine_Analysis Matrix_Effect Matrix Effect Matrix_Effect->Accuracy_Precision Recovery Recovery Recovery->Accuracy_Precision Freeze_Thaw Freeze-Thaw Stability Freeze_Thaw->Routine_Analysis Bench_Top Bench-Top Stability Bench_Top->Routine_Analysis Long_Term Long-Term Stability Long_Term->Routine_Analysis

Caption: Logical relationships in bioanalytical method validation.

References

Method

Application Notes and Protocols for Verdamicin Stability and Storage in Research

For Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin is a broad-spectrum aminoglycoside antibiotic. As with all experimental compounds, understanding its stability and optimal storage c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin is a broad-spectrum aminoglycoside antibiotic. As with all experimental compounds, understanding its stability and optimal storage conditions is critical for obtaining reliable and reproducible results in research and development. These application notes provide a summary of the known stability of Verdamicin, recommended storage conditions, and detailed protocols for establishing its stability profile in your own laboratory.

It is important to note that comprehensive stability data for Verdamicin is limited. Much of the guidance provided is based on the known stability of structurally similar aminoglycosides, such as gentamicin (B1671437) and sisomicin. Therefore, it is strongly recommended that researchers perform their own stability studies for their specific formulations and experimental conditions.

Recommended Storage Conditions

Proper storage is essential to maintain the potency and integrity of Verdamicin. The following conditions are recommended based on general knowledge of aminoglycoside antibiotics.

Solid (Lyophilized Powder):

  • Long-term: For extended storage, Verdamicin powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1]

  • Short-term: For routine use, storage at 2-8°C in a desiccator is acceptable for shorter periods.

Solutions:

  • Stock Solutions: Concentrated stock solutions should be prepared in a suitable sterile solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for up to one year.[1] Some aminoglycoside solutions, like ampicillin, show degradation even at -20°C over several weeks, making -80°C a safer option for long-term preservation.[1]

  • Working Solutions: Diluted working solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, they should be kept at 2-8°C for no longer than 24 hours.

Stability Profile of Verdamicin and Related Aminoglycosides

While specific quantitative data for Verdamicin is scarce, preliminary studies have shown it to be a remarkably stable molecule.

Table 1: Summary of Verdamicin Stability

ConditionObservationCitation
pH Stable to boiling for at least 30 minutes in the pH range of 2 to 10.[2]

Due to the limited data on Verdamicin, the stability of the closely related aminoglycoside, gentamicin, is provided as a reference.

Table 2: Summary of Gentamicin Stability (for reference)

ConditionObservationCitation
pH Optimal stability between pH 4.5 and 7.0. Faster degradation occurs outside this range.[3]
Temperature Recommended storage for solutions is 2°C to 8°C.[3] Gentamicin injection is stable at room temperature (below 25°C).[4][3][4]
Humidity Powder forms are susceptible to hydrolytic degradation and should be protected from moisture.[3]
Light Should be protected from light to prevent photodegradation.[1][3]
Oxidative Stress Gentamicin sulfate (B86663) is completely degraded under oxidative stress with 3% H₂O₂ at 80°C for 3 hours.[5]

Experimental Protocols

The following protocols provide a framework for determining the stability of Verdamicin in your laboratory.

Protocol 1: Preparation of Verdamicin Stock Solution

Objective: To prepare a sterile, concentrated stock solution of Verdamicin for use in stability studies and biological assays.

Materials:

  • Verdamicin powder

  • Sterile, pyrogen-free water for injection or other appropriate solvent (e.g., phosphate-buffered saline)

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Verdamicin powder.

  • Dissolve the powder in the appropriate volume of sterile solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex or swirl the tube to ensure the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage temperature.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of Verdamicin

Objective: To investigate the intrinsic stability of Verdamicin under various stress conditions to identify potential degradation pathways and degradation products.

Materials:

  • Verdamicin stock solution (from Protocol 1)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • UV light source

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Acid Hydrolysis:

    • Mix an aliquot of Verdamicin stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate concentration of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of Verdamicin stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an appropriate concentration of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of Verdamicin stock solution with an equal volume of H₂O₂ solution (e.g., 3%).

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Incubate an aliquot of Verdamicin stock solution at an elevated temperature (e.g., 60°C or 80°C).

    • At each time point, withdraw a sample and dilute with mobile phase for analysis.

  • Photodegradation:

    • Expose an aliquot of Verdamicin stock solution to a UV light source.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At each time point, withdraw samples from both the exposed and control solutions and dilute with mobile phase for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to determine the percentage of Verdamicin remaining and to detect the formation of any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Verdamicin_Stock Verdamicin Stock Solution Acid Acid Hydrolysis (HCl, Heat) Verdamicin_Stock->Acid Expose to Base Base Hydrolysis (NaOH, Heat) Verdamicin_Stock->Base Expose to Oxidation Oxidation (H₂O₂) Verdamicin_Stock->Oxidation Expose to Thermal Thermal Degradation (Heat) Verdamicin_Stock->Thermal Expose to Photo Photodegradation (UV Light) Verdamicin_Stock->Photo Expose to Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization/ Dilution Sampling->Neutralization HPLC_MS HPLC-UV or LC-MS Analysis Neutralization->HPLC_MS Data_Analysis Data Analysis (% Remaining, Degradants) HPLC_MS->Data_Analysis Stability_Testing_Logic Logical flow for long-term stability assessment. cluster_storage Storage Conditions cluster_time Time Points cluster_assessment Stability Assessment Temp Temperature (-80°C, -20°C, 2-8°C, 25°C) T0 T = 0 pH pH (Acidic, Neutral, Basic) Light Light Exposure (Light vs. Dark) Solvent Solvent (Aqueous, Organic) T1 T = 1 week T0->T1 T2 T = 1 month T1->T2 T3 T = 3 months T2->T3 Tn ... T3->Tn Analysis Analytical Quantification (e.g., HPLC) Tn->Analysis Potency Biological Assay (e.g., MIC) Tn->Potency Results Determine Shelf-life (% Recovery > 90%) Analysis->Results Potency->Results

References

Application

Application Notes and Protocols for Verdamicin Efficacy Studies in Mice

For Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin is a broad-spectrum aminoglycoside antibiotic with a mechanism of action similar to other aminoglycosides like gentamicin (B1671437)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin is a broad-spectrum aminoglycoside antibiotic with a mechanism of action similar to other aminoglycosides like gentamicin (B1671437) and sisomicin.[1] It exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[2] This document provides detailed application notes and experimental protocols for conducting preclinical efficacy studies of Verdamicin in murine models of bacterial infection. The protocols outlined below are critical for evaluating the in vivo therapeutic potential of Verdamicin and determining key pharmacokinetic/pharmacodynamic (PK/PD) parameters.

In Vitro Susceptibility Testing

Prior to conducting in vivo efficacy studies, it is essential to determine the in vitro activity of Verdamicin against the bacterial strains of interest. The minimum inhibitory concentration (MIC) is a key parameter for this assessment.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Verdamicin that inhibits the visible growth of a bacterial isolate.

Materials:

  • Verdamicin reference standard

  • Bacterial isolates (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (B569324) (MHA)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

  • Spectrophotometer or plate reader (optional)

Procedure (Broth Microdilution):

  • Preparation of Verdamicin Stock Solution: Prepare a concentrated stock solution of Verdamicin in a suitable sterile solvent (e.g., water or DMSO) and sterilize by filtration.

  • Serial Dilutions: Perform serial two-fold dilutions of the Verdamicin stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend isolated colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Verdamicin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Verdamicin at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density using a plate reader.

Data Presentation:

Bacterial StrainVerdamicin MIC (µg/mL)Gentamicin MIC (µg/mL)
E. coli ATCC 25922[Insert experimental data][Insert experimental data]
P. aeruginosa ATCC 27853[Insert experimental data][Insert experimental data]
S. aureus ATCC 29213[Insert experimental data][Insert experimental data]
Clinical Isolate 1[Insert experimental data][Insert experimental data]
Clinical Isolate 2[Insert experimental data][Insert experimental data]

Note: The above table should be populated with experimentally determined values. Published literature suggests Verdamicin's activity is similar to gentamicin.

Murine Models of Bacterial Infection

Two common and well-validated murine models for assessing the efficacy of antibiotics against systemic and localized infections are the neutropenic thigh infection model and the septicemia model.

Neutropenic Thigh Infection Model

This model is used to evaluate the efficacy of an antibiotic in a localized deep-tissue infection in an immunocompromised host.

Objective: To assess the in vivo efficacy of Verdamicin in reducing the bacterial load in the thighs of neutropenic mice.

Materials:

  • Specific pathogen-free mice (e.g., ICR/CD-1 or BALB/c), 6-8 weeks old

  • Cyclophosphamide (B585)

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus, E. coli)

  • Verdamicin formulation for injection (e.g., in sterile saline)

  • Anesthetic agent (e.g., isoflurane)

  • Sterile saline

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This depletes the neutrophil count, making the mice more susceptible to infection.

  • Inoculum Preparation:

    • Prepare a logarithmic-phase culture of the bacterial strain. Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 10⁶ - 10⁷ CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly (IM) into the posterior thigh muscle of one or both hind limbs.

  • Verdamicin Administration:

    • At a predetermined time post-infection (e.g., 2 hours), administer Verdamicin via a systemic route (e.g., subcutaneous (SC) or intravenous (IV)).

    • Dosing regimens can vary (e.g., single dose, multiple doses over 24 hours). A dose-ranging study is recommended to determine the effective dose.

    • Include a vehicle control group (mice receiving the vehicle without Verdamicin) and a positive control group (mice receiving a known effective antibiotic like gentamicin).

  • Endpoint Analysis:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically dissect the thigh muscle(s).

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar medium to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Calculate the mean log₁₀ CFU/gram of thigh tissue for each treatment group.

    • Efficacy is determined by the reduction in bacterial load compared to the vehicle control group at the start of therapy. A static dose is the dose that results in no net change in bacterial numbers over 24 hours, while a 1-log or 2-log reduction dose demonstrates bactericidal activity.

Data Presentation:

Treatment GroupDose (mg/kg)Dosing RegimenMean Log₁₀ CFU/gram of Thigh (± SD)Log₁₀ Reduction vs. Control
Vehicle Control (0h)--[Insert data]-
Vehicle Control (24h)--[Insert data]-
Verdamicin[Dose 1][Regimen 1][Insert data][Calculate]
Verdamicin[Dose 2][Regimen 1][Insert data][Calculate]
Verdamicin[Dose 3][Regimen 1][Insert data][Calculate]
Gentamicin[Dose][Regimen][Insert data][Calculate]
Septicemia Model

This model is used to evaluate the ability of an antibiotic to protect against mortality from a systemic, overwhelming infection.

Objective: To determine the effective dose 50 (ED₅₀) of Verdamicin in protecting mice from lethal systemic infection.

Materials:

  • Specific pathogen-free mice (e.g., ICR/CD-1 or BALB/c), 6-8 weeks old

  • Bacterial strain of interest

  • Gastric mucin (optional, to enhance virulence)

  • Verdamicin formulation for injection

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or saline with 5% gastric mucin. The concentration should be predetermined to be a lethal dose (e.g., LD₉₀-₁₀₀).

  • Infection:

    • Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into the mice.

  • Verdamicin Administration:

    • At a specified time post-infection (e.g., 1 and 6 hours), administer Verdamicin (SC or IV) at various dose levels.

    • Include a vehicle control group and a positive control group.

  • Endpoint Analysis:

    • Monitor the mice for survival over a period of 7 days.

  • Data Analysis:

    • Calculate the percentage of survival in each treatment group.

    • Determine the ED₅₀ (the dose that protects 50% of the animals from death) using probit analysis or a similar statistical method.

Data Presentation:

Treatment GroupDose (mg/kg)Number of MicePercent Survival (Day 7)
Vehicle Control-10[Insert data]
Verdamicin[Dose 1]10[Insert data]
Verdamicin[Dose 2]10[Insert data]
Verdamicin[Dose 3]10[Insert data]
Verdamicin[Dose 4]10[Insert data]
Gentamicin[Dose]10[Insert data]
Calculated ED₅₀ (Verdamicin): [Calculate]
Calculated ED₅₀ (Gentamicin): [Calculate]

Pharmacokinetic Studies in Mice

Understanding the pharmacokinetic profile of Verdamicin in mice is crucial for designing rational dosing regimens in efficacy studies.

Protocol 4: Single-Dose Pharmacokinetics in Mice

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) of Verdamicin in mice after a single dose.

Materials:

  • Specific pathogen-free mice

  • Verdamicin formulation for injection

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • Analytical method for quantifying Verdamicin in plasma (e.g., LC-MS/MS)

Procedure:

  • Verdamicin Administration: Administer a single dose of Verdamicin to a cohort of mice via the intended route (e.g., IV or SC).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial bleeding from the same animal is preferred to reduce variability.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of Verdamicin at each time point.

  • Data Analysis: Use pharmacokinetic software to calculate the key parameters.

Data Presentation:

Dose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC₀-inf (µg·h/mL)t₁/₂ (h)
[Dose 1]SC[Insert data][Insert data][Insert data][Insert data]
[Dose 2]SC[Insert data][Insert data][Insert data][Insert data]
[Dose 1]IV[Insert data][Insert data][Insert data][Insert data]

Note: Based on general aminoglycoside properties, a half-life of 2-3 hours can be anticipated, but experimental determination is necessary.

Animal Welfare and Toxicity Monitoring

Aminoglycosides as a class are known to have potential for nephrotoxicity and ototoxicity.[3]

Monitoring:

  • Clinical Signs: Observe animals daily for any signs of distress, including changes in activity, posture, grooming, and hydration status.

  • Body Weight: Monitor body weight at regular intervals as a general indicator of health.

  • Toxicity Studies: For more detailed toxicity assessment, consider dedicated studies that include:

    • Histopathology: Examination of kidneys and other organs for any signs of tissue damage.

    • Serum Chemistry: Measurement of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) as indicators of kidney function.

    • Auditory Brainstem Response (ABR): To assess for ototoxicity, although this is a more specialized procedure.

Visualizations

Mechanism of Action of Verdamicin

G cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome Verdamicin_ext Verdamicin (extracellular) Porin Porin Channel Verdamicin_ext->Porin Entry Verdamicin_int Verdamicin (intracellular) Porin->Verdamicin_int Ribosome_30S 30S Subunit Verdamicin_int->Ribosome_30S Binds to A-site on 16S rRNA Ribosome_50S 50S Subunit Nonfunctional_Protein Non-functional or Truncated Protein Ribosome_30S->Nonfunctional_Protein Mistranslation & Premature Termination Protein Functional Protein Ribosome_50S->Protein Peptide bond formation & Elongation mRNA mRNA mRNA->Ribosome_30S Translation Initiation tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Codon-Anticodon Pairing

Caption: Verdamicin inhibits bacterial protein synthesis.

Experimental Workflow for Neutropenic Thigh Model

G Day_minus_4 Day -4: Administer Cyclophosphamide (150 mg/kg, IP) Day_minus_1 Day -1: Administer Cyclophosphamide (100 mg/kg, IP) Day_minus_4->Day_minus_1 Day_0_Infection Day 0 (0h): Infect Thigh with Bacteria (IM) Day_minus_1->Day_0_Infection Day_0_Treatment Day 0 (2h): Initiate Verdamicin Treatment (SC or IV) Day_0_Infection->Day_0_Treatment Day_1_Endpoint Day 1 (26h): Euthanize & Dissect Thighs Day_0_Treatment->Day_1_Endpoint Homogenize Homogenize Thigh Tissue Day_1_Endpoint->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Incubate Incubate Plates (16-20h) Plate->Incubate Count Count CFUs Incubate->Count Analyze Data Analysis: Log₁₀ CFU/gram Count->Analyze

Caption: Workflow for Verdamicin efficacy in the neutropenic thigh model.

Logical Relationship of PK/PD Parameters

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Verdamicin Dose Cmax Cmax (Peak Concentration) Dose->Cmax AUC AUC (Total Exposure) Dose->AUC T_half t₁/₂ (Half-life) PK_PD_Index PK/PD Index (e.g., AUC/MIC) Cmax->PK_PD_Index AUC->PK_PD_Index MIC MIC (In Vitro Potency) MIC->PK_PD_Index Efficacy In Vivo Efficacy (Bacterial Killing) PK_PD_Index->Efficacy Predicts

Caption: Relationship between pharmacokinetic and pharmacodynamic parameters.

References

Method

Application Notes and Protocols for Inducing Verdamicin Resistance in Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin is a broad-spectrum aminoglycoside antibiotic with activity similar to gentamicin (B1671437) and sisomicin.[1][2][3] The emergence o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin is a broad-spectrum aminoglycoside antibiotic with activity similar to gentamicin (B1671437) and sisomicin.[1][2][3] The emergence of antibiotic resistance is a significant challenge in the treatment of bacterial infections.[4] Understanding the mechanisms by which bacteria develop resistance to new and existing antibiotics is crucial for the development of effective therapeutic strategies. These application notes provide detailed protocols for inducing Verdamicin resistance in bacterial strains in a laboratory setting. The primary methods described are adaptive laboratory evolution (ALE) through serial passage in liquid culture and exposure to a concentration gradient on agar (B569324) plates.[5][6] These techniques facilitate the selection and characterization of resistant mutants, providing insights into the genetic and phenotypic changes that confer resistance.

The primary mechanisms of resistance to aminoglycosides, which are likely to be observed for Verdamicin, include:

  • Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[7][8] Common AMEs include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[7][8]

  • Target Modification: Mutations in the ribosomal RNA (specifically the 16S rRNA) or ribosomal proteins can alter the binding site of aminoglycosides, reducing their efficacy.[7][9] Ribosomal methylation by 16S rRNA methyltransferases is an increasingly common mechanism.[10]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of the antibiotic through decreased permeability of the outer membrane or by actively pumping the drug out of the cell using efflux pumps.[7][9]

Experimental Protocols

Protocol 1: Inducing Verdamicin Resistance via Serial Passage in Liquid Culture (Broth Macrodilution Method)

This protocol employs a step-wise increase in antibiotic concentration to select for resistant mutants over multiple generations.[5]

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli K-12)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Verdamicin stock solution of known concentration

  • Sterile 96-well plates or culture tubes

  • Incubator (37°C) with shaking capabilities

  • Spectrophotometer or plate reader for measuring optical density (OD600)

  • Glycerol (B35011) (sterile, 20% solution) for stock preparation

  • Sterile pipette tips and other consumables

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of the Wild-Type Strain:

    • Prepare a serial dilution of Verdamicin in MHB in a 96-well plate.

    • Inoculate each well with the wild-type bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of Verdamicin that completely inhibits visible growth.

  • Initiate the Serial Passage Experiment:

    • In a 96-well plate or culture tubes, prepare a range of Verdamicin concentrations starting from sub-MIC levels (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).

    • Inoculate the wells with the wild-type strain.

    • Incubate at 37°C with shaking for 22-24 hours.[5]

  • Daily Passaging:

    • After incubation, identify the highest concentration of Verdamicin in which bacterial growth occurred.

    • Use the culture from this well to inoculate a new set of wells or tubes containing a fresh gradient of Verdamicin concentrations, with the starting concentration being the one from which the inoculum was taken, and subsequent concentrations increasing (e.g., by 25% or 50% increments).[5]

    • For example, if growth occurred at 2 µg/mL, the new concentrations might be 2 µg/mL, 2.5 µg/mL, 3 µg/mL, etc.

    • Transfer a small volume of the culture (e.g., 50 µl) to the new medium.[5]

    • Repeat this process daily for a set number of days (e.g., 14 days) or until a desired level of resistance is achieved.[5]

  • Stocking and Analysis:

    • At each passage, the remaining culture can be mixed with sterile glycerol to a final concentration of 20% and stored at -80°C for future analysis.[5]

    • After the experiment, the final evolved population should be streaked onto agar plates to isolate single colonies.

    • The MIC of the isolated resistant strains should be determined and compared to the wild-type strain to quantify the fold-increase in resistance.

Protocol 2: Inducing Verdamicin Resistance Using Gradient Agar Plates

This method allows for the selection of resistant mutants across a continuous gradient of antibiotic concentrations.

Materials:

  • Bacterial strain of interest

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Verdamicin stock solution

  • Sterile square petri dishes (e.g., 120mm x 120mm)

  • Sterile spreader or cotton swabs

Procedure:

  • Prepare the Gradient Plate:

    • Prepare two batches of molten agar. Keep one plain and add Verdamicin to the other to achieve a desired maximum concentration.

    • Pour the plain agar into a tilted square petri dish, allowing it to solidify as a wedge.

    • Once the first layer is solid, place the dish flat and pour the Verdamicin-containing agar on top to create a second layer of uniform thickness. This will result in a concentration gradient from zero to the maximum concentration across the length of the plate.

  • Inoculation:

    • Prepare a liquid culture of the bacterial strain and adjust its turbidity to a 0.5 McFarland standard.

    • Using a sterile spreader or cotton swab, inoculate the entire surface of the gradient plate, spreading the bacteria from the low-concentration end to the high-concentration end.

  • Incubation and Selection:

    • Incubate the plate at 37°C for 24-48 hours.

    • A "zone of inhibition" will be apparent where the Verdamicin concentration is high enough to prevent growth. Resistant colonies may appear within this zone.

  • Isolation of Resistant Mutants:

    • Pick individual colonies that are growing at the highest concentrations of Verdamicin.

    • Streak these colonies onto a new gradient plate or onto plates with a specific, high concentration of Verdamicin to confirm the resistance phenotype.

    • Isolate single colonies from the confirmation plates for further characterization.

  • Characterization:

    • Determine the MIC of the isolated resistant strains using the broth macrodilution method described in Protocol 1.

    • Perform genomic and transcriptomic analyses to identify the mutations responsible for the resistance phenotype.[4]

Data Presentation

The following table summarizes the expected outcomes from adaptive laboratory evolution experiments aimed at inducing antibiotic resistance.

ParameterExample Value/RangeDescriptionReference
Bacterial Strain E. coli K-12A common model organism for laboratory evolution studies.[4][5]
Antibiotic Verdamicin (Aminoglycoside)The selective agent for inducing resistance.[1]
Initial MIC 0.5 - 2 µg/mL (Typical for Aminoglycosides)The starting susceptibility of the wild-type strain.N/A
Selection Method Serial Passage (25% or 50% increment) / Gradient PlateThe experimental approach for applying selective pressure.[5]
Duration of Experiment 14 - 90 daysThe timeframe over which resistance is evolved.[5][11]
Final MIC of Resistant Strain 16 - 256 µg/mLThe MIC of the evolved resistant strain.N/A
Fold-Increase in MIC 8x - >128xA quantitative measure of the evolved resistance level.[5]

Visualizations

experimental_workflow_serial_passage cluster_setup Initial Setup cluster_evolution Adaptive Evolution Cycle (Daily) cluster_analysis Analysis WT Wild-Type Bacterial Strain MIC_det Determine Initial MIC WT->MIC_det Inoculate Inoculate Culture in Verdamicin Gradient MIC_det->Inoculate Incubate Incubate 22-24h at 37°C Inoculate->Incubate Select Select Culture from Highest Growth Concentration Incubate->Select Select->Inoculate Re-inoculate into new gradient Stock Store Sample at -80°C Select->Stock Isolate Isolate Single Colonies Select->Isolate After N days Confirm_MIC Confirm MIC of Isolates Isolate->Confirm_MIC Analyze Genomic/Phenotypic Analysis Confirm_MIC->Analyze

Caption: Workflow for inducing Verdamicin resistance using serial passage.

experimental_workflow_gradient_plate cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Analysis Agar_plain Prepare Plain Agar Pour_wedge Pour Tilted Plain Agar Layer Agar_plain->Pour_wedge Agar_drug Prepare Verdamicin-Agar Pour_top Pour Top Verdamicin-Agar Layer Agar_drug->Pour_top Pour_wedge->Pour_top Inoculate Inoculate Plate with Bacterial Lawn Pour_top->Inoculate Incubate Incubate 24-48h at 37°C Inoculate->Incubate Select Select Colonies from High-Concentration Zone Incubate->Select Isolate Isolate & Purify Colonies Select->Isolate Confirm_MIC Determine MIC of Isolates Isolate->Confirm_MIC Analyze Genomic/Phenotypic Analysis Confirm_MIC->Analyze

Caption: Workflow for inducing Verdamicin resistance using a gradient agar plate.

Caption: Common molecular mechanisms of aminoglycoside resistance in bacteria.

References

Application

Application Notes and Protocols: Verdamicin in Combination Therapy with Other Antibiotics

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Verdamicin Combination Therapy Verdamicin is a broad-spectrum aminoglycoside antibiotic with activity against a range...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Verdamicin Combination Therapy

Verdamicin is a broad-spectrum aminoglycoside antibiotic with activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.[2] In an era of escalating antimicrobial resistance, the use of antibiotic combination therapy is a critical strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains.

The primary goals of combining Verdamicin with other antibiotics would be to:

  • Achieve Synergistic Activity: The combined effect of the two antibiotics is significantly greater than the sum of their individual effects.

  • Prevent Resistance: The simultaneous action of two antibiotics with different mechanisms of action can reduce the likelihood of spontaneous resistance mutations.

  • Broaden Empirical Coverage: In the initial treatment of severe infections where the causative pathogen is unknown, a combination can provide a wider spectrum of activity.

  • Reduce Dose-Related Toxicity: By achieving synergy, it may be possible to use lower doses of each antibiotic, thereby minimizing potential adverse effects associated with aminoglycosides, such as nephrotoxicity and ototoxicity.[2]

This document outlines the standard experimental protocols for assessing the in vitro synergy of Verdamicin with other classes of antibiotics, such as beta-lactams or fluoroquinolones.

Mechanisms of Action and Potential for Synergy

Understanding the mechanisms of action of the antibiotics being combined is crucial for predicting and interpreting synergistic interactions.

  • Verdamicin (Aminoglycoside): As an aminoglycoside, Verdamicin irreversibly binds to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of non-functional proteins, which ultimately results in bacterial cell death.[2]

  • Beta-Lactam Antibiotics (e.g., Piperacillin, Ceftazidime): This class of antibiotics inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] This disruption of the cell wall integrity can lead to cell lysis.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These antibiotics inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.

Potential Synergistic Mechanism: A common example of synergy is the combination of an aminoglycoside with a beta-lactam. The beta-lactam's disruption of the cell wall can facilitate the entry of the aminoglycoside into the bacterial cell, leading to enhanced inhibition of protein synthesis.[4]

cluster_cell Bacterial Cell cluster_antibiotics ribosome 30S Ribosome protein Protein Synthesis ribosome->protein pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall dna DNA dna_rep DNA Replication dna->dna_rep verdamicin Verdamicin (Aminoglycoside) verdamicin->ribosome Inhibits beta_lactam Beta-Lactam (e.g., Piperacillin) beta_lactam->pbp Inhibits beta_lactam->verdamicin Enhances Uptake fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) fluoroquinolone->dna_rep Inhibits

Figure 1: Conceptual diagram of the mechanisms of action for Verdamicin and potential partner antibiotics, illustrating the basis for synergistic interactions.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Screening

The checkerboard assay is a widely used in vitro method to screen for synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.[3][5][6]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of Verdamicin and a partner antibiotic against a specific bacterial isolate.

Materials:

  • Verdamicin analytical standard

  • Partner antibiotic analytical standard (e.g., Piperacillin-Tazobactam, Ceftazidime)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Protocol:

  • Determine Minimum Inhibitory Concentrations (MICs):

    • Prior to the checkerboard assay, determine the MIC of Verdamicin and the partner antibiotic individually for the test organism using the standard broth microdilution method according to CLSI guidelines.

  • Prepare Antibiotic Stock Solutions:

    • Prepare stock solutions of Verdamicin and the partner antibiotic in a suitable solvent and then dilute in CAMHB to a concentration that is a multiple of the highest concentration to be tested (e.g., 4x the MIC).

  • Set up the Checkerboard Plate:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Verdamicin. Start by adding 50 µL of the Verdamicin working solution to the first column and serially diluting across the plate.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the partner antibiotic. Start by adding 50 µL of the partner antibiotic working solution to the first row and serially diluting down the plate.

    • The result is a matrix of wells containing various concentrations of both antibiotics.

    • Include control wells:

      • Row H: Serial dilutions of Verdamicin only.

      • Column 11: Serial dilutions of the partner antibiotic only.

      • Column 12, Row H: Growth control (no antibiotic).

  • Inoculate the Plate:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the final bacterial inoculum to each well.

  • Incubation and Reading:

    • Incubate the plate at 35°C for 16-20 hours.

    • Read the plate visually or with a microplate reader to determine the lowest concentration of each antibiotic (alone and in combination) that inhibits visible bacterial growth.

Data Analysis and Interpretation:

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index:

  • FIC of Verdamicin = (MIC of Verdamicin in combination) / (MIC of Verdamicin alone)

  • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

  • FIC Index (FICI) = FIC of Verdamicin + FIC of Partner Antibiotic [6]

The results are interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation: Checkerboard Assay Results

The following is a template table for presenting checkerboard assay results. Data would need to be generated experimentally.

Table 1: Hypothetical Checkerboard Synergy Testing of Verdamicin and Piperacillin-Tazobactam against P. aeruginosa ATCC 27853

Antibiotic CombinationTest OrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
VerdamicinP. aeruginosa20.50.250.5Synergy
Piperacillin-TazobactamATCC 278531640.25
Time-Kill Curve Assay for Synergy Confirmation

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time and can confirm synergistic activity by demonstrating an enhanced rate and extent of bacterial killing.[7][8][9]

Objective: To evaluate the rate of bacterial killing by Verdamicin and a partner antibiotic, both alone and in combination.

Materials:

  • Verdamicin and partner antibiotic

  • CAMHB

  • Bacterial isolate

  • Shaking incubator (35°C)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spiral plater)

Protocol:

  • Prepare Cultures and Antibiotics:

    • Grow the bacterial isolate to the logarithmic phase of growth in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks.

    • Prepare antibiotic solutions at concentrations determined from the checkerboard assay (typically sub-inhibitory concentrations, e.g., 0.25x or 0.5x MIC).

  • Set up Test Conditions:

    • Flask 1: Growth Control (no antibiotic)

    • Flask 2: Verdamicin alone (at a selected sub-MIC concentration)

    • Flask 3: Partner antibiotic alone (at a selected sub-MIC concentration)

    • Flask 4: Verdamicin + Partner antibiotic (in combination)

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and treatment condition.

Data Analysis and Interpretation:

  • Plot the log10 CFU/mL versus time for each treatment condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[10]

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation: Time-Kill Assay Results

The following is a template table for presenting time-kill assay data. Data would need to be generated experimentally.

Table 2: Hypothetical Time-Kill Assay of Verdamicin and Ceftazidime against a Clinical Isolate of K. pneumoniae

TreatmentInitial Inoculum (log10 CFU/mL)Log10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24hChange in log10 CFU/mL at 24h (vs. most active agent)
Growth Control5.77.18.59.2N/A
Verdamicin (0.5x MIC)5.75.55.35.1N/A
Ceftazidime (0.5x MIC)5.75.65.45.3N/A
Verdamicin + Ceftazidime5.74.23.1<2.0-3.1

Experimental Workflow and Visualization

The following diagram illustrates the logical flow for investigating Verdamicin in combination therapy.

Figure 2: Workflow for the in vitro evaluation of Verdamicin combination therapy.

Concluding Remarks for Researchers

While specific data for Verdamicin in combination therapy is currently lacking, its classification as an aminoglycoside suggests a strong potential for synergistic interactions with other antibiotic classes, particularly cell wall active agents like beta-lactams. The protocols detailed in this document provide a robust framework for the systematic in vitro evaluation of such combinations. The generation of data using these methods is a critical first step in exploring the potential of Verdamicin as part of a combination regimen for the treatment of infections caused by multidrug-resistant organisms. Any promising synergistic combinations identified in vitro would warrant further investigation in preclinical in vivo models to assess efficacy and safety.

References

Method

Application Note &amp; Protocol: Evaluating the Efficacy of Verdamicin Against Pseudomonas aeruginosa Biofilms

Audience: Researchers, scientists, and drug development professionals. Introduction Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its ability to form biofilms, which are structured communitie...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced polymeric matrix. This biofilm mode of growth confers a high level of resistance to conventional antibiotic therapies and the host immune system, making P. aeruginosa infections, particularly in clinical settings and in patients with cystic fibrosis, incredibly challenging to treat. The development of novel anti-biofilm agents is therefore a critical area of research.

Verdamicin is a broad-spectrum aminoglycoside antibiotic produced by Micromonospora grisea.[1][2][3][4] Its spectrum of activity is similar to other aminoglycosides like gentamicin (B1671437) and sisomicin, which are known to be effective against a range of Gram-negative bacteria.[1][5] This application note provides a detailed set of protocols to systematically evaluate the in vitro efficacy of Verdamicin against Pseudomonas aeruginosa biofilms. The described assays will enable researchers to determine Verdamicin's ability to inhibit biofilm formation, eradicate established biofilms, and visualize its impact on biofilm structure.

Materials and Reagents

  • Pseudomonas aeruginosa strain (e.g., PAO1, ATCC 27853)

  • Verdamicin (powder, with known purity)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Luria-Bertani (LB) Broth or other suitable biofilm growth medium

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Sterile MBEC Assay® plates (Calgary Biofilm Device)

  • Crystal Violet solution (0.1% w/v in water)

  • 30% Acetic acid in water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal laser scanning microscope (CLSM)

  • Microplate reader

  • Sonicator

Experimental Protocols

A critical first step is to determine the Minimum Inhibitory Concentration (MIC) of Verdamicin against planktonic P. aeruginosa. This value will inform the concentration range to be used in subsequent biofilm assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method.

  • Preparation of Verdamicin Stock: Prepare a stock solution of Verdamicin in sterile CAMHB.

  • Serial Dilutions: Perform two-fold serial dilutions of Verdamicin in a 96-well plate containing CAMHB to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Bacterial Inoculum: Prepare an inoculum of P. aeruginosa equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Verdamicin that completely inhibits visible bacterial growth.

Protocol 2: Biofilm Inhibition and Biomass Quantification (Crystal Violet Assay)

This assay measures the ability of Verdamicin to prevent biofilm formation.[6][7][8]

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth or other biofilm-promoting medium.[6]

  • Plate Setup: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 100 µL of Verdamicin solution at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). Include a positive control (bacteria without antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for static biofilm formation.[7]

  • Washing: Carefully discard the supernatant and wash the wells twice with PBS to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[6]

  • Quantification: Transfer the solubilized crystal violet to a new plate and measure the absorbance at 550 nm using a microplate reader.[6]

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[9][10][11]

  • Biofilm Formation: Inoculate a 96-well plate with P. aeruginosa (approx. 10^6 CFU/mL) and place the peg lid of the MBEC device into the wells. Incubate at 37°C for 24 hours to allow biofilms to form on the pegs.[9]

  • Rinsing: Gently rinse the peg lid in a 96-well plate containing PBS to remove planktonic bacteria.

  • Antibiotic Challenge: Place the peg lid into a 96-well plate containing serial dilutions of Verdamicin in fresh medium. Incubate for 24 hours at 37°C.

  • Recovery: After the challenge, rinse the peg lid again in PBS. Place the lid into a new 96-well plate containing fresh recovery broth.

  • Biofilm Disruption: Sonicate the plate to dislodge the biofilm bacteria from the pegs into the recovery broth.[11]

  • Incubation for Regrowth: Incubate the recovery plate at 37°C for 24 hours.

  • MBEC Determination: The MBEC is the lowest concentration of Verdamicin that prevents bacterial regrowth from the treated biofilm.[12]

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the qualitative and quantitative analysis of biofilm structure and cell viability.[13][14][15]

  • Biofilm Growth: Grow P. aeruginosa biofilms on glass-bottom dishes or in flow cells in the presence or absence of sub-lethal concentrations of Verdamicin for 24-48 hours.

  • Staining: Gently rinse the biofilms with PBS and stain with a viability dye such as the LIVE/DEAD™ BacLight™ kit, which stains live cells green (SYTO 9) and dead cells red (propidium iodide).

  • Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images at multiple positions.

  • Image Analysis: Use software like COMSTAT or PHLIP to analyze the 3D reconstructions of the biofilms.[14][16] This can provide quantitative data on biovolume, thickness, and the ratio of live to dead cells.[13][17]

Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison.

Table 1: MIC and MBEC of Verdamicin against P. aeruginosa

StrainMIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
P. aeruginosa PAO126432
P. aeruginosa ATCC 27853412832
Clinical Isolate 18>256>32

Table 2: Effect of Verdamicin on P. aeruginosa Biofilm Formation (Crystal Violet Assay)

Verdamicin Conc. (µg/mL)Absorbance at 550 nm (Mean ± SD)% Biofilm Inhibition
0 (Control)1.25 ± 0.150%
0.5 (0.25x MIC)1.10 ± 0.1212%
1.0 (0.5x MIC)0.85 ± 0.1032%
2.0 (1x MIC)0.45 ± 0.0864%
4.0 (2x MIC)0.15 ± 0.0588%

Table 3: Quantitative Analysis of CLSM Images

TreatmentTotal Biovolume (µm³/µm²)Average Thickness (µm)Live/Dead Cell Ratio
Control15.6 ± 2.125.2 ± 3.495:5
Verdamicin (0.5x MIC)9.8 ± 1.518.7 ± 2.970:30
Verdamicin (1x MIC)4.2 ± 0.810.1 ± 1.840:60

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_advanced Advanced Analysis cluster_data Data Analysis prep P. aeruginosa Culture (e.g., PAO1) mic Protocol 1: MIC Determination (Planktonic) prep->mic inhibit Protocol 2: Biofilm Inhibition (Crystal Violet) prep->inhibit eradicate Protocol 3: Biofilm Eradication (MBEC) prep->eradicate drug Verdamicin Stock Solution drug->mic drug->inhibit drug->eradicate quant Quantitative Data (Tables 1, 2) mic->quant clsm Protocol 4: Biofilm Visualization (CLSM) inhibit->clsm inhibit->quant eradicate->clsm eradicate->quant image Image Analysis (Table 3) clsm->image

Caption: Experimental workflow for testing Verdamicin against P. aeruginosa biofilms.

biofilm_pathway cluster_biofilm Biofilm Development Stages cluster_intervention Verdamicin (Aminoglycoside) Intervention planktonic Planktonic Bacteria attachment Initial Attachment planktonic->attachment maturation Biofilm Maturation (EPS Production) attachment->maturation mature Mature Biofilm maturation->mature dispersal Dispersal mature->dispersal verdamicin Verdamicin target1 Inhibits Protein Synthesis (Ribosome Targeting) verdamicin->target1 target2 Disrupts Cell Membrane Integrity verdamicin->target2 target1->attachment Reduces Adhesion Factors target1->maturation Limits EPS Synthesis target2->mature Kills Cells within Biofilm

References

Application

Application of Verdamicin in Veterinary Microbiology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Verdamicin is a broad-spectrum aminoglycoside antibiotic with potential applications in veterinary microbiology...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Verdamicin is a broad-spectrum aminoglycoside antibiotic with potential applications in veterinary microbiology.[1][2][3] Isolated from Micromonospora grisea, it demonstrates a spectrum of activity comparable to other well-established aminoglycosides like gentamicin (B1671437) and sisomicin.[1][2][3] This document provides detailed application notes, experimental protocols, and an overview of Verdamicin's mechanism of action for its use in research settings.

Mechanism of Action

Like other aminoglycosides, Verdamicin's primary mechanism of action is the inhibition of bacterial protein synthesis. The drug binds to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of non-functional or toxic proteins.[4][5][6] This disruption of protein synthesis is a bactericidal action.[5] The uptake of aminoglycosides into the bacterial cell is an active, oxygen-dependent process, rendering anaerobic bacteria generally resistant.

Antibacterial Spectrum

Verdamicin has demonstrated in vitro activity against a range of Gram-negative and Gram-positive bacteria. Its spectrum is reported to be similar to that of gentamicin and sisomicin.[1][2][3] Early studies indicated its effectiveness against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[7] Additionally, high activity has been noted against staphylococci.[7]

Data Presentation

The following tables summarize the available quantitative data on the in vitro activity of Verdamicin against various bacterial species of veterinary importance. It is important to note that this data is from older studies, and resistance patterns may have shifted over time.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Verdamicin and Gentamicin against selected Gram-negative bacteria.

Bacterial GroupVerdamicin MIC (µg/ml)Gentamicin MIC (µg/ml)
Enterobacteriaceae22
Pseudomonas aeruginosa88

Data from a 1974 study.[7]

Table 2: Expected in vitro activity of Verdamicin against common veterinary pathogens based on its similarity to other aminoglycosides.

PathogenExpected Verdamicin ActivityNotes
Staphylococcus aureusHighAminoglycosides are generally effective against staphylococci.[7]
Staphylococcus pseudintermediusHighA common cause of skin infections in dogs; often susceptible to aminoglycosides.
Escherichia coliModerate to HighSusceptibility can vary depending on the strain and presence of resistance genes.
Pseudomonas aeruginosaModerateHigher MICs are often required compared to Enterobacteriaceae.[7]
Pasteurella multocidaModerate to HighA common respiratory pathogen in various animal species.
Salmonella spp.Moderate to HighImportant gastrointestinal pathogens in livestock and companion animals.
Klebsiella pneumoniaeModerateResistance can be a concern, particularly in hospital-acquired infections.

This table is an extrapolation based on the known activity of similar aminoglycosides and early data on Verdamicin. Actual MIC values should be determined for specific isolates.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

a. Materials:

  • Verdamicin analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates to be tested

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

b. Procedure:

  • Preparation of Verdamicin Stock Solution: Prepare a stock solution of Verdamicin in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/ml.

  • Preparation of Microtiter Plates:

    • Add 100 µl of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µl of the Verdamicin stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/ml.

    • Perform serial two-fold dilutions by transferring 100 µl from the first well to the second, and so on, down to the desired final concentration. Discard 100 µl from the last well. This will create a range of Verdamicin concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the microtiter plate wells.

  • Inoculation: Add 10 µl of the standardized bacterial suspension to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Verdamicin that completely inhibits visible growth of the organism as detected by the unaided eye.

2. Time-Kill Assay Protocol

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Materials:

  • Verdamicin

  • CAMHB

  • Bacterial isolate

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Agar (B569324) plates for colony counting

b. Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to an initial concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/ml.

  • Drug Concentrations: Prepare tubes or flasks containing CAMHB with Verdamicin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control tube with no antibiotic.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate the tubes at 37°C with constant agitation.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Count the number of colonies (CFU/ml) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/ml versus time for each Verdamicin concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/ml from the initial inoculum.

Visualizations

G cluster_0 Bacterial Cell Verdamicin_ext Verdamicin (extracellular) Porin Porin Channel Verdamicin_ext->Porin Uptake Verdamicin_int Verdamicin (intracellular) Porin->Verdamicin_int Ribosome 30S Ribosomal Subunit Verdamicin_int->Ribosome Binding Protein Protein Synthesis Ribosome->Protein Inhibition NonFunctionalProtein Non-functional/ Truncated Proteins Protein->NonFunctionalProtein CellDeath Bacterial Cell Death NonFunctionalProtein->CellDeath

Caption: Mechanism of action of Verdamicin.

G cluster_workflow Experimental Workflow start Start prep_isolate Prepare Bacterial Isolate start->prep_isolate mic_determination Determine MIC (Broth Microdilution) prep_isolate->mic_determination time_kill_assay Perform Time-Kill Assay mic_determination->time_kill_assay Use MIC values data_analysis Data Analysis (MIC & Time-Kill Curves) time_kill_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of Verdamicin.

G cluster_resistance Aminoglycoside Resistance Mechanisms main Bacterial Resistance to Verdamicin enzymatic_mod Enzymatic Modification (Acetylation, Phosphorylation, Nucleotidylation) main->enzymatic_mod target_mod Target Site Modification (Ribosomal Mutation) main->target_mod efflux Efflux Pumps main->efflux

Caption: Mechanisms of bacterial resistance to aminoglycosides.

References

Technical Notes & Optimization

Troubleshooting

Verdamicin Stability in Solution: A Technical Support Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verdamicin. The information is designed t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verdamicin. The information is designed to help address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Verdamicin solution has turned yellow/brown. What is the cause and is it still usable?

A color change in your Verdamicin solution may indicate degradation. Aminoglycoside antibiotics can degrade under certain conditions, leading to the formation of chromophoric byproducts.

Potential Causes:

  • pH Shift: Verdamicin is reported to be stable in a pH range of 2 to 10.[1] A significant shift outside of this range could accelerate degradation.

  • Exposure to Light: Prolonged exposure to UV or ambient light can cause photodegradation of chemically sensitive compounds.[2][3]

  • High Temperature: Elevated temperatures can increase the rate of chemical degradation.[3] While Verdamicin is stable to boiling for short periods, long-term storage at high temperatures is not recommended.[1]

  • Contamination: Microbial or chemical contamination can also lead to a change in solution appearance.

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. If it is outside the 2-10 range, it is a likely cause.

  • Review Storage Conditions: Ensure the solution has been stored protected from light and at the recommended temperature.

  • Assess Activity: If possible, perform a bioassay or chromatographic analysis (e.g., HPLC) to determine the potency of the Verdamicin in the discolored solution. A significant loss of activity would indicate degradation.

  • Prepare Fresh Solution: If the cause cannot be identified or if degradation is suspected, it is best to discard the solution and prepare a fresh batch, ensuring proper storage conditions.

Q2: I observed a precipitate in my Verdamicin solution after storage. What should I do?

Precipitation can occur for several reasons, ranging from solubility issues to degradation.

Potential Causes:

  • Low Temperature Storage: While refrigeration is often used to slow degradation, it can also decrease the solubility of a compound, leading to precipitation.

  • Concentration Exceeds Solubility: The concentration of your solution may be higher than Verdamicin's solubility limit in the chosen solvent and storage temperature.

  • pH-Dependent Solubility: The solubility of aminoglycosides can be pH-dependent. A change in the pH of your solution could cause the compound to precipitate.

  • Degradation: Some degradation products may be less soluble than the parent compound.

Troubleshooting Steps:

  • Gently Warm the Solution: Allow the solution to come to room temperature and gently agitate it. If the precipitate redissolves, low temperature was likely the cause.

  • Verify Concentration and Solvent: Double-check your calculations and the solvent used. You may need to prepare a more dilute solution.

  • Check and Adjust pH: Measure the pH of the solution. If it has shifted, adjusting it back to a neutral pH may help redissolve the precipitate.

  • Filter the Solution: If the precipitate does not redissolve, it may be due to degradation or contamination. For critical experiments, you can filter the solution through a 0.22 µm filter to remove the precipitate, but it is advisable to re-quantify the Verdamicin concentration afterward.

  • Prepare a Fresh Solution: If precipitation persists or if you suspect degradation, preparing a fresh solution is the safest approach.

Q3: I am seeing a loss of antibacterial activity in my Verdamicin experiments. Could this be due to instability in my stock solution?

Yes, a loss of potency is a direct indicator of chemical degradation.

Potential Causes:

  • Improper Storage: Long-term storage at room temperature or exposure to light can lead to a gradual loss of activity.

  • Incorrect pH: Storing the solution at a pH outside its stable range (pH 2-10) can cause hydrolysis or other degradation reactions.

  • Repeated Freeze-Thaw Cycles: While not specifically documented for Verdamicin, some antibiotics can degrade with repeated freezing and thawing. It is best practice to aliquot stock solutions to avoid this.

  • Interaction with Other Reagents: Verdamicin, like other aminoglycosides, can be inactivated by certain other drugs, such as beta-lactam antibiotics, if mixed in the same solution.[4]

Troubleshooting Steps:

  • Review Solution Preparation and Storage: Verify that the stock solution was prepared correctly and has been stored at the appropriate temperature, protected from light, and at a suitable pH.

  • Aliquot Stock Solutions: If you are not already doing so, aliquot your Verdamicin stock solution into single-use volumes to minimize freeze-thaw cycles and potential contamination.

  • Perform a Stability Study: If you continue to experience issues, you can perform a simple stability study by measuring the activity of your solution over time under your typical storage and experimental conditions (see Experimental Protocols section).

  • Use a Freshly Prepared Solution: For critical experiments, always use a freshly prepared or recently qualified stock solution.

Data on Aminoglycoside Stability

While specific quantitative stability data for Verdamicin is limited in the public domain, the following table provides a summary of its known stability and compares it with other common aminoglycosides. This information can be used to infer the likely stability profile of Verdamicin.

FeatureVerdamicinGentamicin (B1671437)Tobramycin (B1681333)Amikacin (B45834)General Aminoglycoside Trend
pH Stability Stable in the range of pH 2-10[1]Moderately stable, but can be inactivated by beta-lactams[5]The most labile of the common aminoglycosides[5]The most stable of the common aminoglycosides[4]Generally good stability in a wide pH range, but susceptible to inactivation by certain other drug classes.
Temperature Stability Stable to boiling for at least 30 minutes[1]Degrades at 37°C over several weeks[6]Less stable than gentamicin and amikacin at 25°C and 4°C[4]More stable than gentamicin and tobramycin at various temperatures[4]Excellent long-term stability at 37°C in aqueous solution.[6] Generally stable for short periods at elevated temperatures, but long-term storage should be at refrigerated or frozen temperatures.
Light Sensitivity Not specified, but protection from light is recommended as a general precaution.Not specified, but protection from light is standard practice.Not specified, but protection from light is standard practice.Not specified, but protection from light is standard practice.Many antibiotics are sensitive to light, which can cause photodegradation.[2][3]

Experimental Protocols

Protocol for Assessing Verdamicin Stability in Solution

This protocol outlines a general method for determining the stability of a Verdamicin solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Verdamicin reference standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer salts (e.g., phosphate, citrate) to prepare solutions at different pH values

  • HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with ion-pairing agents if necessary)

  • Calibrated pH meter

  • Storage vials (e.g., amber glass vials)

  • Environmental chambers or incubators for controlled temperature and humidity storage

2. Procedure:

  • Prepare Verdamicin Stock Solution: Accurately weigh a known amount of Verdamicin reference standard and dissolve it in high-purity water to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution with the desired buffers to create test solutions at the target concentrations and pH values.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration of Verdamicin. This will serve as the 100% reference point.

  • Storage: Store the remaining aliquots of the test solutions under the desired conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of Verdamicin remaining at each time point relative to the initial concentration. A solution is generally considered stable if the concentration remains within 90-110% of the initial concentration.

7. HPLC Method Development (General Guidance):

  • A reverse-phase C18 column is often a good starting point for aminoglycoside analysis.

  • Due to the polar nature and lack of a strong chromophore in aminoglycosides, a derivatization step or the use of a detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) may be necessary.

  • Ion-pairing agents (e.g., heptafluorobutyric acid) can be added to the mobile phase to improve peak shape and retention.

Visualizations

Troubleshooting_Verdamicin_Instability start Instability Observed (e.g., color change, precipitate, loss of activity) check_storage Review Storage Conditions (Temperature, Light, pH) start->check_storage Physical Change check_prep Verify Solution Preparation (Solvent, Concentration) start->check_prep Precipitation assess_activity Assess Biological Activity / Purity (Bioassay / HPLC) start->assess_activity Loss of Activity check_storage->check_prep No Deviation implement_changes Implement Corrective Actions (e.g., change storage, use fresh stock) check_storage->implement_changes Deviation Found check_prep->assess_activity Preparation Correct check_prep->implement_changes Error Identified prepare_fresh Prepare Fresh Solution & Aliquot assess_activity->prepare_fresh Degradation Confirmed issue_resolved Issue Resolved prepare_fresh->issue_resolved implement_changes->issue_resolved

Caption: Troubleshooting workflow for Verdamicin solution instability.

Stability_Testing_Workflow prep_solution 1. Prepare Verdamicin Solution (Known Concentration & pH) time_zero 2. Initial Analysis (T=0) (e.g., HPLC) prep_solution->time_zero storage 3. Store Aliquots (Different Conditions: Temp, Light) time_zero->storage time_points 4. Analyze at Time Points (e.g., 24h, 1 week, 1 month) storage->time_points analyze_data 5. Analyze Data (% Remaining vs. T=0) time_points->analyze_data conclusion 6. Determine Stability analyze_data->conclusion

Caption: Experimental workflow for assessing Verdamicin stability.

References

Optimization

Technical Support Center: Optimizing Verdamicin Dosage to Minimize Nephrotoxicity

Disclaimer: Verdamicin (B1209214) is an aminoglycoside antibiotic with a spectrum of activity similar to gentamicin (B1671437) and sisomicin.[1][2] Due to limited publicly available data specifically on Verdamicin-induce...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Verdamicin (B1209214) is an aminoglycoside antibiotic with a spectrum of activity similar to gentamicin (B1671437) and sisomicin.[1][2] Due to limited publicly available data specifically on Verdamicin-induced nephrotoxicity, this guide is based on established principles and data from closely related aminoglycosides. Researchers should adapt these protocols and recommendations with caution and consider them as a starting point for Verdamicin-specific investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Verdamicin-induced nephrotoxicity?

A1: Like other aminoglycosides, Verdamicin is primarily cleared by the kidneys. A small portion of the filtered drug is taken up by the proximal tubule epithelial cells.[3][4] The primary mechanism of nephrotoxicity involves the binding of the cationic Verdamicin molecule to negatively charged phospholipids (B1166683) in the cell membrane of these tubules, followed by cellular uptake via the megalin-cubilin endocytic receptor system.[4][5] This leads to accumulation within lysosomes, causing lysosomal phospholipidosis, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, apoptosis and necrosis of the renal cells.[3]

Q2: What are the key risk factors for developing Verdamicin-induced nephrotoxicity?

A2: Based on data from other aminoglycosides, key risk factors include:

  • High Trough Concentrations: Prolonged exposure to even low concentrations of the drug can lead to accumulation in renal tissues.[6]

  • Prolonged Duration of Therapy: The risk of nephrotoxicity increases significantly with treatment durations longer than 7-10 days.[7]

  • High Doses: Higher cumulative doses are associated with an increased risk of renal damage.[8]

  • Pre-existing Renal Impairment: Patients with compromised kidney function are more susceptible.[9]

  • Concomitant use of other nephrotoxic agents: Co-administration with drugs like vancomycin, cisplatin, or NSAIDs can potentiate kidney injury.[5]

  • Advanced Age: Elderly patients may have reduced renal reserve.

  • Volume Depletion: Dehydration can lead to higher drug concentrations in the renal tubules.

Q3: How can Verdamicin dosage be optimized to reduce the risk of nephrotoxicity?

A3: The primary strategy for aminoglycoside dose optimization is once-daily dosing (also known as extended-interval dosing).[3][6][10] This approach utilizes the concentration-dependent bactericidal activity and the post-antibiotic effect of aminoglycosides.[6] Administering a higher single daily dose achieves high peak concentrations for effective bacterial killing, followed by a prolonged period of low drug concentration. This "drug-free" interval allows for the clearance of the aminoglycoside from the renal cortex, reducing its accumulation and subsequent toxicity.[6] Therapeutic drug monitoring (TDM) is crucial to ensure that trough levels are sufficiently low to minimize toxicity while peak levels are adequate for efficacy.

Troubleshooting Guides for Experimental Studies

Issue 1: Unexpectedly high levels of nephrotoxicity markers in animal models.

Possible Cause & Troubleshooting Step:

  • Inappropriate Dosing: The dose of Verdamicin may be too high for the specific animal model.

    • Action: Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[11] Start with lower doses and titrate upwards, monitoring renal function biomarkers at each stage.

  • Animal Strain Susceptibility: Different strains of mice and rats can have varying sensitivities to drug-induced kidney injury.

    • Action: Review the literature for the most appropriate and robust animal model for studying aminoglycoside nephrotoxicity. If possible, use a strain with a well-characterized response.

  • Dehydration of Animals: Inadequate hydration can concentrate the drug in the urine, exacerbating toxicity.

    • Action: Ensure animals have free access to water. For certain experimental protocols, providing supplemental hydration (e.g., subcutaneous saline) may be necessary.

Issue 2: Inconsistent or non-reproducible results in in vitro nephrotoxicity assays.

Possible Cause & Troubleshooting Step:

  • Cell Line Viability and Confluence: Poor cell health or inconsistent cell density can affect the cellular response to Verdamicin.

    • Action: Ensure consistent cell seeding density and monitor cell viability before and during the experiment. Use cells at a consistent confluence (e.g., 70-80%) for all experiments.[12]

  • Contamination: Bacterial or mycoplasma contamination can interfere with cellular assays.

    • Action: Regularly test cell cultures for contamination. Use sterile techniques throughout the experimental process.

  • Inappropriate Endpoint Measurement: The chosen biomarker may not be sensitive enough or may be measured at the wrong time point.

    • Action: Use a panel of biomarkers to assess different aspects of cell injury (e.g., cytotoxicity, apoptosis, specific tubular injury markers).[12] Perform a time-course experiment to identify the optimal time point for measuring biomarker expression after Verdamicin exposure.

Data Presentation: Quantitative Assessment of Nephrotoxicity

The following tables summarize key quantitative data from studies on aminoglycosides that can serve as a reference for designing and interpreting Verdamicin experiments.

Table 1: Dose-Response Relationship of Gentamicin-Induced Nephrotoxicity Markers in Rats

Gentamicin Dose (mg/kg/day)DurationSerum Creatinine (B1669602) (mg/dL)BUN (mg/dL)Urinary KIM-1 (pg/mg creatinine)
Control7 days0.5 ± 0.016.6 ± 3.3165.9 ± 141
10024 hoursNo significant changeNo significant changeElevated
4007 daysSignificantly elevatedSignificantly elevatedSignificantly elevated

Data extrapolated from studies on gentamicin-induced nephrotoxicity in rats.[13] Values are presented as Mean ± SD. KIM-1 (Kidney Injury Molecule-1) is a sensitive and specific biomarker for proximal tubule injury.[14][15][16][17]

Table 2: In Vitro Cytotoxicity of Gentamicin in HK-2 Cells (Human Kidney Proximal Tubule Cell Line)

Gentamicin Concentration (mM)Exposure TimeCell Viability (%)
0 (Control)24 hours100
424 hoursReduced
824 hoursSignificantly reduced

This table provides an example of in vitro cytotoxicity data.[12] Researchers should determine the IC50 (half-maximal inhibitory concentration) for Verdamicin in their specific cell model.

Experimental Protocols

Protocol 1: In Vivo Assessment of Verdamicin-Induced Nephrotoxicity in a Rat Model
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Dosing:

    • Dissolve Verdamicin in sterile 0.9% saline.

    • Administer Verdamicin via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once daily for 7 consecutive days.

    • Include a control group receiving vehicle (saline) only.

    • Use multiple dose groups (e.g., low, medium, high dose) to establish a dose-response relationship.

  • Sample Collection:

    • Collect urine samples over 24 hours using metabolic cages at baseline (day 0) and on specified days post-treatment (e.g., day 3 and day 7).

    • At the end of the study (day 8), anesthetize the animals and collect blood via cardiac puncture.

    • Perfuse the kidneys with cold saline and harvest them for histopathological analysis and tissue biomarker assessment.

  • Biomarker Analysis:

    • Serum: Measure creatinine and Blood Urea Nitrogen (BUN) levels.

    • Urine: Measure urinary output, creatinine, and nephrotoxicity biomarkers such as Kidney Injury Molecule-1 (KIM-1), and N-acetyl-β-D-glucosaminidase (NAG).[4][18]

  • Histopathology:

    • Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

    • Examine sections for signs of acute tubular necrosis, loss of brush border, cast formation, and interstitial inflammation.

Protocol 2: In Vitro Nephrotoxicity Assessment using Human Kidney Proximal Tubule (HK-2) Cells
  • Cell Culture:

    • Culture HK-2 cells in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Seed HK-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.[19]

    • Treat the cells with various concentrations of Verdamicin for 24 or 48 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Biomarker Analysis:

    • After treating the cells with Verdamicin, collect the cell culture supernatant.

    • Measure the levels of released biomarkers such as KIM-1 and Lactate Dehydrogenase (LDH) using commercially available ELISA kits.[12]

Mandatory Visualizations

G cluster_blood Bloodstream cluster_glomerulus Glomerulus cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Cell Verdamicin_blood Verdamicin Filtration Glomerular Filtration Verdamicin_blood->Filtration Verdamicin_lumen Filtered Verdamicin Filtration->Verdamicin_lumen Megalin Megalin-Cubilin Receptor Verdamicin_lumen->Megalin Binding Endocytosis Endocytosis Megalin->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Accumulation Mitochondria Mitochondria Lysosome->Mitochondria Dysfunction ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis / Necrosis ROS->Apoptosis

Caption: Cellular pathway of Verdamicin-induced nephrotoxicity.

G cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_model Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Administer Verdamicin (Once-daily dosing) Animal_model->Dosing Sample_collection Collect Samples (Urine, Blood, Kidney Tissue) Dosing->Sample_collection Analysis Analyze Biomarkers & Histopathology Sample_collection->Analysis Cell_culture Culture Renal Cells (e.g., HK-2) Treatment Treat cells with Verdamicin Cell_culture->Treatment Assay Perform Cytotoxicity & Biomarker Assays Treatment->Assay Data_analysis Analyze Data (e.g., IC50, Biomarker levels) Assay->Data_analysis

Caption: Experimental workflow for assessing Verdamicin nephrotoxicity.

References

Troubleshooting

Technical Support Center: Overcoming Verdamicin Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering verdamicin (B1209214) resistance in clinica...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering verdamicin (B1209214) resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to verdamicin in clinical isolates?

The primary mechanism of resistance to verdamicin, like other aminoglycoside antibiotics, is the enzymatic modification by Aminoglycoside Modifying Enzymes (AMEs).[1][2] These enzymes alter the structure of verdamicin, which prevents it from binding effectively to its target, the 30S ribosomal subunit, thereby inhibiting protein synthesis.[2] Other less common mechanisms of aminoglycoside resistance include mutations in the ribosomal binding site and reduced drug uptake.[3]

Q2: Which specific AMEs are known to inactivate verdamicin?

While studies on verdamicin are less extensive than for drugs like gentamicin (B1671437), research on its semi-synthetic derivative, vertilmicin (B10820947) (1-N-ethyl verdamicin), provides strong indications. The development of vertilmicin was focused on overcoming resistance mediated by the bifunctional enzyme AAC(6')-APH(2").[4][5] This suggests that verdamicin is a substrate for this enzyme. Comparative studies have shown that verdamicin is susceptible to modification by several AMEs, including AAC(6')-Ie, APH(2'')-Ia, and ANT(2'')-Ia.[5]

Q3: Are there newer generation aminoglycosides that are effective against verdamicin-resistant strains?

Yes, vertilmicin, a semi-synthetic derivative of verdamicin, was designed to be more stable against certain AMEs.[3] Specifically, vertilmicin exhibits lower susceptibility to acetylation by AAC(6')-Ie and the acetyltransferase domain of the bifunctional enzyme AAC(6')-Ie-APH(2")-Ia compared to verdamicin.[4][5] This often results in lower Minimum Inhibitory Concentrations (MICs) against strains harboring these enzymes.

Q4: Can combination therapy be used to overcome verdamicin resistance?

Yes, combination therapy is a promising strategy. Combining verdamicin with a β-lactam antibiotic can be effective, although synergistic effects are not always guaranteed and depend on the specific bacterial strain and its resistance mechanisms.[6][7] Another approach is the use of antibiotic adjuvants, which are compounds that can restore the effectiveness of an antibiotic.[8][9] Examples of adjuvants include β-lactamase inhibitors, efflux pump inhibitors, and membrane permeabilizers.[8][10]

Q5: What are antibiotic adjuvants and how can they help with verdamicin resistance?

Antibiotic adjuvants are non-antibiotic compounds that enhance the efficacy of antibiotics.[9] For verdamicin resistance mediated by AMEs, the ideal adjuvant would be an AME inhibitor. For resistance caused by reduced uptake or efflux pumps, membrane permeabilizers or efflux pump inhibitors, respectively, could restore verdamicin's activity.[8][10] While specific adjuvants for verdamicin are not yet clinically available, research in this area is ongoing for aminoglycosides in general.

Troubleshooting Guides

Problem: High MIC values for verdamicin against a clinical isolate.

Possible Cause Troubleshooting Steps
Presence of AMEs 1. Identify the AME: Use molecular methods like PCR to screen for known AME genes (e.g., aac(6')-Ie, aph(2'')-Ia, ant(2'')-Ia).2. Enzymatic Assay: Perform an enzymatic assay to confirm that the cell lysate from the resistant isolate can inactivate verdamicin. (See Experimental Protocols section).3. Consider a More Stable Aminoglycoside: Test the isolate's susceptibility to vertilmicin, which is more resistant to certain AMEs.[3][4][5]
Reduced Drug Uptake 1. Test for Membrane Permeabilizers: In a research setting, perform checkerboard assays with verdamicin and a known membrane permeabilizer (e.g., a non-toxic concentration of a polymyxin) to see if the MIC is reduced.2. Evaluate Efflux: Use an efflux pump inhibitor (e.g., PAβN) in a checkerboard assay to determine if efflux is contributing to resistance.[8][10]
Ribosomal Target Modification 1. Sequence Ribosomal Genes: Sequence the 16S rRNA gene to check for mutations known to confer aminoglycoside resistance.

Problem: Inconsistent results in verdamicin susceptibility testing.

Possible Cause Troubleshooting Steps
Inoculum Effect 1. Standardize Inoculum: Ensure a standardized inoculum is used for all MIC testing, as a higher bacterial density can sometimes lead to higher MICs.2. Check for Heteroresistance: Plate the culture on agar (B569324) with and without verdamicin to check for subpopulations with higher resistance.
Media Composition 1. Use Recommended Media: Ensure that the cation concentration (especially Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth is within the recommended range, as this can affect aminoglycoside activity.

Data Presentation

Table 1: Comparative In Vitro Activity of Verdamicin and Other Aminoglycosides Against Gentamicin-Resistant Gram-Negative Isolates.

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
E. coli (88)Vertilmicin43264.8
Verdamicin16>12821.6
Amikacin41681.1
Netilmicin46455.4
M. morganii (29)Vertilmicin2893.1
Verdamicin83251.7
Amikacin4896.6
Netilmicin21686.2

Data adapted from a study on vertilmicin, which provides insights into resistance patterns relevant to verdamicin.[5]

Table 2: Susceptibility of Verdamicin and Vertilmicin to Modification by Recombinant AMEs.

AminoglycosideEnzymeVmax/Km (nmol/min/mg protein/mM)
Acetylation by AAC(6')-Ie
VerdamicinAAC(6')-Ie10.0
VertilmicinAAC(6')-Ie0.2
Phosphorylation by APH(2'')-Ia
VerdamicinAPH(2'')-Ia1.9
VertilmicinAPH(2'')-Ia1.5
Adenylation by ANT(2'')-Ia
VerdamicinANT(2'')-Ia3.5
VertilmicinANT(2'')-Ia1.9

This table summarizes the kinetic parameters of different AMEs acting on verdamicin and vertilmicin, indicating the relative rates of inactivation. A lower Vmax/Km suggests lower susceptibility to the enzyme.

Experimental Protocols

Protocol 1: Determination of AME Activity Against Verdamicin Using a Spectrophotometric Assay

This protocol is for determining the acetyltransferase activity of an AME from a clinical isolate.

Materials:

  • Verdamicin solution (stock concentration of 10 mg/mL in sterile water)

  • Acetyl-CoA solution

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Tris-HCl buffer (pH 7.8)

  • Cell lysate from the resistant clinical isolate

  • Microplate reader

Procedure:

  • Prepare the Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA.

  • Add Cell Lysate: Add the cell lysate containing the putative AME to the reaction mixture.

  • Initiate the Reaction: Add the verdamicin solution to the wells to start the reaction. The final volume should be 200 µL.

  • Monitor the Reaction: Immediately place the microplate in a microplate reader and monitor the increase in absorbance at 412 nm for 10-15 minutes at 37°C. The increase in absorbance is due to the reaction of the free Coenzyme A (a product of the acetyltransferase reaction) with DTNB.

  • Calculate Enzyme Activity: The rate of the reaction is proportional to the enzyme activity. Calculate the specific activity (e.g., in nmol/min/mg of protein).

  • Controls: Include a negative control without verdamicin and another without the cell lysate to account for any background reactions.

Protocol 2: Checkerboard Assay for Verdamicin Synergy with a β-Lactam Antibiotic

Materials:

  • Verdamicin solution

  • β-lactam antibiotic solution (e.g., ceftazidime)

  • Mueller-Hinton broth

  • Resistant bacterial isolate

  • 96-well microplates

Procedure:

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of verdamicin and the β-lactam antibiotic in Mueller-Hinton broth in a 96-well plate. The dilutions of verdamicin should be made along the rows and the β-lactam along the columns.

  • Inoculate the Plate: Inoculate each well with a standardized suspension of the resistant bacterial isolate to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Verdamicin = (MIC of Verdamicin in combination) / (MIC of Verdamicin alone)

    • FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)

    • FIC Index = FIC of Verdamicin + FIC of β-lactam

  • Interpret the Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Mandatory Visualizations

Verdamicin_Resistance_Pathway cluster_bacterium Bacterial Cell Verdamicin_ext Verdamicin (extracellular) Porin Porin Channel Verdamicin_ext->Porin Uptake Verdamicin_int Verdamicin (intracellular) Porin->Verdamicin_int Ribosome 30S Ribosomal Subunit Verdamicin_int->Ribosome Binding AME Aminoglycoside Modifying Enzyme (AME) Verdamicin_int->AME Modification Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Modified_Verdamicin Modified Verdamicin (inactive) AME->Modified_Verdamicin Modified_Verdamicin->Ribosome No Binding

Caption: Mechanism of verdamicin action and AME-mediated resistance.

Troubleshooting_Workflow Start High Verdamicin MIC Check_AME Suspect AME-mediated resistance? Start->Check_AME PCR_AME PCR for AME genes Check_AME->PCR_AME Yes Check_Uptake Suspect Uptake/Efflux issues? Check_AME->Check_Uptake No Enzyme_Assay Enzymatic Assay PCR_AME->Enzyme_Assay AME_Confirmed AME Confirmed Enzyme_Assay->AME_Confirmed Consider_Vertilmicin Test Vertilmicin AME_Confirmed->Consider_Vertilmicin Checkerboard_Permeabilizer Checkerboard with Membrane Permeabilizer Check_Uptake->Checkerboard_Permeabilizer Yes Checkerboard_EPI Checkerboard with Efflux Pump Inhibitor Check_Uptake->Checkerboard_EPI Yes Check_Ribosome Suspect Ribosomal Mutation? Check_Uptake->Check_Ribosome No Uptake_Issue Uptake/Efflux Confirmed Checkerboard_Permeabilizer->Uptake_Issue Checkerboard_EPI->Uptake_Issue Consider_Adjuvant Consider Adjuvant Therapy Uptake_Issue->Consider_Adjuvant Sequence_16S_rRNA Sequence 16S rRNA gene Check_Ribosome->Sequence_16S_rRNA Yes Mutation_Confirmed Mutation Confirmed Sequence_16S_rRNA->Mutation_Confirmed

Caption: Troubleshooting workflow for verdamicin resistance.

Combination_Therapy_Logic cluster_combo Combination Therapy Verdamicin Verdamicin Resistant_Bacterium Resistant Bacterium Verdamicin->Resistant_Bacterium Ineffective Alone Bacterial_Lysis Bacterial Lysis Verdamicin->Bacterial_Lysis Synergistic Effect Verdamicin->Bacterial_Lysis Restored Efficacy Beta_Lactam β-Lactam (e.g., Ceftazidime) Beta_Lactam->Resistant_Bacterium Weakens Cell Wall Beta_Lactam->Bacterial_Lysis Synergistic Effect Adjuvant Adjuvant (e.g., AME Inhibitor) Adjuvant->Bacterial_Lysis Restored Efficacy AME_Inhibition AME Inhibition Adjuvant->AME_Inhibition Action AME_Inhibition->Verdamicin Restores Activity

Caption: Logical relationships in combination therapy for verdamicin resistance.

References

Optimization

Technical Support Center: Verdamicin Production in Micromonospora grisea

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fer...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Micromonospora grisea for verdamicin (B1209214) production.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between verdamicin and gentamicin (B1671437) in Micromonospora grisea?

A1: Verdamicin is a direct biosynthetic precursor to gentamicin C2a and gentamicin C2. The bifunctional enzyme GenB4 catalyzes the reduction of verdamicin to these gentamicin components. Therefore, the presence of gentamicin in your fermentation broth indicates the conversion of your target compound, verdamicin.

Q2: What are the typical fermentation parameters for verdamicin production in Micromonospora grisea?

A2: While optimal conditions should be determined empirically for your specific strain and bioreactor setup, typical starting parameters for Micromonospora fermentation for aminoglycoside production are:

  • Temperature: 28-35°C

  • pH: Maintain between 6.5 and 7.5. The pH can significantly impact production and may need to be controlled throughout the fermentation.

  • Agitation: 200-400 rpm in shake flasks, and higher in bioreactors to ensure adequate aeration and mixing.

  • Aeration: Crucial for growth and secondary metabolite production. Maintaining a dissolved oxygen (DO) level of at least 30% is often recommended.[1][2][3]

  • Fermentation Time: Typically 5 to 10 days.

Q3: What are common components of a fermentation medium for Micromonospora grisea?

A3: Micromonospora grisea generally grows well on complex media. A typical production medium may include:

  • Carbon Sources: Glucose, soluble starch, dextrin.

  • Nitrogen Sources: Soybean meal, peptone, yeast extract, beef extract.

  • Inorganic Salts: CaCO₃ (as a pH buffer), (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O, and trace elements.

Q4: How can I quantify the verdamicin concentration in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying verdamicin. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for detection. A common approach involves derivatization of the amino groups to allow for UV detection.[4] A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered during verdamicin fermentation and provides potential causes and solutions.

IssuePotential CausesRecommended Solutions
Low or No Verdamicin Yield Suboptimal Media Composition: The carbon-to-nitrogen ratio may not be ideal for secondary metabolite production.Systematically optimize media components using a one-factor-at-a-time or statistical design of experiments (DoE) approach. Test different carbon and nitrogen sources and their concentrations.
Inadequate Aeration: Insufficient dissolved oxygen (DO) can limit growth and antibiotic biosynthesis.Increase agitation speed, sparging rate, or use baffled flasks to improve oxygen transfer. Monitor DO levels in a bioreactor and maintain them above 30%.[1][2][3]
pH Drift: The pH of the medium can shift outside the optimal range for verdamicin production.Incorporate buffers like CaCO₃ into the medium or implement automated pH control in a bioreactor.
Strain Instability: High-producing strains can sometimes lose their productivity over successive subcultures.Go back to a frozen stock of a high-producing culture. Periodically re-isolate single colonies and screen for high producers.
High Levels of Gentamicin Detected Active GenB4 Enzyme: The genB4 gene, which encodes the enzyme that converts verdamicin to gentamicin, is active.Consider genetic engineering to inactivate or knockout the genB4 gene in your M. grisea strain. This is a highly effective strategy to promote the accumulation of verdamicin.[5]
Inconsistent Batch-to-Batch Yields Variability in Inoculum: Inconsistent age, size, or physiological state of the inoculum can lead to variable fermentation performance.Standardize your inoculum preparation protocol. Use a consistent seed culture age and volume.
Raw Material Variability: Different batches of complex media components (e.g., soybean meal, yeast extract) can have varying compositions.Source high-quality, consistent raw materials. Consider testing new batches of media components on a small scale before use in large-scale fermentations.
Slow or Poor Growth of M. grisea Contamination: Bacterial or fungal contamination can outcompete M. grisea for nutrients.[6]Implement strict aseptic techniques. Use appropriate antibiotics in the initial culture stages if necessary and if they do not affect your production strain. Regularly check for contamination by microscopy and plating on selective media.
Suboptimal Growth Medium: The seed or production medium may not be suitable for robust growth.Optimize the growth medium separately from the production medium. A richer medium may be needed for initial biomass accumulation.

Data Presentation

Table 1: Comparison of Fermentation Parameters for Aminoglycoside Production in Micromonospora spp.

ParameterReported RangeReference
Temperature (°C)28 - 35General Knowledge
pH6.5 - 7.5General Knowledge
Agitation (rpm)200 - 400General Knowledge
Dissolved Oxygen (%)> 30[1][2][3]
Fermentation Time (days)5 - 10General Knowledge

Table 2: Example Media Components for Micromonospora Fermentation

ComponentConcentration (g/L)Purpose
Soluble Starch20 - 40Carbon Source
Glucose10 - 30Carbon Source
Soybean Meal10 - 20Nitrogen Source
Yeast Extract2 - 5Nitrogen Source, Vitamins
CaCO₃2 - 5pH Buffer
(NH₄)₂SO₄1 - 3Inorganic Nitrogen Source
K₂HPO₄0.5 - 1Phosphate Source
MgSO₄·7H₂O0.5 - 1Inorganic Salt

Experimental Protocols

Protocol 1: HPLC Quantification of Verdamicin

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the biomass. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant with the mobile phase as needed to bring the verdamicin concentration within the standard curve range.

2. HPLC Conditions (adapted from aminoglycoside analysis methods): [4][7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is often used. A typical starting point is a gradient of 5% to 50% acetonitrile in 0.1% TFA over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: ELSD or MS. For ELSD, typical drift tube temperature is 50-70°C and nebulizer gas pressure is 3.5 bar. For MS, use electrospray ionization in positive mode (ESI+).
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using purified verdamicin of known concentrations. b. Run the standards and samples on the HPLC system. c. Integrate the peak area corresponding to verdamicin and calculate the concentration in the samples based on the standard curve.

Protocol 2: Precursor Feeding to Enhance Verdamicin Yield

Based on the known biosynthetic pathway of related aminoglycosides, feeding with precursors can sometimes enhance yield.

1. Precursor Selection: The core of verdamicin is 2-deoxystreptamine (B1221613) (2-DOS). 2. Experimental Setup: a. Prepare your standard M. grisea fermentation cultures. b. After the initial growth phase (e.g., 48-72 hours), divide the cultures into experimental and control groups. c. To the experimental groups, add a sterile-filtered solution of 2-deoxystreptamine to final concentrations ranging from 0.1 to 1.0 g/L. d. The control group should receive an equal volume of sterile water. e. Continue the fermentation under standard conditions. f. Sample the cultures daily and quantify verdamicin production using the HPLC protocol described above. g. Compare the verdamicin titers in the fed and control cultures to determine the effect of precursor feeding.

Visualizations

Verdamicin_Biosynthesis_and_Yield_Improvement 2-deoxystreptamine (2-DOS) 2-deoxystreptamine (2-DOS) Verdamicin Precursors Verdamicin Precursors 2-deoxystreptamine (2-DOS)->Verdamicin Precursors Biosynthesis Verdamicin Verdamicin Verdamicin Precursors->Verdamicin Biosynthesis Gentamicin C2a/C2 Gentamicin C2a/C2 Verdamicin->Gentamicin C2a/C2 Conversion genB4 gene genB4 gene GenB4 enzyme GenB4 enzyme genB4 gene->GenB4 enzyme Transcription & Translation GenB4 enzyme->Verdamicin Catalyzes Yield Improvement Strategy Strategy: Inactivate genB4 gene to block conversion and accumulate Verdamicin. Yield Improvement Strategy->genB4 gene Target for knockout

Caption: Verdamicin biosynthesis and a key strategy for yield improvement.

Experimental_Workflow_Gene_Knockout cluster_0 Plasmid Construction cluster_1 Transformation cluster_2 Screening and Verification Design Knockout Cassette Design Knockout Cassette Clone into Vector Clone into Vector Verify Plasmid Verify Plasmid Clone into Vector->Verify Plasmid Prepare M. grisea Protoplasts Prepare M. grisea Protoplasts Verify Plasmid->Prepare M. grisea Protoplasts Transform with Knockout Plasmid Transform with Knockout Plasmid Prepare M. grisea Protoplasts->Transform with Knockout Plasmid Select Transformants Select Transformants Transform with Knockout Plasmid->Select Transformants Screen for Double Crossover Events Screen for Double Crossover Events Select Transformants->Screen for Double Crossover Events Verify Gene Deletion by PCR Verify Gene Deletion by PCR Screen for Double Crossover Events->Verify Gene Deletion by PCR Confirm Verdamicin Accumulation by HPLC Confirm Verdamicin Accumulation by HPLC Verify Gene Deletion by PCR->Confirm Verdamicin Accumulation by HPLC

Caption: Workflow for creating a genB4 knockout strain of M. grisea.

Troubleshooting_Logic Check for Gentamicin Check for Gentamicin Gentamicin Present? Gentamicin Present? Check for Gentamicin->Gentamicin Present? HPLC Analysis Check Growth Check Growth Poor Growth? Poor Growth? Check Growth->Poor Growth? OD600/Biomass Gentamicin Present?->Check Growth No Inactivate genB4 Inactivate genB4 Gentamicin Present?->Inactivate genB4 Yes Optimize Fermentation Parameters Optimize Fermentation Parameters Poor Growth?->Optimize Fermentation Parameters No Optimize Media Composition Optimize Media Composition Poor Growth?->Optimize Media Composition Yes Check for Contamination Check for Contamination Optimize Media Composition->Check for Contamination

References

Troubleshooting

Technical Support Center: Enhancing Oral Administration of Verdamicin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the poor oral absorption of Verdamicin. Troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the poor oral absorption of Verdamicin.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing Verdamicin's oral bioavailability.

Issue Potential Cause Suggested Solution
Low Verdamicin Permeability in Caco-2 Assay High polarity and hydrophilicity of Verdamicin limit passive diffusion across the intestinal epithelium. Verdamicin likely violates one or more of Lipinski's "Rule of Five" for oral drug absorption.[1]1. Chemical Modification: Synthesize amphiphilic derivatives of Verdamicin to increase its lipophilicity. 2. Use of Permeation Enhancers: Co-administer Verdamicin with permeation enhancers that transiently open tight junctions. 3. Advanced Formulation: Encapsulate Verdamicin in lipid-based nanocarriers to facilitate transport.
Inconsistent Results with Permeation Enhancers - Suboptimal concentration of the permeation enhancer. - Cytotoxicity of the enhancer at the tested concentration. - Inappropriate choice of enhancer for an aminoglycoside.1. Concentration Optimization: Perform a dose-response study to determine the optimal, non-toxic concentration of the permeation enhancer. 2. Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or LDH assay) on Caco-2 cells to assess the toxicity of the enhancer. 3. Mechanism-Specific Selection: Choose enhancers known to modulate the paracellular pathway, such as those affecting tight junction proteins.
Poor In Vivo Bioavailability Despite Promising In Vitro Results - First-pass metabolism in the gut wall or liver. - Efflux by intestinal transporters. - Instability of the formulation in the gastrointestinal tract.1. Metabolic Stability Assay: Evaluate the stability of your Verdamicin formulation in the presence of intestinal and liver microsomes. 2. Transporter Interaction Studies: Use Caco-2 cells to assess whether Verdamicin is a substrate for efflux transporters like P-glycoprotein.[2] 3. Formulation Stability Testing: Assess the stability of your formulation under simulated gastric and intestinal fluid conditions.
Difficulty in Quantifying Verdamicin in Biological Samples - Low analytical sensitivity. - Matrix effects from biological samples. - Inefficient extraction method.1. Method Optimization: Develop and validate a sensitive analytical method, such as LC-MS/MS, for Verdamicin quantification. 2. Sample Preparation: Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. 3. Use of Internal Standard: Employ a suitable internal standard to improve the accuracy and precision of the quantification.

Frequently Asked Questions (FAQs)

1. Why is the oral absorption of Verdamicin poor?

Verdamicin, like other aminoglycoside antibiotics, is a highly polar and hydrophilic molecule.[3] This makes it difficult for the drug to pass through the lipid-rich cell membranes of the intestinal epithelium, which is a primary route for the absorption of many orally administered drugs. Its physicochemical properties likely do not adhere to Lipinski's "Rule of Five," which predicts poor oral absorption for compounds with high molecular weight, a high number of hydrogen bond donors and acceptors, and low lipophilicity.[1]

2. What are the main strategies to improve the oral bioavailability of Verdamicin?

There are three primary strategies that researchers can explore:

  • Chemical Modification: Creating amphiphilic derivatives of Verdamicin by attaching hydrophobic moieties to the aminoglycoside core can improve its ability to cross the intestinal barrier.[3][4]

  • Permeation Enhancers: Co-administration with compounds that transiently and reversibly open the tight junctions between intestinal epithelial cells can increase paracellular transport of Verdamicin.[5]

  • Advanced Formulations: Encapsulating Verdamicin in nanocarriers, such as liposomes or self-emulsifying drug delivery systems (SEDDS), can protect it from the harsh gastrointestinal environment and facilitate its uptake.[6][7]

3. How can I assess the intestinal permeability of my Verdamicin formulation in vitro?

The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[8][9][10][11] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, to measure the rate at which a compound is transported from the apical (intestinal lumen) to the basolateral (bloodstream) side.

4. What are the key parameters to measure in a Caco-2 assay?

The primary parameter is the apparent permeability coefficient (Papp), which is a quantitative measure of the rate of transport across the Caco-2 monolayer.[9] Additionally, the efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction) can indicate whether the compound is actively transported out of the cells by efflux pumps.[10]

5. Are there any specific signaling pathways I can target to enhance Verdamicin absorption?

Yes, targeting signaling pathways that regulate tight junction integrity is a promising approach. For example, inhibiting Protein Kinase C zeta (PKCζ) can prevent the phosphorylation of tight junction proteins like occludin and ZO-1, leading to the opening of the paracellular pathway and increased permeability.[12][13][14][15]

Quantitative Data Summary

Table 1: Physicochemical Properties of Aminoglycosides Relevant to Oral Absorption

PropertyGentamicinKanamycinTobramycinVerdamicin (Predicted)Reference
Molecular Weight ( g/mol ) 477.6484.5467.5~450-500[1]
logP (octanol/water) -3.1-7.2-7.5Highly Negative[1]
Hydrogen Bond Donors > 10> 10> 10> 10[1]
Hydrogen Bond Acceptors > 10> 10> 10> 10[1]

Note: Specific experimental data for Verdamicin is limited. The values presented are predictions based on the known properties of other aminoglycosides.

Table 2: Representative Caco-2 Permeability Data for Polar Molecules

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Efflux RatioReference
Mannitol (Paracellular Marker) < 1.0~1.0[16]
Atenolol (Low Permeability) 0.5 - 2.0< 2.0[16]
Propranolol (High Permeability) > 20.0< 2.0[16]
Digoxin (P-gp Substrate) < 1.0> 3.0[16]
Aminoglycosides (General) Very Low (< 0.5)~1.0General Knowledge

Experimental Protocols

Caco-2 Permeability Assay for Verdamicin

Objective: To determine the apparent permeability coefficient (Papp) of Verdamicin across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is generally considered acceptable.

  • Dosing Solution Preparation: Prepare a dosing solution of Verdamicin in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a non-toxic concentration.

  • Permeability Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the Verdamicin dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of Verdamicin in the collected samples using a validated analytical method such as LC-MS/MS.

  • Papp Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of Verdamicin across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of Verdamicin in the apical chamber.

Synthesis of Amphiphilic Verdamicin Derivatives

Objective: To increase the lipophilicity of Verdamicin by attaching a hydrophobic alkyl chain.

Methodology:

  • Protection of Amino Groups: Protect the amino groups of Verdamicin using a suitable protecting group (e.g., tert-butoxycarbonyl - Boc) to ensure selective modification of the hydroxyl groups.

  • Alkylation of a Hydroxyl Group: Selectively activate a primary hydroxyl group on the Verdamicin scaffold and react it with an alkyl halide (e.g., dodecyl bromide) in the presence of a base to form an ether linkage.

  • Deprotection: Remove the protecting groups from the amino groups to yield the amphiphilic Verdamicin derivative.

  • Purification and Characterization: Purify the synthesized derivative using techniques such as column chromatography and characterize its structure using NMR and mass spectrometry.

Quantification of Verdamicin in Plasma by LC-MS/MS

Objective: To develop and validate a method for the quantitative analysis of Verdamicin in plasma samples.

Methodology:

  • Sample Preparation: a. To a 100 µL plasma sample, add an internal standard (e.g., another aminoglycoside not present in the study). b. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent (e.g., heptafluorobutyric acid) to improve peak shape.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Verdamicin and the internal standard for high selectivity and sensitivity.

  • Calibration and Quantification: Prepare a calibration curve using known concentrations of Verdamicin in blank plasma. Quantify the Verdamicin concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

G Workflow for Enhancing Verdamicin Oral Absorption cluster_0 Problem Identification cluster_1 Proposed Strategies cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation cluster_4 Outcome Poor Oral Absorption Poor Oral Absorption Chemical Modification Chemical Modification Poor Oral Absorption->Chemical Modification Permeation Enhancers Permeation Enhancers Poor Oral Absorption->Permeation Enhancers Advanced Formulations Advanced Formulations Poor Oral Absorption->Advanced Formulations Caco-2 Permeability Assay Caco-2 Permeability Assay Chemical Modification->Caco-2 Permeability Assay Permeation Enhancers->Caco-2 Permeability Assay Advanced Formulations->Caco-2 Permeability Assay Pharmacokinetic Studies Pharmacokinetic Studies Caco-2 Permeability Assay->Pharmacokinetic Studies Improved Bioavailability Improved Bioavailability Pharmacokinetic Studies->Improved Bioavailability

Caption: Experimental workflow for enhancing Verdamicin's oral absorption.

G Signaling Pathway for Tight Junction Modulation Permeation Enhancer Permeation Enhancer PKCzeta PKCzeta Permeation Enhancer->PKCzeta Inhibition Phosphorylation Phosphorylation PKCzeta->Phosphorylation Occludin_ZO1 Occludin / ZO-1 Tight_Junction_Assembly Tight Junction Assembly Occludin_ZO1->Tight_Junction_Assembly Phosphorylation->Occludin_ZO1 Paracellular_Permeability_Increased Increased Paracellular Permeability Tight_Junction_Assembly->Paracellular_Permeability_Increased leads to decrease

References

Optimization

Technical Support Center: Verdamicin-Induced Ototoxicity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on Verdamicin-induced ototoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant hair cell death in our control group (untreated). What could be the cause?

A1: Unanticipated hair cell death in control groups can stem from several factors:

  • Mechanical damage during dissection: The organ of Corti is extremely delicate. Ensure that micro-dissection tools are sharp and appropriately sized. Minimize manipulation of the tissue.

  • Suboptimal culture conditions: Verify the quality of your culture medium, serum, and supplements. Ensure proper pH and osmolarity. Contamination with bacteria or fungi can also lead to cell death.

  • Dissection-induced trauma: Even with careful dissection, some level of trauma is inevitable and can trigger apoptotic pathways. Allow for a recovery period (e.g., 24 hours) in culture before initiating experiments.

Q2: Our otoprotective agent is not showing any efficacy against Verdamicin-induced hair cell loss. How can we troubleshoot this?

A2: Several factors could contribute to the lack of efficacy:

  • Agent Concentration and Pre-treatment Time: The concentration of your otoprotective agent and the pre-treatment duration are critical. You may need to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Mechanism of Action: Ensure the chosen otoprotective agent targets a relevant pathway in Verdamicin ototoxicity (e.g., reactive oxygen species (ROS) scavenging, apoptosis inhibition). The agent's mechanism may not be effective against the specific pathways activated by Verdamicin.

  • Bioavailability and Stability: Confirm the stability of your compound in the culture medium over the experimental period. The agent may degrade or may not be effectively taken up by the hair cells.

  • Verdamicin Concentration: The concentration of Verdamicin used might be too high, causing overwhelming damage that cannot be rescued by the protective agent. Consider testing a lower dose of Verdamicin.

Q3: We are seeing inconsistent results in our Auditory Brainstem Response (ABR) measurements. What are the common pitfalls?

A3: Inconsistent ABR results can arise from:

  • Electrode Placement: Ensure consistent and proper placement of the subdermal needle electrodes. Poor contact can lead to high impedance and noisy recordings.

  • Animal's Physiological State: The animal's body temperature and level of anesthesia can affect ABR thresholds. Monitor and maintain these parameters throughout the experiment.

  • Acoustic Calibration: Calibrate your sound delivery system regularly to ensure accurate and consistent stimulus presentation.

  • Electrical Interference: Conduct ABR measurements in a sound-attenuating and electrically shielded booth to minimize background noise and electrical artifacts.

Q4: How can we confirm that Verdamicin is entering the hair cells in our experimental model?

A4: You can use fluorescently-tagged Verdamicin or a fluorescently-tagged aminoglycoside analogue, such as Gentamicin-Texas Red (GTTR), to visualize its uptake. Confocal microscopy of cochlear explants treated with the fluorescently-tagged compound will allow you to observe its accumulation within the hair cells.

Troubleshooting Guides

Guide 1: In Vitro Cochlear Explant Culture Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor tissue morphology after cultureMechanical damage during dissection; Suboptimal culture mediumUse finer dissection tools; Minimize tissue handling; Verify medium components and freshness.
High variability in hair cell countsInconsistent dissection; Uneven drug distributionStandardize the dissection procedure; Ensure the explant is fully submerged in the medium for even drug exposure.
ContaminationNon-sterile technique or reagentsUse aseptic techniques; Filter-sterilize all solutions; Regularly clean incubators and hoods.
Guide 2: In Vivo Ototoxicity Assessment Challenges
Problem Possible Cause(s) Suggested Solution(s)
Variable drug effects between animalsDifferences in drug metabolism or clearance; Inaccurate dosingEnsure accurate and consistent drug administration (e.g., route, volume); Use animals of the same age, sex, and strain.
High mortality rateSystemic toxicity of Verdamicin or other administered agentsPerform a dose-ranging study to determine the maximum tolerated dose; Monitor animal health closely during the study.
Discrepancies between ABR and DPOAE resultsABR and DPOAEs measure different aspects of auditory function.ABR reflects the neural pathway, while DPOAEs assess outer hair cell function. Analyze both to gain a comprehensive view of the ototoxic effects.

Summary of Potential Otoprotective Strategies and Quantitative Data

The following table summarizes potential otoprotective strategies against aminoglycoside-induced ototoxicity, which are applicable to Verdamicin. The quantitative data provided are examples derived from published literature on other aminoglycosides and should be optimized for Verdamicin-specific experiments.

Strategy Agent Mechanism of Action Example In Vitro Concentration Example In Vivo Dose Reported Efficacy
Antioxidant Therapy N-acetylcysteine (NAC)ROS scavenger; Replenishes glutathione.[1][2]1-5 mM300-600 mg/kg/daySignificant reduction in hair cell loss and ABR threshold shifts.[2]
D-methionineROS scavenger.[3]1-10 mM200-400 mg/kg/dayProtection against gentamicin- and amikacin-induced ototoxicity.[3]
JNK Pathway Inhibition D-JNKI-1Peptide inhibitor of c-Jun N-terminal kinase.[1]1-10 µMLocal applicationSignificant protection from hair cell loss and hearing loss.[1]
Apoptosis Inhibition z-VAD-fmkPan-caspase inhibitor.50-100 µM1.5 mg/kgAttenuates aminoglycoside-induced hair cell death.[1]
Blocking Drug Entry Quinoline derivativesBlockade of mechanotransducer channels.VariesN/AReduced uptake of fluorescently-tagged aminoglycosides.

Experimental Protocols

Protocol 1: In Vitro Assessment of Otoprotection in Cochlear Explants
  • Dissection: Harvest cochleae from postnatal day 3-5 mice or rats in sterile Hanks' Balanced Salt Solution (HBSS). Carefully remove the bony labyrinth to expose the organ of Corti.

  • Culture: Place the dissected organ of Corti onto a collagen-coated coverslip in a 35 mm culture dish. Culture in DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics at 37°C in 5% CO2.

  • Pre-treatment: After 24 hours of stabilization, replace the medium with fresh medium containing the desired concentration of the otoprotective agent. Incubate for the optimized pre-treatment time (e.g., 2-24 hours).

  • Co-treatment: Replace the medium with fresh medium containing both the otoprotective agent and Verdamicin at the desired concentrations.

  • Incubation: Incubate for the desired treatment duration (e.g., 24-48 hours).

  • Hair Cell Staining: Fix the explants with 4% paraformaldehyde. Permeabilize with 0.5% Triton X-100. Stain with Alexa Fluor 488-phalloidin to visualize F-actin in stereocilia and DAPI to label nuclei.

  • Quantification: Image the explants using fluorescence microscopy. Count the number of surviving inner and outer hair cells in a defined region of the cochlea (e.g., the basal turn).

Protocol 2: In Vivo Assessment of Ototoxicity and Otoprotection
  • Animal Model: Use adult rodents (e.g., rats, guinea pigs) with normal baseline hearing confirmed by ABR and Distortion Product Otoacoustic Emissions (DPOAEs).

  • Baseline Hearing Assessment: Anesthetize the animals and perform baseline ABR and DPOAE measurements.

  • Drug Administration: Administer the otoprotective agent (if applicable) via the appropriate route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule. After the appropriate pre-treatment period, administer Verdamicin (e.g., subcutaneously) at a dose known to induce ototoxicity.

  • Monitoring: Monitor the animals for any signs of systemic toxicity.

  • Follow-up Hearing Assessment: Perform ABR and DPOAE measurements at specified time points after Verdamicin administration (e.g., 1, 3, and 7 days).

  • Histological Analysis: At the end of the study, euthanize the animals and perfuse with 4% paraformaldehyde. Dissect the cochleae and prepare them for histological analysis (e.g., cochleogram to quantify hair cell loss).

Visualizations

Verdamicin_Ototoxicity_Pathway Verdamicin Verdamicin MET_Channel Mechanotransducer (MET) Channel Verdamicin->MET_Channel Enters via Hair_Cell Hair Cell MET_Channel->Hair_Cell ROS Reactive Oxygen Species (ROS) Generation Hair_Cell->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Cytochrome c release JNK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of Verdamicin-induced hair cell apoptosis.

Otoprotection_Workflow Start Start: Select Animal Model Baseline Baseline Hearing Assessment (ABR/DPOAE) Start->Baseline Grouping Randomize into Control and Treatment Groups Baseline->Grouping Pretreatment Administer Otoprotective Agent Grouping->Pretreatment Treatment Group Verdamicin_Admin Administer Verdamicin Grouping->Verdamicin_Admin Control Group Pretreatment->Verdamicin_Admin Followup Follow-up Hearing Assessment Verdamicin_Admin->Followup Histology Histological Analysis (Cochleogram) Followup->Histology Analysis Data Analysis and Comparison Histology->Analysis

Caption: Experimental workflow for in vivo otoprotection studies.

References

Troubleshooting

Technical Support Center: Verdamicin Dose Adjustment for Renally Impaired Subjects

Disclaimer: Specific dosing guidelines for verdamicin (B1209214) in patients with renal impairment are not yet widely established. Verdamicin is an aminoglycoside antibiotic, and the following guidance is based on the es...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific dosing guidelines for verdamicin (B1209214) in patients with renal impairment are not yet widely established. Verdamicin is an aminoglycoside antibiotic, and the following guidance is based on the established principles of dose adjustment for the aminoglycoside class of drugs (e.g., gentamicin, tobramycin, amikacin). Researchers must consult the official prescribing information for verdamicin as it becomes available and consider these recommendations as a general framework.

Frequently Asked Questions (FAQs)

Q1: Why is dose adjustment of verdamicin necessary for patients with renal impairment?

A1: Verdamicin, like other aminoglycosides, is primarily eliminated from the body by the kidneys through glomerular filtration.[1] In patients with impaired renal function, the drug's clearance is significantly reduced, leading to a prolonged half-life and accumulation in the body.[1] This accumulation can increase the risk of dose-related toxicities, particularly nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems).[2] Therefore, adjusting the dose or the dosing interval is crucial to ensure therapeutic efficacy while minimizing adverse effects.[1]

Q2: How is renal function assessed to guide verdamicin dose adjustments?

A2: Renal function is typically estimated by calculating the creatinine (B1669602) clearance (CrCl) using the Cockcroft-Gault equation. This calculation takes into account the patient's age, body weight, and serum creatinine level. The calculated CrCl is then used to determine the appropriate dose adjustment.

Q3: What are the general strategies for adjusting aminoglycoside doses in renal impairment?

A3: There are two main strategies for dose adjustment:

  • Extended Interval Dosing (Once-Daily Dosing): This method involves administering a higher dose of the drug less frequently (e.g., every 24, 36, or 48 hours). This approach takes advantage of the concentration-dependent bactericidal activity and the post-antibiotic effect of aminoglycosides.

  • Conventional (Multiple-Daily) Dosing with Dose Reduction: This method involves giving smaller doses more frequently (e.g., every 8 or 12 hours). The dose size is reduced based on the degree of renal impairment.

The choice of strategy depends on the specific clinical situation, the severity of the infection, and institutional protocols.

Q4: What is Therapeutic Drug Monitoring (TDM) and why is it important for verdamicin therapy in this population?

A4: Therapeutic Drug Monitoring (TDM) involves measuring the concentration of the drug in the patient's blood to ensure that it is within the therapeutic range. For aminoglycosides, "peak" concentrations (the highest level after a dose) are monitored to ensure efficacy, and "trough" concentrations (the lowest level before the next dose) are monitored to minimize toxicity. TDM is especially critical in patients with renal impairment due to the high variability in drug clearance and the narrow therapeutic index of this drug class.

Troubleshooting Guides

Issue: Unexpectedly High Trough Levels
  • Possible Cause: The dosing interval is too short for the patient's reduced renal clearance, leading to drug accumulation.

  • Troubleshooting Steps:

    • Withhold the next dose of verdamicin.

    • Re-evaluate the patient's renal function (re-calculate CrCl).

    • Extend the dosing interval based on the new CrCl and the measured trough level.

    • Repeat TDM before the third or fourth adjusted dose to ensure the new regimen is appropriate.

Issue: Sub-therapeutic Peak Levels
  • Possible Cause: The administered dose is too low to achieve the target peak concentration needed for effective bacterial killing.

  • Troubleshooting Steps:

    • Confirm that the correct dose was administered and that the peak level was drawn at the appropriate time (typically 30-60 minutes after the end of the infusion).

    • Consider increasing the dose while maintaining the same dosing interval.

    • Repeat TDM after the next dose to verify that the target peak has been achieved.

Data Presentation

Table 1: Example Dose Adjustment Guidelines for Aminoglycosides in Renal Impairment (Conventional Dosing)

Creatinine Clearance (CrCl)Gentamicin / Tobramycin DoseAmikacin DoseDosing Interval
> 80 mL/min1.5 - 2 mg/kg5 - 7.5 mg/kgEvery 8 hours
50 - 79 mL/min1 - 1.5 mg/kg4 - 6 mg/kgEvery 12 hours
30 - 49 mL/min1 mg/kg3 - 4 mg/kgEvery 12-24 hours
10 - 29 mL/min1 mg/kg2 - 3 mg/kgEvery 24-48 hours
< 10 mL/minDose based on TDMDose based on TDMAs guided by levels

Table 2: Pharmacokinetic Parameters of Aminoglycosides in Normal vs. Impaired Renal Function

ParameterNormal Renal FunctionSevere Renal Impairment (Anephric)
Half-life (t½) ~2 hours30 - 60 hours[1]
Clearance (CL) Primarily renalSignificantly reduced
Volume of Distribution (Vd) 0.2 - 0.3 L/kgMay be slightly increased

Experimental Protocols

Protocol: Therapeutic Drug Monitoring (TDM) for Aminoglycosides
  • Timing of Blood Draws:

    • Trough Level: Draw a blood sample immediately before the next scheduled dose (within 30 minutes).

    • Peak Level: For intravenous infusions, draw a blood sample 30-60 minutes after the completion of the infusion.

  • Frequency of Monitoring:

    • Initial monitoring should occur after the first few doses to establish the correct regimen.

    • For patients with unstable renal function, more frequent monitoring (e.g., daily) may be necessary.

    • For patients with stable renal function on long-term therapy, weekly monitoring may be sufficient.

  • Target Concentrations (General Guidance):

    • Gentamicin/Tobramycin:

      • Peak: 5-10 µg/mL (for serious infections)

      • Trough: < 2 µg/mL

    • Amikacin:

      • Peak: 20-30 µg/mL

      • Trough: < 5-10 µg/mL

Visualizations

VerdamicinDoseAdjustmentWorkflow start Patient with Suspected Infection Requiring Verdamicin assess_renal Assess Renal Function (Calculate CrCl) start->assess_renal initial_dose Administer Initial Loading Dose assess_renal->initial_dose is_impaired Renal Impairment? initial_dose->is_impaired no_impairment Standard Dosing Regimen is_impaired->no_impairment No adjust_dose Adjust Dose/Interval Based on CrCl is_impaired->adjust_dose Yes tdm Therapeutic Drug Monitoring (Peak and Trough Levels) no_impairment->tdm adjust_dose->tdm evaluate_levels Evaluate Levels tdm->evaluate_levels therapeutic Levels Therapeutic Continue and Monitor evaluate_levels->therapeutic Yes subtherapeutic Sub-therapeutic Increase Dose evaluate_levels->subtherapeutic Peak Low toxic Potentially Toxic Extend Interval evaluate_levels->toxic Trough High end Optimal Dosing Achieved therapeutic->end re_evaluate Re-evaluate Renal Function and Repeat TDM subtherapeutic->re_evaluate toxic->re_evaluate re_evaluate->adjust_dose

Caption: Workflow for Verdamicin Dose Adjustment in Renal Impairment.

AminoglycosidePharmacokinetics drug_admin Verdamicin Administration (IV) plasma Plasma Concentration drug_admin->plasma distribution Distribution to Tissues plasma->distribution glomerular_filtration Glomerular Filtration plasma->glomerular_filtration renal_excretion Renal Excretion glomerular_filtration->renal_excretion reduced_clearance Reduced Clearance impaired_function Renal Impairment impaired_function->glomerular_filtration Decreases accumulation Drug Accumulation (Increased Half-life) toxicity Increased Risk of Nephro/Ototoxicity

Caption: Impact of Renal Impairment on Verdamicin Pharmacokinetics.

References

Optimization

Technical Support Center: Verdamicin Synthesis and Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Verdamicin (B1209214).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of Verdamicin?

A1: The main challenges in the chemical synthesis of Verdamicin, and aminoglycosides in general, stem from the presence of multiple stereocenters and numerous amino and hydroxyl groups with similar reactivity. This necessitates a complex and often lengthy protecting group strategy to achieve regioselectivity and stereoselectivity. Consequently, the overall yields can be low, and the multi-step nature of the synthesis can be resource-intensive.

Q2: What are the common impurities encountered during Verdamicin production?

A2: Impurities in Verdamicin can originate from both biosynthetic and chemical synthesis routes. Common impurities include:

  • Biosynthetic precursors and intermediates: Such as 6'-deamino-6'-oxoverdamicin.[1][2]

  • Epimers: Verdamicin C2 and C2a are epimers at the C-6' position and can be difficult to separate.[1][2]

  • Related aminoglycosides: If the synthesis starts from a related compound like sisomicin (B1680986), incomplete conversion or side reactions can lead to the presence of the starting material or other derivatives in the final product.

  • Degradation products: Aminoglycosides can be susceptible to degradation under certain pH and temperature conditions.

Q3: What analytical techniques are best suited for monitoring Verdamicin synthesis and purity?

A3: Due to the lack of a strong UV chromophore, traditional HPLC with UV detection is not ideal for aminoglycosides. The most effective analytical techniques are:

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful tool for the separation, identification, and quantification of Verdamicin and its impurities.[3]

  • HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte and is well-suited for non-chromophoric compounds like Verdamicin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of Verdamicin and for characterizing impurities.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Verdamicin.

Synthesis Troubleshooting

Problem 1: Low yield in the synthesis of Verdamicin from sisomicin.

  • Potential Cause 1: Inefficient protecting group strategy. The multiple hydroxyl and amino groups on the sisomicin scaffold require a robust protection/deprotection scheme. Incomplete protection can lead to side reactions, while harsh deprotection conditions can cause degradation of the target molecule.

    • Solution: Carefully select orthogonal protecting groups that can be removed under mild conditions. For example, use Boc for amines and silyl (B83357) ethers for hydroxyl groups. Ensure complete protection at each step through careful reaction monitoring (e.g., TLC, LC-MS).

  • Potential Cause 2: Incomplete reaction in the key transformation step. The conversion of the allylic azide (B81097) to the corresponding aldehyde is a critical step in the synthesis of Verdamicin C2 and C2a from sisomicin and may not go to completion.[4]

    • Solution: Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.

  • Potential Cause 3: Product loss during work-up and purification. The high polarity of Verdamicin can lead to significant losses during aqueous work-ups and chromatographic purification.

    • Solution: Minimize the number of extraction steps. Use techniques like solid-phase extraction (SPE) for sample cleanup. Optimize chromatography conditions to achieve good separation with minimal product loss.

Purification Troubleshooting

Problem 2: Poor separation of Verdamicin from its epimer (C2a) and other impurities during HPLC purification.

  • Potential Cause 1: Inappropriate column chemistry. Aminoglycosides are highly polar and show poor retention on standard reversed-phase (e.g., C18) columns.[5]

    • Solution: Use a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a polymer-based column. Alternatively, ion-pair chromatography can be employed, but be aware that ion-pairing reagents can be harsh on the column.

  • Potential Cause 2: Suboptimal mobile phase conditions. The pH and ionic strength of the mobile phase are critical for the separation of closely related aminoglycosides.[6][7]

    • Solution: Systematically screen different mobile phase compositions. For ion-exchange chromatography, a shallow salt gradient is often effective. For reversed-phase ion-pair chromatography, adjust the concentration of the ion-pairing reagent and the pH to optimize resolution.

  • Potential Cause 3: Peak tailing. Aminoglycosides can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing and poor resolution.[8][9]

    • Solution: Use an end-capped column to minimize silanol interactions. Add a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase to block active sites on the stationary phase.[10] Operating at a lower pH can also help by protonating the silanol groups.[10]

Problem 3: Low recovery of Verdamicin after purification.

  • Potential Cause 1: Irreversible adsorption to the stationary phase. The multiple amino groups of Verdamicin can lead to strong, sometimes irreversible, binding to negatively charged surfaces, especially in ion-exchange chromatography.[5]

    • Solution: Ensure the pH of the elution buffer is high enough to deprotonate the amino groups and release the compound from a cation-exchange column. A high salt concentration in the elution buffer is also crucial to disrupt ionic interactions.

  • Potential Cause 2: Degradation during purification. Verdamicin may be sensitive to harsh pH conditions or prolonged exposure to certain solvents.

    • Solution: Use buffers close to neutral pH if possible. Perform purification steps at reduced temperatures to minimize degradation. Analyze fractions promptly to assess purity and stability.

Quantitative Data

Table 1: Enzymatic Activity of Key Biosynthetic Enzymes

EnzymeSubstrateSpecific Activity (U/mg)Reference
GenB3JI-20A-P40.07--INVALID-LINK--
GenB3JI-20Ba-P9.31--INVALID-LINK--
GenB4Sisomicin276.11--INVALID-LINK--
GenB4Verdamicin C2a97.92--INVALID-LINK--

Table 2: Illustrative HPLC-MS Conditions for Aminoglycoside Analysis

(Note: This is a general method for aminoglycosides and may require optimization for Verdamicin)

ParameterValueReference
ColumnProdigy C18 (Phenomenex)--INVALID-LINK--
Mobile Phase A0.3% TFA in H₂O--INVALID-LINK--
Mobile Phase B0.1% TFA in CH₃CN--INVALID-LINK--
Flow Rate0.4 mL/min--INVALID-LINK--
Gradient98% A for 10 min, gradient to 90% B over 15 min, then 90% B for 5 min--INVALID-LINK--
DetectionESI-MS (positive ionization)--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for Ion-Exchange Chromatography Purification of Verdamicin

This protocol is a general guideline for the purification of Verdamicin from a crude mixture using cation-exchange chromatography.

Materials:

  • Crude Verdamicin mixture

  • Cation-exchange resin (e.g., Amberlite IRC-50)

  • Equilibration buffer (e.g., deionized water or a low concentration buffer at neutral pH)

  • Elution buffer (e.g., 2 N ammonium (B1175870) hydroxide)

  • Chromatography column

  • Fraction collector

  • TLC or HPLC for fraction analysis

Procedure:

  • Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column.

  • Column Equilibration: Equilibrate the column by washing it with several column volumes of the equilibration buffer until the pH of the eluate is the same as the buffer.

  • Sample Loading: Dissolve the crude Verdamicin mixture in the equilibration buffer. The sample should be free of particulate matter. Apply the sample to the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities. Monitor the eluate by TLC or HPLC until no more impurities are detected.

  • Elution: Begin the elution of Verdamicin using the elution buffer. A step gradient or a linear gradient of increasing ionic strength or pH can be used for better separation. For example, start with a low concentration of ammonium hydroxide (B78521) and gradually increase it.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing pure Verdamicin.

  • Pooling and Desalting: Pool the pure fractions. The Verdamicin is now in a solution with the elution buffer. To obtain the final product, the buffer needs to be removed. This can be achieved by evaporation (if the buffer is volatile, like ammonium hydroxide) or by desalting using a suitable method like size-exclusion chromatography or dialysis.

Visualizations

Verdamicin_Biosynthesis cluster_genB3 GenB3 cluster_transamination Transamination cluster_genB4 GenB4 Sisomicin Sisomicin 6_deamino_6_oxoverdamicin 6'-deamino-6'-oxoverdamicin Sisomicin->6_deamino_6_oxoverdamicin Deamination Verdamicin_C2a Verdamicin_C2a Verdamicin_C2 Verdamicin_C2 Verdamicin_C2a->Verdamicin_C2 Epimerization (GenB2) Gentamicin_C2a Gentamicin_C2a Verdamicin_C2a->Gentamicin_C2a Reduction/ Transamination Gentamicin_C2 Gentamicin_C2 Verdamicin_C2->Gentamicin_C2 Reduction/ Transamination 6_deamino_6_oxoverdamicin->Verdamicin_C2a GenB1/GenB2/ GenB3/GenB4

Caption: Biosynthetic pathway of Verdamicin and its conversion to Gentamicin (B1671437) components.

Purification_Workflow Crude_Mixture Crude Verdamicin Mixture Ion_Exchange Ion-Exchange Chromatography Crude_Mixture->Ion_Exchange Fraction_Analysis Fraction Analysis (HPLC/TLC) Ion_Exchange->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Desalting Desalting/Solvent Removal Pooling->Desalting Pure_Verdamicin Pure Verdamicin Desalting->Pure_Verdamicin

Caption: General workflow for the purification of Verdamicin.

References

Troubleshooting

Preventing degradation of Verdamicin during experimental procedures

Welcome to the Technical Support Center for Verdamicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Verdamicin during exp...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Verdamicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Verdamicin during experimental procedures. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting advice to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Verdamicin and to which class of antibiotics does it belong?

Verdamicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora grisea[1][2]. Its antibacterial activity is similar to that of other aminoglycosides like gentamicin (B1671437) and sisomicin[2][3]. Aminoglycosides are known for their efficacy against a wide range of bacteria and function by inhibiting protein synthesis.

Q2: What are the primary factors that can cause Verdamicin degradation?

While specific degradation kinetics for Verdamicin are not extensively documented, based on its classification as an aminoglycoside, the primary factors influencing its stability are expected to be:

  • pH: Extreme pH levels, particularly alkaline conditions, can accelerate the hydrolysis of the glycosidic bonds within the molecule[4].

  • Temperature: Elevated temperatures can increase the rate of chemical degradation[4][5].

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation[4][5].

  • Oxidizing Agents: The presence of oxidizing agents can degrade the amino and hydroxyl groups of the aminoglycoside structure[4][6].

An early study on Verdamicin reported that it is stable to boiling for at least 30 minutes in a pH range of 2 to 10[3].

Q3: How should Verdamicin be stored to ensure its stability?

To maintain the stability of Verdamicin, it is recommended to follow the general guidelines for aminoglycoside storage:

  • Powder Form: Store as a dry powder in a tightly sealed container, protected from light and moisture[7].

  • Solutions: For long-term storage, prepare aliquots of Verdamicin solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles[7][8]. For short-term storage, refrigeration at 2-8°C is advisable[5].

  • Light Protection: Always store Verdamicin, both in powder and solution form, in light-resistant containers (e.g., amber vials) to prevent photodegradation[4][5].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Antibacterial Activity in Experiments Degradation of Verdamicin due to improper storage or handling.1. Verify Storage Conditions: Ensure that Verdamicin stock solutions have been stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new powder stock. 3. Check pH of Media: Confirm that the pH of the experimental medium is within a stable range for aminoglycosides (ideally slightly acidic to neutral)[4][5].
Inconsistent Experimental Results Partial degradation of Verdamicin leading to variable active concentrations.1. Aliquot Stock Solutions: Prepare and use single-use aliquots to avoid repeated freeze-thaw cycles that can degrade the antibiotic. 2. Control for Light Exposure: During experiments, minimize the exposure of Verdamicin-containing solutions to direct light.
Precipitate Formation in Verdamicin Solutions The solubility of the antibiotic may have been exceeded, or an incompatible solvent was used.1. Use Recommended Solvents: Prepare stock solutions using sterile, deionized water or a recommended buffer. 2. Check Concentration: Ensure the concentration of the solution does not exceed the solubility limit of Verdamicin. 3. Gentle Warming: If a precipitate has formed upon refrigeration, it may be possible to redissolve it by gently warming the solution. However, be cautious of excessive heat.

Quantitative Data on Aminoglycoside Stability

While extensive quantitative data for Verdamicin is limited, the following tables summarize stability data for the closely related aminoglycosides, gentamicin and sisomicin, which can serve as a valuable reference.

Table 1: Factors Affecting Gentamicin Stability

Factor Condition Effect on Stability Reference
Temperature Elevated temperaturesIncreased degradation[5]
Refrigerated (2-8°C)Recommended for short-term storage[5]
Frozen (-20°C)Recommended for long-term storage of solutions[7]
pH 4.5 - 7.0Optimal stability[5]
Acidic or AlkalineIncreased degradation[5][9]
Light UV exposurePhotodegradation[5]
Humidity High humidity (for powder)Hydrolytic degradation[5]

Table 2: Storage Recommendations for Sisomicin Solutions

Storage Condition Duration Recommendation Reference
Powder at -20°C 3 yearsRecommended for long-term storage[8]
Solution at -80°C 1 yearRecommended for long-term stock solutions[8]
Solution at -20°C 1 monthSuitable for short-term stock solutions[8]

Experimental Protocols

Protocol 1: Preparation and Storage of Verdamicin Stock Solution

  • Weighing: Under aseptic conditions, accurately weigh the desired amount of Verdamicin powder.

  • Dissolving: Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water or phosphate-buffered saline) to a desired stock concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilization: If necessary, sterilize the solution by filtering it through a 0.22 µm filter.

  • Aliquoting: Dispense the stock solution into sterile, light-resistant (amber) microcentrifuge tubes in volumes appropriate for single use.

  • Storage:

    • For long-term storage (months to a year), store the aliquots at -20°C or -80°C[7][8].

    • For short-term storage (up to a few weeks), store at 2-8°C[5].

  • Labeling: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and storage conditions.

Visualizations

Aminoglycoside Mechanism of Action and Resistance

Aminoglycoside_Pathway Figure 1. Aminoglycoside Mechanism and Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Porin Porin Channel Ribosome 30S Ribosomal Subunit Porin->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Mistranslated Mistranslated Proteins Ribosome->Mistranslated Causes mistranslation Death Bacterial Cell Death Mistranslated->Death Leads to Enzyme Aminoglycoside Modifying Enzymes Verdamicin Verdamicin Enzyme->Verdamicin Inactivates Target_Mod Ribosomal Target Modification Target_Mod->Ribosome Alters binding site Verdamicin->Porin Enters cell

Caption: Aminoglycoside action and bacterial resistance mechanisms.

Experimental Workflow for Assessing Verdamicin Stability

Verdamicin_Stability_Workflow Figure 2. Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Verdamicin Solution Aliquot Aliquot into multiple tubes Prep->Aliquot Temp Incubate at various temperatures Aliquot->Temp pH Adjust to different pH levels Aliquot->pH Light Expose to UV light Aliquot->Light Sample Collect samples at time points Temp->Sample pH->Sample Light->Sample HPLC Analyze by HPLC for concentration Sample->HPLC Bioassay Perform bioassay for activity Sample->Bioassay Data Analyze and compare data HPLC->Data Bioassay->Data

Caption: A general workflow for evaluating Verdamicin stability.

References

Optimization

Verdamicin Treatment Regimens for Systemic Infections: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Verdamicin (B1209214) treatment regimens in systemic infection models. The foll...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Verdamicin (B1209214) treatment regimens in systemic infection models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Verdamicin?

Verdamicin is a broad-spectrum aminoglycoside antibiotic.[1][2][3][4] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[5] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Q2: What is the general spectrum of activity for Verdamicin?

Verdamicin demonstrates activity against a broad range of bacteria, particularly Gram-negative aerobes. Its spectrum is reported to be similar to that of gentamicin (B1671437) and sisomicin.[1][2][4] It is effective against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1]

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for optimizing Verdamicin treatment?

As an aminoglycoside, the efficacy of Verdamicin is concentration-dependent. The most critical PK/PD index for predicting its bactericidal effect is the ratio of the maximum serum concentration (Cmax) to the minimum inhibitory concentration (MIC), i.e., Cmax/MIC. A target Cmax/MIC ratio of 8-10 is generally considered optimal for aminoglycosides to achieve rapid bacterial killing. Another important parameter is the area under the concentration-time curve to MIC ratio (AUC/MIC).

Q4: What are the known adverse effects of Verdamicin to monitor in animal models?

Like other aminoglycosides, Verdamicin has the potential for nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear).[5] It is crucial to monitor renal function (e.g., blood urea (B33335) nitrogen and creatinine (B1669602) levels) and, if possible, auditory function in animal models during prolonged or high-dose studies.

Troubleshooting Guides

In Vitro Susceptibility Testing

Problem: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values for Verdamicin.

  • Possible Cause 1: Cation concentration in the media.

    • Solution: The activity of aminoglycosides is highly dependent on the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth. Ensure your media is cation-adjusted to the standard concentrations as recommended by the Clinical and Laboratory Standards Institute (CLSI). High cation concentrations can chelate the antibiotic and lead to falsely elevated MICs.

  • Possible Cause 2: Inoculum size.

    • Solution: An inoculum that is too dense or too sparse can significantly affect MIC results. Standardize your bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Possible Cause 3: Verdamicin solution degradation.

    • Solution: Prepare fresh stock solutions of Verdamicin for each experiment. While Verdamicin is stable at a pH range of 2 to 10, prolonged storage in solution, especially at non-optimal temperatures, can lead to degradation. Store stock solutions at the recommended temperature and for no longer than the validated period.

In Vivo Efficacy Studies

Problem: Poor efficacy of Verdamicin in a systemic infection animal model despite favorable in vitro MICs.

  • Possible Cause 1: Suboptimal dosing regimen.

    • Solution: The dosing regimen may not be achieving the target Cmax/MIC ratio of 8-10 in the animal model. It is recommended to perform a pilot pharmacokinetic study in the selected animal model to determine the dose required to reach the target Cmax. Consider a once-daily high-dose regimen, which is a common strategy for optimizing aminoglycoside efficacy while minimizing toxicity.

  • Possible Cause 2: Rapid clearance in the animal model.

    • Solution: The half-life of Verdamicin is approximately 2-3 hours.[5] The clearance rate in your specific animal model might be higher than anticipated. If a single dose is cleared too rapidly to exert a sufficient bactericidal effect, consider a more frequent dosing interval or a continuous infusion model, though this may increase the risk of toxicity.

  • Possible Cause 3: Host factors.

    • Solution: The immune status of the animal model (e.g., immunocompromised vs. immunocompetent) can significantly impact the in vivo efficacy of antibiotics. Ensure the chosen model is appropriate for the research question. In immunocompromised models, a higher dose or more frequent administration might be necessary to achieve the desired therapeutic effect.

Data Presentation

Table 1: In Vivo Efficacy of Verdamicin and Comparators in a Mouse Systemic Infection Model

OrganismAntibioticRelative Potency (Verdamicin vs. Gentamicin)Relative Potency (Verdamicin vs. Sisomicin)
S. aureusVerdamicin2.7x more active1.2x more active
E. coliVerdamicin1.5x more active0.9x as active
K. pneumoniaeVerdamicin1.5x more active1.2x more active
Proteus sp.Verdamicin1.7x more active0.7x as active
P. aeruginosaVerdamicin1.2x more active0.5x as active

Data is presented as a ratio of the mean protective dose (ED50) of the comparator to that of Verdamicin. A value greater than 1 indicates Verdamicin is more potent.

Experimental Protocols

Protocol 1: Determination of Verdamicin Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Preparation of Verdamicin Stock Solution:

    • Accurately weigh a suitable amount of Verdamicin powder and dissolve it in sterile, deionized water to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtering it through a 0.22 µm filter.

    • Store the stock solution in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (e.g., Mueller-Hinton Agar), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 37°C with shaking until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A600nm ≈ 0.08-0.13).

    • Dilute the standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plate:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the Verdamicin stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).

    • The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria in CAMHB without Verdamicin) and a sterility control well (CAMHB only).

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of Verdamicin that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol 2: In Vivo Efficacy of Verdamicin in a Murine Systemic Infection Model
  • Animal Model:

    • Use a suitable mouse strain (e.g., BALB/c or CD-1), typically 6-8 weeks old.

    • Allow the mice to acclimatize for at least 3 days before the experiment.

    • Provide ad libitum access to food and water.

  • Infection:

    • Prepare a bacterial suspension of the desired pathogen in sterile saline or phosphate-buffered saline (PBS) from an overnight culture.

    • The inoculum concentration should be predetermined to induce a lethal infection within 24-48 hours in untreated control animals.

    • Inject the bacterial suspension intraperitoneally (IP) into the mice (typically 0.5 mL).

  • Verdamicin Administration:

    • Prepare Verdamicin solutions in sterile saline at various concentrations.

    • Administer Verdamicin subcutaneously (SC) or intravenously (IV) at a specified time post-infection (e.g., 1 hour).

    • For a dose-response study, use multiple dose levels of Verdamicin (e.g., ranging from 0.1 mg/kg to 50 mg/kg).

    • Include a vehicle control group that receives only sterile saline.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of morbidity and mortality at regular intervals for a predetermined period (e.g., 7 days).

    • The primary endpoint is typically survival.

    • The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, can be calculated using probit analysis.

Mandatory Visualizations

Verdamicin_Mechanism_of_Action Verdamicin Verdamicin BacterialCell Bacterial Cell Verdamicin->BacterialCell Enters Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Binds to ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Verdamicin's mechanism of action leading to bacterial cell death.

Experimental_Workflow_Dose_Optimization cluster_invitro In Vitro Studies cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics MIC_Determination Determine MIC (Broth Microdilution) Pilot_PK Pilot PK Study in Animal Model MIC_Determination->Pilot_PK Inform Dose Selection Determine_Cmax Determine Cmax at Various Doses Pilot_PK->Determine_Cmax Systemic_Infection_Model Systemic Infection Model Determine_Cmax->Systemic_Infection_Model Select Doses to Achieve Target Cmax/MIC Dose_Response Dose-Response Study Systemic_Infection_Model->Dose_Response Calculate_ED50 Calculate ED50 Dose_Response->Calculate_ED50 Optimized_Regimen Optimized Treatment Regimen Calculate_ED50->Optimized_Regimen Identify

Caption: Experimental workflow for optimizing Verdamicin dosage regimens.

Troubleshooting_In_Vivo_Efficacy Start Poor In Vivo Efficacy Despite Low MIC Check_Dosing Is the Cmax/MIC ratio ≥ 8-10? Start->Check_Dosing Increase_Dose Increase Dose and Re-evaluate PK/PD Check_Dosing->Increase_Dose No Check_Clearance Is the drug being cleared too rapidly? Check_Dosing->Check_Clearance Yes Increase_Dose->Start Re-test Adjust_Frequency Adjust Dosing Frequency or Consider Infusion Check_Clearance->Adjust_Frequency Yes Consider_Host_Factors Consider Host Factors (e.g., Immune Status) Check_Clearance->Consider_Host_Factors No Adjust_Frequency->Start Re-test Resolution Improved Efficacy Consider_Host_Factors->Resolution

Caption: Troubleshooting decision tree for poor in vivo efficacy of Verdamicin.

References

Reference Data & Comparative Studies

Validation

Verdamicin vs. Gentamicin: A Comparative Efficacy Analysis

In the landscape of aminoglycoside antibiotics, gentamicin (B1671437) has long been a cornerstone for treating severe Gram-negative bacterial infections. However, the emergence of resistance necessitates the exploration...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aminoglycoside antibiotics, gentamicin (B1671437) has long been a cornerstone for treating severe Gram-negative bacterial infections. However, the emergence of resistance necessitates the exploration of alternatives. Verdamicin (B1209214), another aminoglycoside, presents a potential option. This guide provides a comparative analysis of the efficacy of verdamicin and gentamicin, based on available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.

Executive Summary

Verdamicin demonstrates comparable in vitro activity to gentamicin against many Gram-negative bacteria and shows potentially greater potency against certain species. In vivo studies, although limited, suggest similar efficacy profiles in specific infection models. Both antibiotics function by inhibiting bacterial protein synthesis. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the mechanism of action and experimental workflows.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the comparative efficacy of verdamicin and gentamicin from published studies. It is important to note that much of the direct comparative data for verdamicin dates from the 1970s, with more recent comprehensive studies being scarce.

Table 1: Comparative In Vitro Activity of Verdamicin and Gentamicin (MIC, µg/mL)

Bacterial SpeciesVerdamicin MIC (µg/mL)Gentamicin MIC (µg/mL)Reference
Escherichia coli22[1]
Pseudomonas aeruginosa88[1]
Proteus rettgeriNotably more susceptible to verdamicin-[1]
Providencia stuartiiNotably more susceptible to verdamicin-[1]
StaphylococciHighly active-[1]
Group D StreptococciNot effective-[1]

Table 2: Comparative In Vivo Efficacy of Verdamicin and Gentamicin in a Mouse Systemic Infection Model (ED₅₀, mg/kg)

Bacterial StrainVerdamicin ED₅₀ (mg/kg)Gentamicin ED₅₀ (mg/kg)Reference
Escherichia coli 9612-Better than gentamicin[2]
Enterococcus faecalis HH22-Better than gentamicin[2]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy studies. The following sections describe the general methodologies employed in the assessment of verdamicin and gentamicin.

In Vitro Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of verdamicin and gentamicin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile liquid medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of verdamicin and gentamicin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Mouse Systemic Infection Model

This model is used to assess the in vivo efficacy of antibiotics against systemic bacterial infections.

  • Animal Model: Male albino mice are typically used for these studies.

  • Infection: Mice are challenged with an intraperitoneal injection of a bacterial suspension containing a predetermined lethal dose of the pathogen.

  • Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with subcutaneous or intramuscular injections of varying doses of verdamicin or gentamicin.

  • Observation: The animals are observed for a defined period (e.g., 7 days), and mortality is recorded.

  • Efficacy Determination: The 50% effective dose (ED₅₀), the dose of the antibiotic that protects 50% of the infected animals from death, is calculated using statistical methods.

Visualizing Mechanisms and Workflows

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

Both verdamicin and gentamicin belong to the aminoglycoside class of antibiotics and share a common mechanism of action. They primarily function by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.

Aminoglycoside Mechanism of Action Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (Verdamicin/Gentamicin) porin Porin Channel aminoglycoside->porin Enters via periplasm Periplasmic Space porin->periplasm transport Active Transport periplasm->transport ribosome 30S Ribosomal Subunit transport->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Interferes with mrna mRNA mrna->protein_synthesis nonfunctional_protein Nonfunctional/Toxic Proteins protein_synthesis->nonfunctional_protein Leads to cell_death Bacterial Cell Death nonfunctional_protein->cell_death Causes

Caption: Aminoglycoside mechanism of action within a bacterial cell.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines the typical workflow for an in vivo efficacy study to compare verdamicin and gentamicin in a mouse model of systemic infection.

In Vivo Efficacy Experimental Workflow In Vivo Efficacy Experimental Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria infect_mice Infect Mice with Lethal Dose of Bacteria prep_bacteria->infect_mice group_assignment Assign Mice to Treatment Groups infect_mice->group_assignment treat_verdamicin Treat with Verdamicin (Varying Doses) group_assignment->treat_verdamicin Group 1 treat_gentamicin Treat with Gentamicin (Varying Doses) group_assignment->treat_gentamicin Group 2 control_group Control Group (Vehicle) group_assignment->control_group Group 3 observe Observe for 7 Days Record Mortality treat_verdamicin->observe treat_gentamicin->observe control_group->observe analyze Analyze Data Calculate ED₅₀ observe->analyze end End analyze->end

References

Comparative

Verdamicin's Efficacy Against Gentamicin-Resistant Bacteria: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antimicrobial activity of verdamicin (B1209214) against bacterial strains resistant to gentamicin (B167143...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of verdamicin (B1209214) against bacterial strains resistant to gentamicin (B1671437). The data presented is based on foundational in vitro studies. While this information is historically significant, it is important to note the absence of recent comparative studies in the published literature. This guide summarizes the available quantitative data, details the experimental methodologies for antimicrobial susceptibility testing, and visualizes the key mechanisms of gentamicin resistance and the experimental workflow.

Comparative Antimicrobial Activity

Verdamicin, an aminoglycoside antibiotic, has demonstrated a spectrum of activity largely similar to that of gentamicin against a range of bacterial isolates.[1][2] Early comparative studies indicated that while the two antibiotics have comparable efficacy against many members of the Enterobacteriaceae family and Pseudomonas aeruginosa, some notable differences exist.[1]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from in vitro studies comparing verdamicin and gentamicin against various bacterial strains. The data is compiled from studies conducted in the mid-1970s.

Table 1: Comparative MIC Ranges of Verdamicin, Sisomicin, and Gentamicin against Selected Bacterial Species [3]

Organism (Number of Strains)AntibioticMIC Range (μg/mL)
Escherichia coli (32)Verdamicin0.8 - 7.5
Sisomicin0.8 - 7.5
Gentamicin0.8 - 3.0
E. coli (gentamicin-adenylylating R-factor) (2)Verdamicin>50
Sisomicin>50
Gentamicin>50
Klebsiella pneumoniae (gentamicin-adenylylating R-factor) (1)Verdamicin7.5
Sisomicin7.5
Gentamicin7.5
Serratia sp. (5)Verdamicin0.03 - 0.3
Sisomicin0.08 - 0.3
Gentamicin0.03 - 3.0
Pseudomonas aeruginosa (32)Verdamicin0.8 - 7.5
Sisomicin0.8 - 7.5
Gentamicin0.8 - 3.0
P. aeruginosa (gentamicin-tobramycin-R) (2)Verdamicin>50
Sisomicin>50
Gentamicin>50
P. aeruginosa (gentamicin-acetylating) (4)Verdamicin>50
Sisomicin17.5 - >50
Gentamicin7.5 - 37.5

Data from Weinstein et al., 1975. Mueller-Hinton broth, pH 7.4. Abbreviations: Ad, adenylylating; R, resistant; Ac, acetylating.

Table 2: In Vitro Susceptibility of Selected Bacterial Species to Verdamicin and Gentamicin [1]

OrganismAntibioticMIC for 50% of Isolates (μg/mL)MIC for 90% of Isolates (μg/mL)
Proteus rettgeriVerdamicin24
Gentamicin48
Providencia stuartiiVerdamicin24
Gentamicin48

Data from Yu and Washington, 1974. These species were noted to be more susceptible to verdamicin.

Notably, against several resistant Pseudomonas strains, verdamicin and gentamicin demonstrated cross-resistance, with both antibiotics showing poor activity.[3] However, Proteus rettgeri and Providencia stuartii were found to be more susceptible to verdamicin than to gentamicin.[1]

Mechanisms of Gentamicin Resistance

Bacteria have evolved several mechanisms to counteract the effects of gentamicin and other aminoglycosides. Understanding these pathways is crucial for the development of new therapeutic strategies. The primary mechanisms include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular antibiotic concentration via decreased uptake or active efflux.

Gentamicin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Gentamicin_ext Gentamicin Gentamicin_int Gentamicin Gentamicin_ext->Gentamicin_int Uptake AME Aminoglycoside-Modifying Enzymes (AMEs) (e.g., AAC, APH, ANT) Gentamicin_mod Modified Gentamicin (Inactive) AME->Gentamicin_mod Ribosome_mod Ribosomal Alteration (16S rRNA mutation or methylation) Ribosome 30S Ribosomal Subunit Ribosome_mod->Ribosome Alters Target Efflux Efflux Pump Efflux->Gentamicin_ext Expulsion Protein_syn Protein Synthesis (Inhibited) Ribosome->Protein_syn Gentamicin_int->AME Gentamicin_int->Efflux Gentamicin_int->Ribosome Binding Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start bacterial_culture 1. Isolate bacterial colonies from agar (B569324) plate start->bacterial_culture mcfarland 2. Prepare bacterial suspension to 0.5 McFarland standard bacterial_culture->mcfarland inoculum_dilution 3. Dilute suspension to final inoculum concentration mcfarland->inoculum_dilution inoculation 5. Inoculate microtiter plate with bacterial suspension inoculum_dilution->inoculation antibiotic_dilution 4. Prepare serial dilutions of Verdamicin & Gentamicin in microtiter plate antibiotic_dilution->inoculation incubation 6. Incubate at 35°C for 16-20 hours inoculation->incubation read_plate 7. Visually inspect plate for bacterial growth incubation->read_plate determine_mic 8. Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

References

Validation

Verdamicin: A Comparative Analysis Against Other Aminoglycosides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of Verdamicin, a broad-spectrum aminoglycoside antibiotic, against other well-established aminoglyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Verdamicin, a broad-spectrum aminoglycoside antibiotic, against other well-established aminoglycosides such as gentamicin (B1671437), sisomicin, and tobramycin (B1681333). The information presented is curated from preclinical studies to assist researchers and drug development professionals in evaluating the potential of Verdamicin. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways.

Executive Summary

Verdamicin, an aminoglycoside derived from Micromonospora grisea, demonstrates potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Preclinical data suggests that its efficacy is comparable, and in some instances superior, to that of gentamicin and tobramycin against specific pathogens.[1] Like other aminoglycosides, Verdamicin's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, a comprehensive evaluation of its potential requires a detailed comparison of its antibacterial spectrum, potency, and toxicity profile with existing aminoglycosides.

Data Presentation: Comparative Performance Metrics

The following tables summarize the available quantitative data from preclinical studies, offering a side-by-side comparison of Verdamicin with other clinically relevant aminoglycosides.

Table 1: Comparative In Vitro Antibacterial Activity (MIC Ranges in µg/mL)
Bacterial SpeciesVerdamicinGentamicinSisomicin
Staphylococcus aureus0.1 - 0.80.1 - 0.80.1 - 0.4
Streptococcus pyogenes0.8 - 6.21.6 - 12.50.8 - 6.2
Escherichia coli0.4 - 3.10.4 - 6.20.4 - 3.1
Klebsiella pneumoniae0.4 - 1.60.4 - 3.10.4 - 1.6
Pseudomonas aeruginosa0.8 - 6.20.8 - 12.50.4 - 6.2
Proteus mirabilis0.8 - 3.10.8 - 6.20.4 - 3.1
Serratia marcescens1.6 - 6.21.6 - 6.20.8 - 3.1

Data extracted from Weinstein et al., 1975. The table presents the range of Minimum Inhibitory Concentrations (MICs) observed for a number of strains of each species.

Table 2: Comparative In Vivo Efficacy (Ratio of PD50 Values)
Bacterial SpeciesVerdamicin/GentamicinVerdamicin/SisomicinVerdamicin/Tobramycin
Staphylococcus aureus2.71.23.0
Streptococcus pyogenes3.01.32.3
Escherichia coli1.50.92.1
Klebsiella pneumoniae1.51.21.3
Pseudomonas aeruginosa1.20.50.7
Proteus sp.1.70.70.9
Serratia sp.1.91.3Not Reported

Data derived from Weinstein et al., 1975. The values represent the ratio of the mean protective dose (PD50) in mice. A value greater than 1.0 indicates that Verdamicin is more potent than the comparator aminoglycoside.

Table 3: Comparative Acute Toxicity in Mice (LD50 in mg/kg)
AminoglycosideIntravenous (IV)Subcutaneous (SC)Intraperitoneal (IP)
Verdamicin 48300200
Gentamicin 75480440
Sisomicin 34288221
Tobramycin 120Not ReportedNot Reported

Data from Weinstein et al., 1975. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of Verdamicin and other aminoglycosides.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the aminoglycosides was determined using the agar (B569324) dilution method.

  • Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.

  • Antibiotic Dilution Series: Stock solutions of each aminoglycoside were prepared. A twofold serial dilution of each antibiotic was made and added to molten agar to achieve the final desired concentrations.

  • Inoculum Preparation: Bacterial isolates were grown in Mueller-Hinton broth to a turbidity matching a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: Plates were incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

In Vivo Protection Test (Mouse Model)

The in vivo efficacy of the aminoglycosides was assessed using a mouse protection model.

  • Infection: Mice were infected intraperitoneally with a lethal dose of the challenge organism suspended in a mucin-containing medium.

  • Treatment: One hour post-infection, groups of mice were treated with a single subcutaneous dose of the respective aminoglycoside at various concentrations.

  • Observation: The animals were observed for a period of 5 days.

  • PD50 Calculation: The 50% protective dose (PD50), the dose of the antibiotic that protected 50% of the infected mice from death, was calculated for each aminoglycoside against each bacterial strain.

Acute Toxicity Assessment (Mouse Model)

The acute toxicity of the aminoglycosides was determined by calculating the median lethal dose (LD50).

  • Animal Groups: Mice were divided into groups for each aminoglycoside and each route of administration (intravenous, subcutaneous, and intraperitoneal).

  • Drug Administration: A range of doses of each aminoglycoside was administered to the respective groups.

  • Observation: The animals were observed for 7 days for mortality.

  • LD50 Calculation: The LD50 was calculated using a statistical method, such as the Reed-Muench method, based on the mortality data.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and processes related to the action and evaluation of aminoglycosides.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside (e.g., Verdamicin) OuterMembrane Outer Membrane (Gram-negative) Aminoglycoside->OuterMembrane Uptake PeriplasmicSpace Periplasmic Space OuterMembrane->PeriplasmicSpace InnerMembrane Inner Membrane PeriplasmicSpace->InnerMembrane Energy-dependent transport Ribosome 30S Ribosomal Subunit InnerMembrane->Ribosome ProteinSynthesis Protein Synthesis (Translation) Ribosome->ProteinSynthesis Inhibition MistranslatedProteins Mistranslated/ Truncated Proteins ProteinSynthesis->MistranslatedProteins Causes CellDeath Bacterial Cell Death MistranslatedProteins->CellDeath Experimental_Workflow_MIC Start Start: Isolate Bacterial Strain PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Plates with Bacterial Suspension PrepInoculum->Inoculate PrepPlates Prepare Agar Plates with Serial Dilutions of Aminoglycosides PrepPlates->Inoculate Incubate Incubate Plates (35-37°C, 18-24h) Inoculate->Incubate ReadResults Read Plates and Determine Lowest Concentration with No Growth (MIC) Incubate->ReadResults End End: MIC Value Obtained ReadResults->End Aminoglycoside_Toxicity_Pathway cluster_toxicity Cellular Toxicity Pathway Aminoglycoside Aminoglycoside CellUptake Uptake into Hair Cells (Ototoxicity) or Proximal Tubule Cells (Nephrotoxicity) Aminoglycoside->CellUptake ROS Generation of Reactive Oxygen Species (ROS) CellUptake->ROS MitochondrialDamage Mitochondrial Dysfunction ROS->MitochondrialDamage Apoptosis Activation of Apoptotic Pathways (e.g., Caspase activation) MitochondrialDamage->Apoptosis CellDeath Cell Death (Hair Cell Loss or Tubular Necrosis) Apoptosis->CellDeath

References

Comparative

In Vitro Activity of Verdamicin and Sisomicin: A Comparative Analysis

This guide provides a detailed in vitro comparison of the antibacterial activities of Verdamicin and Sisomicin, two aminoglycoside antibiotics. The information is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of the antibacterial activities of Verdamicin and Sisomicin, two aminoglycoside antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potency against a range of bacterial pathogens based on available experimental data.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

Bacterial SpeciesAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Gram-Positive
Staphylococcus aureus (coagulase +)Verdamicin0.2 - 0.80.40.8
Sisomicin0.1 - 0.40.20.4
Staphylococcus aureus (coagulase -)Verdamicin0.4 - 1.60.81.6
Sisomicin0.2 - 0.80.40.8
Streptococcus pyogenesVerdamicin>100>100>100
Sisomicin>100>100>100
Gram-Negative
Escherichia coliVerdamicin0.8 - 3.11.63.1
Sisomicin0.4 - 1.60.81.6
Klebsiella pneumoniaeVerdamicin0.8 - 3.11.63.1
Sisomicin0.4 - 1.60.81.6
Enterobacter cloacaeVerdamicin0.8 - 3.11.63.1
Sisomicin0.4 - 1.60.81.6
Proteus mirabilisVerdamicin1.6 - 6.23.16.2
Sisomicin0.8 - 3.11.63.1
Proteus vulgarisVerdamicin1.6 - 6.23.16.2
Sisomicin0.8 - 3.11.63.1
Pseudomonas aeruginosaVerdamicin0.8 - 6.21.66.2
Sisomicin0.4 - 3.10.83.1
Serratia marcescensVerdamicin3.1 - 12.56.212.5
Sisomicin1.6 - 6.23.16.2

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for aminoglycoside antibiotics like Verdamicin and Sisomicin is crucial for assessing their in vitro potency. The standard and widely accepted method for this is the broth microdilution test.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria are grown on appropriate agar (B569324) plates.

  • Antibiotics: Stock solutions of Verdamicin and Sisomicin are prepared at a known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are picked from the agar plate and suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • A two-fold serial dilution of each antibiotic is performed in the wells of the microtiter plate using CAMHB. This creates a range of decreasing antibiotic concentrations across the plate.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).

  • The plates are sealed to prevent evaporation and incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Interpretation of Results:

  • Following incubation, the microtiter plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane (Gram-Negative) Aminoglycoside->Outer_Membrane Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Ribosome_30S 30S Ribosomal Subunit Inner_Membrane->Ribosome_30S Binding Faulty_Protein Truncated/Misfolded Proteins Ribosome_30S->Faulty_Protein Blocks initiation & causes misreading mRNA mRNA mRNA->Ribosome_30S tRNA tRNA tRNA->Ribosome_30S Cell_Death Bacterial Cell Death Faulty_Protein->Cell_Death

Caption: Aminoglycoside mechanism of action targeting the bacterial 30S ribosomal subunit.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Bacterial_Culture 1. Overnight culture of test bacterium on agar Start->Bacterial_Culture Inoculum_Prep 2. Prepare bacterial suspension in saline (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculum_Dilution 3. Dilute suspension in CAMHB to ~5x10^5 CFU/mL Inoculum_Prep->Inoculum_Dilution Inoculation 5. Inoculate wells with bacterial suspension Inoculum_Dilution->Inoculation Antibiotic_Dilution 4. Perform 2-fold serial dilutions of antibiotics in 96-well plate Antibiotic_Dilution->Inoculation Incubation 6. Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Plate 7. Visually inspect for turbidity (growth) Incubation->Read_Plate Determine_MIC 8. Identify lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Validation

Verdamicin and Tobramycin: A Comparative Analysis of Cross-Resistance

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the aminoglycoside antibiotics Verdamicin and Tobramycin, with a focus on cross-resistance pa...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the aminoglycoside antibiotics Verdamicin and Tobramycin, with a focus on cross-resistance patterns. This document synthesizes available experimental data, outlines relevant testing methodologies, and illustrates key resistance pathways.

Executive Summary

Verdamicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora grisea.[1][2] Its in vitro and in vivo activity spectrum is reportedly similar to that of gentamicin (B1671437) and sisomicin (B1680986).[1][2] Tobramycin, another potent aminoglycoside, is widely used, particularly against Pseudomonas aeruginosa infections. Understanding the cross-resistance between these two agents is crucial for predicting clinical efficacy and guiding therapeutic strategies. Direct comparative studies on cross-resistance are limited; however, existing data allows for an initial assessment. A key finding from early research indicates that verdamicin, along with gentamicin and sisomicin, demonstrated good activity against an Escherichia coli strain with a resistance factor to tobramycin, suggesting a potential lack of complete cross-resistance in certain bacterial strains.[2] Conversely, against several resistant Pseudomonas strains, verdamicin, gentamicin, and sisomicin appeared to be cross-resistant.[2]

Quantitative Data Summary

The following tables summarize the Minimal Inhibitory Concentration (MIC) data for Verdamicin and Tobramycin against a range of bacterial species. It is important to note that the data for Verdamicin is sourced from a 1975 publication by Weinstein et al., and the Tobramycin data represents typical MIC ranges from more recent surveillance studies. This indirect comparison should be interpreted with caution.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Verdamicin and Tobramycin against Gram-Negative Bacteria

Bacterial SpeciesVerdamicin MIC (µg/mL)[2]Tobramycin MIC (µg/mL)
Escherichia coli (sensitive)0.3 - 1.20.12 - 4
Escherichia coli (Tobramycin-R)1.2>8
Klebsiella pneumoniae0.3 - 1.20.25 - 8
Proteus sp.0.3 - 2.50.5 - 16
Salmonella sp.0.6 - 1.20.25 - 4
Serratia sp.0.3 - 3.00.5 - 64
Pseudomonas aeruginosa (sensitive)0.8 - 3.00.25 - 4
Pseudomonas aeruginosa (Gentamicin-R)>50>8

Table 2: Comparative In Vitro Activity (MIC, µg/mL) of Verdamicin and Tobramycin against Gram-Positive Bacteria

Bacterial SpeciesVerdamicin MIC (µg/mL)[2]Tobramycin MIC (µg/mL)
Staphylococcus aureus (sensitive)0.08 - 0.30.12 - 2
Staphylococcus aureus (Gentamicin-R)0.3 - >50>8

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of Verdamicin and Tobramycin are prepared in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy and Cross-Resistance

The checkerboard assay is used to assess the interaction between two antimicrobial agents.

Methodology:

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Verdamicin are made along the x-axis, and serial dilutions of Tobramycin are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay and incubated under the same conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone), and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone). The FIC index is the sum of the individual FICs.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Experimental Setup: Flasks containing CAMHB with different concentrations of Verdamicin, Tobramycin, or a combination of both are inoculated with a standardized bacterial suspension. A growth control flask without any antibiotic is also included.

  • Sampling: Aliquots are removed from each flask at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on nutrient agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal activity.

Mechanisms of Aminoglycoside Resistance and Cross-Resistance

Resistance to aminoglycosides, including Verdamicin and Tobramycin, can occur through several mechanisms. Cross-resistance between these agents depends on the specific mechanism present in the bacteria.

  • Enzymatic Modification: This is the most common mechanism of acquired aminoglycoside resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug. There are three main classes of AMEs:

    • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.

    • Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group.

    • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide group. The specific AME produced by a bacterium determines the cross-resistance profile. For example, an enzyme that modifies a site present on both Verdamicin and Tobramycin will confer resistance to both. The observation that a Tobramycin-resistant E. coli strain was susceptible to Verdamicin suggests that the resistance mechanism in that particular strain (likely an AME) was specific to Tobramycin and did not recognize Verdamicin as a substrate.[2]

  • Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce drug affinity and lead to resistance. This mechanism often confers broad-spectrum resistance to most aminoglycosides.

  • Reduced Permeability and Efflux: Decreased uptake of the antibiotic due to changes in the outer membrane porins or active removal of the drug from the cell by efflux pumps can also lead to resistance. These mechanisms are typically less specific and can result in cross-resistance to multiple aminoglycosides.

Visualizations

Aminoglycoside_Resistance_Mechanisms cluster_cell Bacterial Cell Ribosome 30S Ribosome (Target Site) AME Aminoglycoside- Modifying Enzyme (AME) Efflux Efflux Pump Porin Porin Channel Porin->Ribosome Inhibition of Protein Synthesis Porin->AME Inactivation Porin->Efflux Expulsion Verdamicin_in Verdamicin Verdamicin_in->Porin Entry Tobramycin_in Tobramycin Tobramycin_in->Porin Entry

Caption: Overview of aminoglycoside resistance mechanisms in bacteria.

Experimental_Workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve MIC_prep Prepare Serial Dilutions (Verdamicin & Tobramycin) MIC_inoc Inoculate with Bacterial Suspension MIC_prep->MIC_inoc MIC_inc Incubate 16-20h MIC_inoc->MIC_inc MIC_read Read MIC MIC_inc->MIC_read CB_prep Create Drug Matrix (Verdamicin vs Tobramycin) CB_inoc Inoculate Wells CB_prep->CB_inoc CB_inc Incubate 16-20h CB_inoc->CB_inc CB_calc Calculate FIC Index CB_inc->CB_calc TK_setup Inoculate Flasks with Antibiotics TK_sample Sample at Time Intervals TK_setup->TK_sample TK_plate Plate for Viable Counts TK_sample->TK_plate TK_plot Plot Log10 CFU/mL vs. Time TK_plate->TK_plot

Caption: Workflow for key in vitro cross-resistance studies.

References

Comparative

Verdamicin im Vergleich zu Amikacin: Ein Leitfaden zur Wirksamkeit gegen Enterobacteriaceae

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet einen objektiven Vergleich der Wirksamkeit von Verdamicin und Amikacin, zwei Aminoglykosid-Antibiotika, gegen Mitglieder...

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Wirksamkeit von Verdamicin und Amikacin, zwei Aminoglykosid-Antibiotika, gegen Mitglieder der Familie der Enterobacteriaceae. Die hier präsentierten Daten fassen In-vitro-Studien zusammen, um ein klares Bild der relativen Wirksamkeit dieser beiden Wirkstoffe zu zeichnen.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die minimalen Hemmkonzentrationen (MHK) von Verdamicin und Amikacin gegen verschiedene Enterobacteriaceae-Isolate zusammen. Die MHK-Werte sind entscheidend für die Beurteilung der In-vitro-Potenz eines Antibiotikums.

Tabelle 1: Vergleich der minimalen Hemmkonzentration (MHK) von Verdamicin und Amikacin gegen Enterobacteriaceae (in µg/ml)

BakterienspeziesVerdamicin MHK-BereichAmikacin MHK50Amikacin MHK90
Escherichia coli0.5 - 2.024
Klebsiella pneumoniae0.5 - 2.024
Enterobacter spp.0.5 - 4.028
Serratia marcescens1.0 - 4.048
Proteus mirabilis0.5 - 2.024
Proteus rettgeriNicht verfügbar28
Providencia stuartiiNicht verfügbar416

Hinweis: Die Daten für Verdamicin stammen aus einer früheren Studie und repräsentieren den Bereich der beobachteten MHKs. Die Amikacin-Daten (MHK50 und MHK90) stammen aus neueren, umfassenderen Studien und spiegeln die Konzentrationen wider, die erforderlich sind, um 50 % bzw. 90 % der Isolate zu hemmen. Ein direkter statistischer Vergleich ist aufgrund der unterschiedlichen Studien-Designs nicht möglich.

Experimentelle Protokolle

Die für die Ermittlung der oben genannten Daten verwendeten Methoden sind entscheidend für die Interpretation der Ergebnisse. Nachfolgend finden Sie eine detaillierte Beschreibung der wichtigsten experimentellen Protokolle.

Bestimmung der minimalen Hemmkonzentration (MHK)

Die In-vitro-Aktivität von Verdamicin und Amikacin wurde mittels Bouillon-Dilutionsmethode bestimmt. Dieses Verfahren gilt als Goldstandard für die Empfindlichkeitstestung von Bakterien.

1. Vorbereitung des Inokulums:

  • Von einer frischen 18- bis 24-stündigen Agar-Kultur werden mehrere Kolonien des zu testenden Bakterienstammes entnommen.

  • Die Kolonien werden in einer sterilen physiologischen Kochsalzlösung oder Bouillon suspendiert.

  • Die Trübung der Suspension wird auf einen 0,5 McFarland-Standard eingestellt, was einer Bakterienkonzentration von etwa 1-2 x 10⁸ KBE/ml entspricht.

  • Die standardisierte Suspension wird weiter verdünnt, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml im Testmedium zu erreichen.

2. Vorbereitung der Antibiotika-Verdünnungen:

  • Stammlösungen von Verdamicin und Amikacin werden in einem geeigneten Lösungsmittel hergestellt.

  • Serielle zweifache Verdünnungen der Antibiotika werden in Müller-Hinton-Bouillon (MHB) hergestellt. Die Konzentrationen werden so gewählt, dass sie den erwarteten MHK-Bereich abdecken.

3. Inokulation und Inkubation:

  • Die vorbereiteten Röhrchen oder Mikrotiterplatten mit den Antibiotika-Verdünnungen werden mit dem standardisierten bakteriellen Inokulum beimpft.

  • Eine positive Wachstumskontrolle (ohne Antibiotikum) und eine negative Sterilitätskontrolle (ohne Inokulum) werden mitgeführt.

  • Die beimpften Röhrchen oder Platten werden bei 35-37°C für 16-20 Stunden inkubiert.

4. Auswertung:

  • Nach der Inkubation wird das Wachstum in jedem Röhrchen oder jeder Vertiefung visuell beurteilt.

  • Die MHK ist die niedrigste Konzentration des Antibiotikums, bei der kein sichtbares Wachstum des Bakteriums zu beobachten ist.

Visualisierungen

Die folgenden Diagramme veranschaulichen den Wirkmechanismus der Aminoglykoside und den Arbeitsablauf der MHK-Bestimmung.

G cluster_membrane Bakterienzelle Aminoglykosid Aminoglykosid Porin Porin Aminoglykosid->Porin Passage durch äußere Membran Transporter Transporter Porin->Transporter Transport ins Zytoplasma 30S-Untereinheit 30S-Untereinheit Transporter->30S-Untereinheit Bindung an ribosomale 30S-Untereinheit Fehlgefaltete Proteine Fehlgefaltete Proteine 30S-Untereinheit->Fehlgefaltete Proteine Hemmung der Proteinsynthese & Fehllesung der mRNA Zelltod Zelltod Fehlgefaltete Proteine->Zelltod Anreicherung toxischer Proteine

Abbildung 1: Wirkmechanismus von Aminoglykosiden wie Verdamicin und Amikacin.

G Start Start Bakterienkultur Reinkultur des Bakterienstammes Start->Bakterienkultur Inokulum_prep Herstellung des Inokulums (0.5 McFarland) Bakterienkultur->Inokulum_prep Inokulation Beimpfung der Verdünnungsreihen Inokulum_prep->Inokulation Antibiotika_prep Serielle Verdünnung der Antibiotika Antibiotika_prep->Inokulation Inkubation Inkubation bei 35-37°C für 16-20h Inokulation->Inkubation Auswertung Visuelle Bestimmung der MHK Inkubation->Auswertung Ende Ende Auswertung->Ende

Validation

Verdamicin vs. Meropenem: A Head-to-Head Clinical Trial Design for Complicated Urinary Tract Infections

This guide provides a comprehensive overview of a proposed head-to-head clinical trial designed to compare the efficacy and safety of the novel aminoglycoside, Verdamicin, against the established carbapenem, Meropenem, i...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed head-to-head clinical trial designed to compare the efficacy and safety of the novel aminoglycoside, Verdamicin, against the established carbapenem, Meropenem, in the treatment of adult patients with complicated urinary tract infections (cUTIs). This document is intended for researchers, scientists, and drug development professionals interested in the clinical evaluation of new antimicrobial agents.

Mechanism of Action: A Brief Overview

Verdamicin is a broad-spectrum aminoglycoside antibiotic produced by Micromonospora grisea.[1][2][3][4][5] Its bactericidal activity stems from the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to the production of non-functional proteins and subsequent cell death.[1] This mechanism is effective against a range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, as well as some Gram-positive organisms.[1][6]

Comparative Data Summary

The following table outlines the key efficacy and safety endpoints that will be assessed in the proposed clinical trial, providing a framework for the direct comparison of Verdamicin and Meropenem.

Endpoint CategorySpecific EndpointVerdamicin (Anticipated)Meropenem (Established)
Primary Efficacy Composite Cure Rate at Test-of-Cure (TOC) visit (Day 15-22) (Clinical Cure + Microbiological Eradication)Non-inferior to Meropenem~85-95%
Secondary Efficacy Clinical Cure Rate at TOCTo be determined~90-98%
Microbiological Eradication Rate at TOC (per-pathogen)To be determinedHigh eradication rates for susceptible pathogens
Time to DefervescenceTo be determinedVariable
All-Cause Mortality at Day 28To be determinedLow
Safety & Tolerability Incidence of Treatment-Emergent Adverse Events (TEAEs)To be determinedKnown profile (e.g., GI upset, rash)
Incidence of Serious Adverse Events (SAEs)To be determinedLow
Nephrotoxicity (e.g., changes in serum creatinine)Potential for aminoglycoside-class effectsLow
Ototoxicity (e.g., changes in audiometry)Potential for aminoglycoside-class effectsVery Low
Discontinuation Rate due to Adverse EventsTo be determinedLow

Experimental Protocol: Phase 3 Randomized, Double-Blind, Non-Inferiority Trial

This study will be a multinational, multicenter, randomized, double-blind, active-controlled, non-inferiority trial to evaluate the efficacy and safety of intravenous (IV) Verdamicin compared with IV Meropenem in the treatment of adult patients with cUTI, including acute pyelonephritis.

1. Patient Population:

  • Inclusion Criteria:

    • Adults (≥ 18 years of age).

    • Clinical diagnosis of cUTI, defined as a urinary tract infection with at least one of the following: indwelling urinary catheter, urinary obstruction, or other urogenital abnormality.

    • Systemic signs of infection (e.g., fever, chills, leukocytosis).

    • A pre-treatment urine specimen demonstrating pyuria and bacteriuria.

    • A qualifying uropathogen isolated from a baseline urine culture.

  • Exclusion Criteria:

    • Known hypersensitivity to aminoglycosides or carbapenems.

    • Pregnancy or breastfeeding.

    • Severe renal impairment (e.g., creatinine (B1669602) clearance < 30 mL/min).

    • Concurrent effective systemic antimicrobial therapy.

2. Randomization and Blinding: Eligible patients will be randomized in a 1:1 ratio to receive either Verdamicin or Meropenem. The study will be double-blinded, with both the patient and the investigator unaware of the treatment assignment. An independent data monitoring committee will oversee the safety of the trial.

3. Treatment Regimen:

  • Verdamicin Arm: Intravenous Verdamicin administered once daily. The dose will be based on body weight and renal function.

  • Meropenem Arm: Intravenous Meropenem administered every 8 hours.

  • Duration of Therapy: 7 to 14 days, with the possibility of an earlier switch to oral therapy at the discretion of the investigator after at least 5 days of IV therapy.

4. Study Assessments:

  • Screening/Baseline: Medical history, physical examination, vital signs, laboratory tests (hematology, chemistry, urinalysis), urine culture, and blood culture if indicated.

  • During Treatment: Daily monitoring of clinical signs and symptoms, vital signs, and adverse events. Laboratory monitoring will be performed periodically.

  • End-of-Treatment (EOT) Visit: Clinical and laboratory assessments.

  • Test-of-Cure (TOC) Visit (Day 15-22): Clinical assessment for resolution of cUTI signs and symptoms. Repeat urine culture to assess for microbiological eradication.

  • Late Follow-up (LFU) Visit (Day 28-35): Assessment of sustained clinical cure and any late-onset adverse events.

5. Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients in the microbiological modified intent-to-treat (mMITT) population who achieve a composite cure (both clinical cure and microbiological eradication) at the TOC visit.

  • Secondary Efficacy Endpoints:

    • Clinical cure rate at the TOC visit.

    • Microbiological eradication rate at the TOC visit.

    • Per-pathogen microbiological eradication rates.

    • Time to resolution of systemic signs of infection.

    • All-cause mortality through the LFU visit.

  • Safety Endpoints:

    • Incidence and severity of treatment-emergent adverse events (TEAEs).

    • Changes from baseline in laboratory parameters, including renal and auditory function.

    • Incidence of serious adverse events (SAEs).

6. Statistical Analysis: The primary efficacy analysis will be a non-inferiority comparison of the composite cure rates between the Verdamicin and Meropenem treatment arms in the mMITT population. A pre-specified non-inferiority margin of 10% will be used.

Visualizing the Clinical Trial Workflow

The following diagram illustrates the key stages of the proposed head-to-head clinical trial for Verdamicin.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Verdamicin_Arm Verdamicin Treatment Arm (IV, Once Daily) Randomization->Verdamicin_Arm Arm A Meropenem_Arm Meropenem Treatment Arm (IV, q8h) Randomization->Meropenem_Arm Arm B Treatment_Phase Treatment Phase (7-14 Days) Verdamicin_Arm->Treatment_Phase Meropenem_Arm->Treatment_Phase EOT End-of-Treatment (EOT) Visit Treatment_Phase->EOT TOC Test-of-Cure (TOC) Visit (Day 15-22) EOT->TOC LFU Late Follow-up (LFU) Visit (Day 28-35) TOC->LFU Analysis Primary & Secondary Endpoint Analysis LFU->Analysis

Caption: Workflow of the proposed Phase 3 clinical trial comparing Verdamicin and Meropenem.

References

Comparative

Statistical analysis of Verdamicin susceptibility data

For Researchers, Scientists, and Drug Development Professionals This guide provides a statistical analysis of Verdamicin (B1209214) susceptibility data, offering a comparative perspective against other aminoglycoside ant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of Verdamicin (B1209214) susceptibility data, offering a comparative perspective against other aminoglycoside antibiotics. The data presented is based on available in vitro studies, and this document outlines the standard experimental protocols for determining antimicrobial susceptibility.

Quantitative Susceptibility Data

The in vitro activity of Verdamicin has been evaluated against a range of bacterial pathogens. Due to the limited availability of recent, large-scale surveillance data for Verdamicin, the following tables summarize historical data and provide a modern context by including comparative data for other clinically relevant aminoglycosides.

Note: The Verdamicin susceptibility data presented below is from studies conducted in the 1970s. Bacterial resistance patterns can change significantly over time. This data should be interpreted with caution and in the context of its historical origin.

Table 1: Historical In Vitro Activity of Verdamicin and Gentamicin (B1671437) Against Gram-Negative Bacteria

OrganismNo. of StrainsVerdamicin MIC Range (μg/mL)Gentamicin MIC Range (μg/mL)
Escherichia coli4010.2 - 12.50.2 - 6.2
Klebsiella pneumoniae1480.2 - 3.10.2 - 1.6
Enterobacter cloacae610.2 - 3.10.2 - 1.6
Enterobacter aerogenes230.2 - 1.60.2 - 0.8
Serratia marcescens450.4 - 6.20.4 - 3.1
Proteus mirabilis780.4 - 6.20.4 - 3.1
Proteus vulgaris110.4 - 3.10.4 - 1.6
Proteus rettgeri150.2 - 1.60.4 - 3.1
Providencia stuartii100.4 - 0.80.8 - 3.1
Pseudomonas aeruginosa1980.4 - >1000.4 - >100

Source: Adapted from Yu, P. K., & Washington, J. A. (1974). Comparison of in vitro antibacterial activities of gentamicin and verdamicin. Antimicrobial agents and chemotherapy, 6(4), 526–528.[1][2]

Table 2: Historical In Vitro Activity of Verdamicin, Gentamicin, and Sisomicin Against Gram-Positive Bacteria

OrganismNo. of StrainsVerdamicin MIC Range (μg/mL)Gentamicin MIC Range (μg/mL)Sisomicin MIC Range (μg/mL)
Staphylococcus aureus110.3 - 3.00.3 - 3.00.008 - 0.08
(Coagulase positive)
Staphylococcus aureus70.08 - 3.00.3 - 3.00.3 - 3.0
(Coagulase negative)
Streptococcus pyogenes150.3 - 3.00.3 - 7.50.3 - 3.0
Diplococcus pneumoniae33.03.0 - 7.50.8 - 3.0

Source: Adapted from Weinstein, M. J., et al. (1975). Verdamicin, a new broad spectrum aminoglycoside antibiotic. Antimicrobial agents and chemotherapy, 7(3), 246–249.[3][4][5]

Experimental Protocols

The determination of antimicrobial susceptibility is crucial for understanding the efficacy of antibiotics. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method (According to CLSI and EUCAST Guidelines)

The broth microdilution method is a widely accepted standard for quantitative antimicrobial susceptibility testing.

  • Preparation of Antimicrobial Solutions: Stock solutions of Verdamicin and comparator agents are prepared. A series of twofold dilutions are then made in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Concurrent testing with reference strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) is performed to ensure the accuracy and reproducibility of the results.

Agar (B569324) Dilution Method

The agar dilution method is another reference method for MIC determination.

  • Preparation of Agar Plates: A series of agar plates containing twofold dilutions of the antimicrobial agent are prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: Plates are incubated under the same conditions as the broth microdilution method.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth on the agar surface.

Visualizing the Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting Isolate Bacterial Isolate from Clinical Sample Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculation of Media with Bacteria Inoculum->Inoculation Media Prepare Growth Medium (e.g., Mueller-Hinton) Media->Inoculation Antibiotic Prepare Antibiotic Dilutions Antibiotic->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Read Results (Visual Inspection) Incubation->Reading MIC Determine MIC Reading->MIC Interpretation Interpret Results (S, I, R) using Breakpoints MIC->Interpretation Report Generate Report Interpretation->Report

Antimicrobial Susceptibility Testing Workflow

Mechanism of Action and Resistance

Verdamicin, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins and ultimately cell death.

Resistance to aminoglycosides can occur through several mechanisms:

  • Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.

  • Target Site Alteration: Mutations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosome, can reduce the binding affinity of the drug.

  • Reduced Permeability and Efflux: Alterations in the bacterial cell membrane can limit the uptake of aminoglycosides, or the bacteria may acquire efflux pumps that actively transport the drug out of the cell.

Conclusion

The historical data suggests that Verdamicin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with an in vitro potency comparable to that of gentamicin. However, the emergence and spread of antibiotic resistance over the past few decades necessitate a re-evaluation of older antibiotics like Verdamicin against contemporary clinical isolates. Further studies are required to determine the current susceptibility patterns and potential clinical utility of Verdamicin in an era of increasing antimicrobial resistance. Researchers and drug development professionals are encouraged to consider these historical findings as a baseline for future investigations into the potential of Verdamicin and other novel aminoglycosides.

References

Validation

Verdamicin's Toxicity Profile: A Comparative Analysis with Other Aminoglycosides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the toxicity profile of Verdamicin against other well-established aminoglycoside antibiotics, namely gentamici...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of Verdamicin against other well-established aminoglycoside antibiotics, namely gentamicin (B1671437), amikacin, and tobramycin. The primary focus of this comparison is on nephrotoxicity and ototoxicity, the two major dose-limiting toxicities associated with this class of antibiotics. This document synthesizes available preclinical data to offer an objective comparison and furnishes detailed experimental methodologies for key toxicity assessment studies.

Executive Summary

Aminoglycosides are potent bactericidal antibiotics indispensable for treating severe Gram-negative infections. However, their clinical utility is hampered by significant risks of kidney damage (nephrotoxicity) and inner ear damage (ototoxicity). Verdamicin, a lesser-known aminoglycoside, has been reported to have a broad spectrum of activity similar to gentamicin and sisomicin (B1680986). This guide aims to contextualize the toxicity of Verdamicin by comparing its available acute toxicity data with that of commonly used aminoglycosides and detailing the mechanisms and experimental evaluation of aminoglycoside-induced toxicities.

Comparative Acute Toxicity

Acute toxicity, often represented by the median lethal dose (LD50), provides a preliminary measure of a substance's toxic potential. The LD50 is the dose required to be fatal to 50% of a tested animal population.[1] The following table summarizes the available acute toxicity data for Verdamicin in comparison to gentamicin and sisomicin in mice.

Aminoglycoside Route of Administration LD50 in Mice (mg/kg)
Verdamicin Intravenous (IV)36
Subcutaneous (SC)270
Gentamicin Intravenous (IV)46
Subcutaneous (SC)430
Sisomicin Intravenous (IV)34
Subcutaneous (SC)288

Data sourced from Weinstein et al., 1975.

Mechanisms of Aminoglycoside Toxicity

The primary toxicities associated with aminoglycosides are nephrotoxicity and ototoxicity. These effects are generally understood to stem from the accumulation of the drug in the renal proximal tubule cells and the hair cells of the inner ear, respectively.[2]

Nephrotoxicity

Aminoglycoside-induced nephrotoxicity is characterized by damage to the proximal tubular cells of the kidney.[3] This leads to a decrease in the glomerular filtration rate and can result in acute kidney injury.[4] The mechanism involves the binding of aminoglycosides to phospholipids (B1166683) in the cell membrane, leading to cellular uptake and subsequent lysosomal dysfunction and cell death.[2]

Ototoxicity

Ototoxicity manifests as damage to the inner ear, affecting both the auditory (cochlear) and vestibular systems. This can lead to hearing loss, tinnitus, and balance problems. The damage is primarily to the sensory hair cells and is often irreversible. The underlying mechanism involves the generation of reactive oxygen species (ROS), which triggers apoptotic pathways in the hair cells.[5]

Experimental Protocols for Toxicity Assessment

Standardized animal models are crucial for evaluating the nephrotoxic and ototoxic potential of aminoglycosides.

Assessment of Aminoglycoside-Induced Nephrotoxicity in Rats

This protocol outlines a typical experimental workflow for evaluating the nephrotoxic effects of an aminoglycoside in a rat model.[6][7][8][9]

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (200-250g).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Dosing and Administration:

  • Drug Preparation: The aminoglycoside is dissolved in sterile saline.

  • Dose Groups:

    • Control group: Receives saline injections.

    • Treatment groups: Receive different doses of the aminoglycoside (e.g., low, medium, and high doses). Dosing is typically based on body weight (mg/kg).

  • Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are administered once daily for a specified period (e.g., 7-14 days).

3. Monitoring and Sample Collection:

  • Daily Observations: Animals are monitored daily for clinical signs of toxicity.

  • Metabolic Cages: Towards the end of the treatment period, rats are placed in metabolic cages for 24-hour urine collection.

  • Blood Sampling: Blood samples are collected at baseline and at the end of the study via cardiac puncture under anesthesia.

4. Biochemical Analysis:

  • Serum and Urine Creatinine (B1669602): To assess renal function and calculate creatinine clearance.

  • Blood Urea Nitrogen (BUN): An indicator of renal function.

  • Urinary Biomarkers: Measurement of markers of tubular injury such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).

5. Histopathological Evaluation:

  • Tissue Collection: Kidneys are harvested, weighed, and fixed in 10% neutral buffered formalin.

  • Tissue Processing: Fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[10][11][12]

  • Microscopic Examination: Sections are examined by a pathologist for signs of tubular necrosis, cast formation, and other pathological changes.[11] A semi-quantitative scoring system is often used to grade the severity of renal damage.[11]

Assessment of Aminoglycoside-Induced Ototoxicity in Guinea Pigs

The guinea pig is a commonly used model for ototoxicity studies due to its cochlear anatomy and hearing range being similar to humans.[13][14][15][16]

1. Animal Model:

  • Species: Albino guinea pigs with a positive Preyer's reflex (a pinna twitch in response to sound).

  • Acclimatization and Housing: Similar to the rat model.

2. Auditory Function Testing (Baseline):

  • Auditory Brainstem Response (ABR): ABR thresholds are measured for various frequencies to establish a baseline hearing status. This is a non-invasive electrophysiological test.

3. Dosing and Administration:

  • Drug Preparation and Dose Groups: Similar to the nephrotoxicity protocol.

  • Administration: Intramuscular (i.m.) or subcutaneous (s.c.) injections are administered daily for a defined period (e.g., 14-21 days).

4. Auditory Function Testing (Post-Treatment):

  • ABR Measurement: ABR thresholds are re-measured after the treatment period to assess any hearing loss. The degree of threshold shift indicates the extent of ototoxicity.

5. Histopathological Evaluation:

  • Tissue Collection: Following the final ABR, animals are euthanized, and the cochleae are harvested.

  • Tissue Processing: Cochleae are fixed, decalcified, and processed for either whole-mount preparations (to visualize hair cells) or sectioning.

  • Microscopic Examination: Hair cell loss, particularly in the outer hair cells of the organ of Corti, is quantified using microscopy. This provides a direct measure of cochlear damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of aminoglycoside toxicity.

Aminoglycoside_Ototoxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Inner Ear Hair Cell Aminoglycoside Aminoglycoside MET_Channel Mechano-electrical Transduction (MET) Channel Aminoglycoside->MET_Channel Enters cell via ROS_Formation Reactive Oxygen Species (ROS) Formation MET_Channel->ROS_Formation Triggers Mitochondrial_Damage Mitochondrial Damage ROS_Formation->Mitochondrial_Damage JNK_Activation JNK Pathway Activation ROS_Formation->JNK_Activation Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Leads to JNK_Activation->Caspase_Activation Leads to Apoptosis Apoptosis (Hair Cell Death) Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway of aminoglycoside-induced ototoxicity.

Nephrotoxicity_Workflow start Start: Animal Acclimatization dosing Daily Aminoglycoside Administration start->dosing monitoring Daily Clinical Observation dosing->monitoring urine_collection 24h Urine Collection (Metabolic Cages) dosing->urine_collection blood_collection Blood Sample Collection dosing->blood_collection necropsy Euthanasia and Kidney Harvest dosing->necropsy End of treatment period biochemistry Biochemical Analysis (Serum Creatinine, BUN, etc.) urine_collection->biochemistry blood_collection->biochemistry end End: Data Analysis biochemistry->end histopathology Histopathological Evaluation (H&E, PAS) necropsy->histopathology histopathology->end

Caption: Experimental workflow for preclinical assessment of nephrotoxicity.

Conclusion

The available acute toxicity data suggests that Verdamicin has a comparable toxicity profile to gentamicin and sisomicin in mice. While specific comparative data on the nephrotoxicity and ototoxicity of Verdamicin is limited in recent literature, the well-established mechanisms of aminoglycoside toxicity strongly suggest that Verdamicin would exhibit similar dose-dependent toxicities. The provided experimental protocols offer a standardized framework for conducting future comparative studies to definitively characterize the toxicity profile of Verdamicin relative to other clinically important aminoglycosides. Such studies are essential for determining the therapeutic index and potential clinical utility of Verdamicin.

References

Comparative

A Comparative Guide to the Validation of In Vitro Verdamicin Susceptibility Breakpoints

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for the validation of in vitro susceptibility breakpoints for Verdamicin, a novel aminoglycoside antibiotic. Due to the limi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of in vitro susceptibility breakpoints for Verdamicin, a novel aminoglycoside antibiotic. Due to the limited publicly available and current validated breakpoints for Verdamicin, this document outlines a comparative approach. It leverages the established breakpoints and methodologies of well-characterized aminoglycosides—Gentamicin, Amikacin, and Tobramycin—as a benchmark for the validation process. The protocols and data presentation formats are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Verdamicin and the Need for Validated Breakpoints

Verdamicin is a broad-spectrum aminoglycoside antibiotic.[1][2] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] The development of validated in vitro susceptibility breakpoints is a critical step in the clinical development of any new antimicrobial agent. These breakpoints are essential for interpreting susceptibility test results, guiding therapeutic choices, and monitoring the emergence of resistance.[5][6][7] Breakpoints categorize microorganisms as susceptible (S), intermediate (I), or resistant (R) to a particular antibiotic.[8][9]

Comparative Aminoglycoside Susceptibility Breakpoints

The following table summarizes the current CLSI and EUCAST clinical breakpoints for Gentamicin, Amikacin, and Tobramycin against Pseudomonas aeruginosa, a common target for aminoglycoside therapy. These values serve as a reference for establishing potential target breakpoints for Verdamicin.

AntibioticOrganizationOrganismSusceptible (S)Intermediate (I)Resistant (R)
Gentamicin CLSIP. aeruginosa≤ 4 µg/mL8 µg/mL≥ 16 µg/mL
EUCASTP. aeruginosa≤ 4 mg/L-> 4 mg/L
Amikacin CLSIP. aeruginosa≤ 16 µg/mL32 µg/mL≥ 64 µg/mL
EUCASTP. aeruginosa≤ 8 mg/L16 mg/L> 16 mg/L
Tobramycin CLSIP. aeruginosa≤ 4 µg/mL8 µg/mL≥ 16 µg/mL
EUCASTP. aeruginosa≤ 4 mg/L-> 4 mg/L

Note: Breakpoint values are subject to change and should always be referenced from the latest CLSI M100 or EUCAST breakpoint tables.[8][10]

Experimental Protocols for Breakpoint Validation

The validation of Verdamicin breakpoints requires a series of well-defined experiments to determine its in vitro activity against a panel of clinically relevant microorganisms. The methodologies should adhere to standardized protocols from CLSI and EUCAST to ensure reproducibility and comparability.[11][12]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5] Broth microdilution is the gold standard method for determining MICs.[7][11]

Protocol for Broth Microdilution:

  • Prepare Inoculum: Culture the bacterial isolates on appropriate agar (B569324) plates. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[5][12] This standardized inoculum has a concentration of approximately 1-2 x 10⁸ CFU/mL.[12]

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of Verdamicin and comparator aminoglycosides in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate Microtiter Plates: Dispense the diluted antibiotics and the prepared bacterial inoculum into 96-well microtiter plates.

  • Incubate: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Disk Diffusion Testing

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to antibiotics.[7][12]

Protocol for Disk Diffusion:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Uniformly streak the inoculum onto a Mueller-Hinton agar plate.[5][12]

  • Apply Antibiotic Disks: Place paper disks impregnated with a standardized concentration of Verdamicin and comparator aminoglycosides onto the agar surface.

  • Incubate: Incubate the plates at 35°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of complete inhibition around each disk in millimeters.[5]

Data Presentation for Breakpoint Validation

The collected MIC and zone diameter data should be analyzed to establish a correlation and to propose breakpoints.

MIC Distribution

The MICs for a large and diverse collection of bacterial isolates should be determined. This data is typically presented as a frequency distribution.

MIC (µg/mL)Verdamicin (% of isolates)Gentamicin (% of isolates)Amikacin (% of isolates)Tobramycin (% of isolates)
≤0.25
0.5
1
2
4
8
16
≥32
Quality Control (QC) Ranges

QC testing must be performed concurrently with clinical isolate testing to ensure the accuracy and precision of the results. Standard QC strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, should be used.

QC StrainAntibioticAcceptable MIC Range (µg/mL)Acceptable Zone Diameter Range (mm)
E. coli ATCC 25922 VerdamicinTo be determinedTo be determined
Gentamicin0.25 - 119 - 26
Amikacin0.5 - 419 - 26
Tobramycin0.25 - 119 - 26
P. aeruginosa ATCC 27853 VerdamicinTo be determinedTo be determined
Gentamicin0.5 - 216 - 21
Amikacin1 - 418 - 26
Tobramycin0.25 - 119 - 25

Visualizing Workflows and Pathways

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture McFarland 0.5 McFarland Suspension Culture->McFarland Inoculation Inoculate Microtiter Plate McFarland->Inoculation Dilution Serial Antibiotic Dilution Dilution->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Reading Read Visual Growth Incubation->Reading MIC Determine MIC Reading->MIC cluster_cell Bacterial Cell cluster_drug Antibiotic Action cluster_resistance Resistance Mechanisms Ribosome 30S Ribosome Protein Protein Synthesis Ribosome->Protein translates CellDeath Cell Death Protein->CellDeath inhibition leads to Verdamicin Verdamicin Verdamicin->Ribosome binds to Enzymatic Enzymatic Modification Enzymatic->Verdamicin inactivates Target Ribosomal Alteration Target->Ribosome modifies Efflux Efflux Pumps Efflux->Verdamicin expels

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Verdamicin: A Guide for Laboratory Professionals

The proper disposal of Verdamicin, an aminoglycoside antibiotic, is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Verdamicin, an aminoglycoside antibiotic, is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding and implementing correct disposal procedures is essential to minimize environmental contamination and the potential development of antimicrobial resistance. This guide provides a comprehensive overview of the necessary protocols for the safe handling and disposal of Verdamicin waste.

Improper disposal of antimicrobials is a significant contributor to the rise of antimicrobial resistance.[1] When these compounds enter landfills and water supplies, they can lead to environmental contamination, posing a risk to human and animal health.[1]

Personal Safety and Spill Management

Before handling Verdamicin, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Handling:

  • Ensure adequate ventilation in the work area.[2]

  • Wear appropriate PPE, including gloves, and eye/face protection.[3][4]

  • Avoid breathing dust, fumes, or vapors.[3]

  • Wash hands thoroughly after handling.[3]

In Case of a Spill:

  • Avoid generating dust.[3]

  • Sweep or shovel the spilled material into a suitable container for disposal.[2]

  • Clean the affected area, and flush away any remaining traces with water.[2][3]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2]

  • Inhalation: Move to fresh air.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[2]

In all cases of exposure, seek medical attention if symptoms persist.[2]

Disposal Procedures for Verdamicin Waste

The primary goal of Verdamicin disposal is to prevent its release into the environment. The preferred method of disposal is through a licensed professional waste disposal service.

Summary of Disposal Options
Waste TypeRecommended Disposal MethodKey Considerations
Unused or Expired Verdamicin (Pure Compound) Dispose of as hazardous waste through an approved waste disposal plant.[3]Do not let the product enter drains.[3] Follow all federal, state, and local environmental regulations.
Contaminated Labware (e.g., petri dishes, flasks) Autoclave to decontaminate, then dispose of as biohazardous waste.Follow institutional guidelines for biohazardous waste segregation and disposal.
Sharps (e.g., needles, syringes) Dispose of in a designated sharps container.[1]Do not place in regular garbage.[1] Follow local regulations for biomedical waste disposal.[1]
Liquid Waste (e.g., solutions containing Verdamicin) Collect in a designated, labeled waste container. Arrange for disposal through a licensed hazardous waste contractor.Do not pour down the drain. This can contribute to environmental contamination and the development of antibiotic resistance.[5]
Empty Verdamicin Containers Triple-rinse the container. Dispose of the container in accordance with local recycling or trash regulations.The rinsate should be collected and disposed of as hazardous waste.

Decision-Making Workflow for Verdamicin Disposal

The following diagram illustrates the logical steps for determining the correct disposal pathway for Verdamicin-related waste in a laboratory setting.

start Start: Verdamicin Waste Generated is_sharp Is the waste a sharp (needle, syringe, etc.)? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in designated sharps container. is_sharp->sharps_container Yes is_solid Is the waste solid (pure compound, contaminated labware)? is_liquid->is_solid No liquid_waste Collect in a labeled hazardous waste container. is_liquid->liquid_waste Yes solid_waste Segregate as hazardous or biohazardous waste. is_solid->solid_waste Yes professional_disposal Dispose of through a licensed professional waste disposal service. sharps_container->professional_disposal liquid_waste->professional_disposal solid_waste->professional_disposal

Verdamicin Waste Disposal Workflow

Environmental Impact and Best Practices

The improper disposal of antibiotics like Verdamicin from manufacturing facilities and laboratories is a known contributor to environmental pollution and the spread of drug-resistant bacteria.[6][7] Even at very low concentrations, antibiotics in the environment can have adverse effects on microbial ecosystems.[8] Therefore, adherence to established disposal protocols is not just a matter of regulatory compliance but a professional responsibility to protect public and environmental health.

For institutions, establishing a clear and comprehensive waste management program is essential. This includes providing clearly labeled waste containers, regular training for personnel, and partnering with certified waste management contractors.[9]

References

Handling

Safeguarding Your Research: A Guide to Handling Verdamicin

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Verdamicin, a novel aminog...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Verdamicin, a novel aminoglycoside antibiotic. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) for Handling Verdamicin

Due to its classification as a potent antibiotic and potential hazardous nature, stringent adherence to PPE protocols is mandatory when handling Verdamicin. The following table summarizes the recommended PPE based on various handling scenarios. This guidance is compiled from safety data sheets of analogous aminoglycoside antibiotics and general best practices for handling hazardous pharmaceutical compounds.

Handling ScenarioRequired Personal Protective Equipment
Preparation of Stock Solutions & Dilutions - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical safety goggles. - Lab Coat: A dedicated lab coat, preferably disposable or laundered separately. - Respiratory Protection: A NIOSH-approved respirator is advised, especially when handling the powdered form.
In-Vitro Experiments (e.g., cell culture) - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard lab coat.
In-Vivo Experiments (animal handling) - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A dedicated lab coat.
Spill Cleanup - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: Disposable gown or coveralls. - Respiratory Protection: A NIOSH-approved respirator.
Waste Disposal - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard lab coat.

Experimental Protocols: Methodologies for Key Experiments

While specific experimental protocols for Verdamicin are not widely published, its use in research can be inferred from studies on similar aminoglycoside antibiotics. The following are generalized methodologies for common experiments where Verdamicin might be utilized.

In-Vitro Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Verdamicin Stock Solution: Aseptically prepare a stock solution of Verdamicin in a suitable solvent (e.g., sterile deionized water or DMSO) to a known concentration (e.g., 10 mg/mL).

  • Bacterial Culture Preparation: Grow the bacterial strain of interest in an appropriate broth medium to the mid-logarithmic phase.

  • Serial Dilutions: Perform serial two-fold dilutions of the Verdamicin stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific bacterial strain.

  • Determination of MIC: The MIC is determined as the lowest concentration of Verdamicin that visibly inhibits bacterial growth.

In-Vivo Efficacy Study in a Murine Model
  • Animal Acclimatization: Acclimate the chosen mouse strain to the laboratory environment for a minimum of one week.

  • Infection Model: Induce a systemic or localized infection with the bacterial pathogen of interest.

  • Verdamicin Administration: Prepare appropriate dilutions of Verdamicin in a sterile vehicle (e.g., saline). Administer Verdamicin to the mice via a relevant route (e.g., intravenous, intraperitoneal) at various dosages and frequencies.

  • Monitoring: Monitor the health of the animals daily, recording parameters such as weight, clinical signs of illness, and survival.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of Verdamicin is crucial to maintain a safe laboratory environment.

Verdamicin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Don Appropriate PPE weigh_verdamicin Weigh Powdered Verdamicin in a Fume Hood prep_start->weigh_verdamicin dissolve Dissolve in Appropriate Solvent weigh_verdamicin->dissolve in_vitro In-Vitro Use dissolve->in_vitro in_vivo In-Vivo Use dissolve->in_vivo collect_waste Collect Contaminated Materials in_vitro->collect_waste dispose_sharps Dispose of Sharps in Designated Container in_vitro->dispose_sharps decontaminate Decontaminate Surfaces in_vitro->decontaminate in_vivo->collect_waste in_vivo->dispose_sharps in_vivo->decontaminate dispose_waste Dispose of Waste via Approved Hazardous Waste Stream collect_waste->dispose_waste dispose_sharps->dispose_waste

Caption: Workflow for the safe handling and disposal of Verdamicin.

Disposal Plan:

  • Segregation: All solid waste contaminated with Verdamicin, including gloves, disposable lab coats, and culture plates, should be segregated into a clearly labeled hazardous waste container.

  • Sharps: Needles and syringes used for Verdamicin administration must be disposed of in a designated sharps container.

  • Liquid Waste: Liquid waste containing Verdamicin should be collected in a labeled, sealed container. Depending on local regulations, chemical deactivation may be required before disposal. Do not pour Verdamicin solutions down the drain.[1]

  • Decontamination: All work surfaces and equipment should be decontaminated with an appropriate disinfectant after handling Verdamicin.

  • Final Disposal: All Verdamicin waste must be disposed of through an approved hazardous waste management vendor, following all local, state, and federal regulations.[2][3]

References

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